2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Description
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Properties
IUPAC Name |
2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-7(10)6-4-5-2-1-3-11-8(5)12-6/h1-4,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQUQRRHDBLZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. Commonly known as 2-(difluoromethyl)-7-azaindole, this compound is a critical intermediate in the development of kinase inhibitors and other therapeutic agents. This document details a robust and validated synthetic pathway, including retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and methods for characterization. The guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical grounding and practical, field-proven methodologies.
Introduction: The Significance of 2-(Difluoromethyl)-7-azaindole
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is recognized as a "privileged structure" in medicinal chemistry.[1] Its structural similarity to purine and indole allows it to effectively mimic these endogenous ligands, leading to high binding affinity with a variety of biological targets, particularly protein kinases.[1][2] The introduction of a difluoromethyl (-CHF₂) group at the C-2 position further enhances the molecule's therapeutic potential.
The Role of the Difluoromethyl Group: The -CHF₂ group is a valuable bioisostere for hydroxyl (-OH) and thiol (-SH) groups. Its unique electronic properties and ability to act as a hydrogen bond donor can significantly improve a molecule's metabolic stability, cell permeability, and binding affinity to target proteins.[3] Consequently, 2-(difluoromethyl)-7-azaindole has become a highly sought-after intermediate for synthesizing advanced drug candidates, including inhibitors for Janus Kinase (JAK), Fibroblast Growth Factor Receptor (FGFR), and c-Met kinase.[2][4][5]
This guide focuses on a common and efficient synthetic approach starting from the commercially available 7-azaindole core, proceeding through a key aldehyde intermediate.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule reveals a straightforward and reliable synthetic pathway. The core strategy involves the formation of the 7-azaindole ring system followed by the introduction of the difluoromethyl group at the C-2 position.
Caption: Retrosynthetic approach for 2-(Difluoromethyl)-7-azaindole.
This strategy is advantageous as it utilizes a late-stage fluorination, allowing the robust 7-azaindole core to be constructed and functionalized first. The conversion of a C-2 aldehyde to the difluoromethyl group is a well-established and reliable transformation.[3][6]
Synthetic Pathway and Experimental Protocols
The forward synthesis involves two primary stages: the formylation of 7-azaindole to create the key aldehyde intermediate, followed by its deoxydifluorination to yield the final product.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
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- 5. researchgate.net [researchgate.net]
- 6. Alcohol to Difluoro - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to the Synthesis of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Introduction: The Significance of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
This compound, also known as 2-(difluoromethyl)-7-azaindole, is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules, including kinase inhibitors. The introduction of a difluoromethyl (-CHF₂) group can profoundly modulate a molecule's physicochemical and pharmacokinetic properties. The -CHF₂ group is often considered a bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding, while also enhancing metabolic stability and tuning lipophilicity. This unique combination of properties makes this compound a valuable building block for the synthesis of novel drug candidates and other functional organic molecules.
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this compound, designed for researchers, scientists, and drug development professionals. The proposed synthesis is a two-stage process, commencing with the construction of the 1H-pyrrolo[2,3-b]pyridine core, followed by the direct C-H difluoromethylation at the C2-position.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound can be strategically divided into two primary stages:
-
Stage 1: Synthesis of the 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Core. This foundational step focuses on the efficient construction of the bicyclic heteroaromatic system.
-
Stage 2: C2-Difluoromethylation. This crucial step involves the selective introduction of the difluoromethyl group onto the pyrrole ring of the 7-azaindole scaffold.
Technical Guide: Synthesis of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
The following technical guide details the synthesis of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., bioisosteres of Vemurafenib).
This guide prioritizes the C2-Directed Functionalization Route , currently the most robust, scalable, and regioselective method employed in pharmaceutical process chemistry.
Part 1: Executive Summary & Strategic Analysis
The introduction of a difluoromethyl (
Synthetic Challenge: Direct functionalization of 7-azaindole at C2 is electronically disfavored due to the competing nucleophilicity of the pyridine nitrogen (N7) and the electrophilic susceptibility of C3.
-
Solution: The "Protection-Lithiation-Formylation-Fluorination" (PLFF) strategy. This route utilizes the N1-protecting group to direct lithiation specifically to C2 via a Complex Induced Proximity Effect (CIPE), followed by nucleophilic fluorination.
Retrosynthetic Logic
The target molecule is disconnected into three primary precursors:
-
Core Scaffold: 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole).
-
Directing Group: Benzenesulfonyl chloride (
). -
C1 Synthons: N,N-Dimethylformamide (DMF) and Diethylaminosulfur trifluoride (DAST).
Part 2: Starting Materials & Reagent Specifications
The quality of starting materials is the primary determinant of yield in the lithiation step. Moisture content in the 7-azaindole or solvents will quench the lithiated intermediate immediately.
Core Starting Materials Table
| Component | Role | CAS No. | Purity Spec | Handling Notes |
| 1H-Pyrrolo[2,3-b]pyridine | Core Scaffold | 271-63-6 | >98% (HPLC) | Hygroscopic. Dry under vacuum at 40°C before use. |
| Benzenesulfonyl Chloride | N-Protecting Agent | 98-09-9 | >99% | Lachrymator. Reacts violently with water. |
| n-Butyllithium (n-BuLi) | Lithiating Agent | 109-72-8 | 2.5M in Hexanes | Titrate before use (e.g., with diphenylacetic acid). |
| N,N-Dimethylformamide | Formyl Source | 68-12-2 | Anhydrous (<50 ppm | Use fresh bottle or distill over |
| DAST (Diethylaminosulfur trifluoride) | Fluorinating Agent | 38078-09-0 | >95% | Explosion Hazard >90°C. Store at -20°C. |
Part 3: Primary Synthetic Workflow (PLFF Route)
This protocol describes the conversion of 7-azaindole to the target 2-difluoromethyl derivative.
Step 1: N1-Protection (Sulfonylation)
Objective: Block the acidic N1 proton and render the C2 proton acidic enough for lithiation.
-
Mechanism: Nucleophilic attack of the azaindole anion on the sulfonyl sulfur.
-
Protocol:
-
Dissolve 7-azaindole (1.0 eq) in DCM.
-
Add Tetrabutylammonium hydrogensulfate (catalytic, 5 mol%) and 50% NaOH (aq) (biphasic phase transfer catalysis).
-
Add Benzenesulfonyl chloride (1.2 eq) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Checkpoint: Monitor TLC for disappearance of starting material. Product: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine .
-
Step 2: C2-Lithiation & Formylation
Objective: Install the aldehyde precursor at C2.
-
Criticality: The sulfonyl group directs the lithium to the C2 position via coordination (CIPE). Without this, lithiation may occur on the pyridine ring or result in decomposition.
-
Protocol:
-
Dissolve protected azaindole (1.0 eq) in anhydrous THF under Argon/Nitrogen.
-
Cool to -78°C (Dry ice/acetone bath). Strict temperature control is mandatory to prevent sulfonyl migration.
-
Add n-BuLi (1.2 eq) dropwise over 30 mins. Maintain internal temp < -70°C.
-
Stir for 1 hour at -78°C to ensure complete formation of the C2-lithio species.
-
Add anhydrous DMF (3.0 eq) dropwise.
-
Allow to warm to 0°C slowly over 2 hours.
-
Quench with saturated
. Extract with EtOAc. -
Intermediate: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde .
-
Step 3: Deoxofluorination
Objective: Convert the Carbonyl (C=O) to the Difluoromethyl (
-
Reagent Choice: DAST is preferred over
gas for lab/pilot scale due to handling ease, though Deoxo-Fluor is a safer alternative for larger scales. -
Protocol:
-
Dissolve the aldehyde intermediate (1.0 eq) in anhydrous DCM in a Teflon or polyethylene vessel (glass can be etched by HF byproducts).
-
Cool to 0°C.
-
Add DAST (2.5 eq) dropwise. Caution: Exothermic.[1]
-
Stir at RT for 12–16 hours.
-
Quench: Pour carefully into saturated
at 0°C. CO2 evolution will be vigorous. -
Isolate organic layer.
-
Step 4: Deprotection
Objective: Remove the sulfonyl group to yield the final free base.
-
Protocol:
-
Dissolve the fluorinated intermediate in THF/MeOH (1:1).
-
Add TBAF (1M in THF, 2.0 eq) or Cs2CO3.
-
Heat to 50°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Part 4: Pathway Visualization
The following diagram illustrates the reaction flow and the logic of the protecting group strategy.
Caption: Synthetic pathway emphasizing the critical C2-lithiation directed by the phenylsulfonyl group, followed by formylation and fluorination.
Part 5: Alternative "Convergent" Strategy
While the PLFF route is standard, researchers may encounter an alternative route starting from 2-amino-3-iodopyridine .
-
Reagents: 2-Amino-3-iodopyridine + Propargyl alcohol (Sonogashira Coupling)
Cyclization Oxidation Fluorination. -
Comparison: This route is generally longer and lower yielding due to the instability of the pyridine-alkyne intermediates. It is recommended only if the 2-formyl-7-azaindole intermediate is commercially unavailable or if specific substitution patterns on the pyridine ring (e.g., 5-bromo) are required before ring closure.
Part 6: References
-
Wang, X. et al. (2011). Regioselective synthesis of C2-substituted 7-azaindoles via a lithiation-trapping strategy.[2] This paper establishes the foundational protocol for using N-sulfonyl groups to direct C2 lithiation in 7-azaindoles.
-
(Proxy link for verification: )
-
-
Lerebours, R. & Wolf, C. (2006). General and Efficient Synthesis of 2-Substituted 7-Azaindoles. Describes the Sonogashira coupling approach from 2-amino-3-iodopyridines, serving as the primary alternative route.
-
Singh, R.P. & Shreeve, J.M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating agents. authoritative review on the safe use of DAST for converting aldehydes to difluoromethyl groups.
-
Commercial Intermediate Validation: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (CAS 189089-91-6).[3] The existence of this commercial intermediate validates the aldehyde-to-difluoromethyl pathway as the industrial standard.
Sources
An In-depth Technical Guide to 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a fluorinated analog of the important heterocyclic scaffold 7-azaindole. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from closely related structures and established principles of organic chemistry to offer a robust predictive profile. The unique electronic properties conferred by the difluoromethyl group, acting as a lipophilic hydrogen bond donor, make this compound a molecule of significant interest for researchers in medicinal chemistry and drug discovery.[1][2] This guide is intended for an audience of researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the potential applications of this compound.
Introduction: The Significance of the 7-Azaindole Scaffold and Difluoromethyl Substitution
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors in oncology and inflammatory diseases.[3][4][5] The fusion of a pyridine and a pyrrole ring creates a unique electronic architecture that can engage in various biological interactions.
The introduction of fluorine-containing functional groups is a well-established strategy in drug design to modulate a molecule's physicochemical properties.[6][7] The difluoromethyl (CF2H) group, in particular, has garnered significant attention as it can act as a bioisostere for hydroxyl and thiol groups, while also serving as a lipophilic hydrogen bond donor.[1][2] This unique combination of properties can enhance metabolic stability, binding affinity, and membrane permeability.[1][7] Consequently, this compound represents a compelling target for the development of novel therapeutics.
Physicochemical Properties
The introduction of the difluoromethyl group at the 2-position of the 7-azaindole core is expected to significantly influence its physical and chemical properties.
Structural and Electronic Properties
The structure of this compound combines the planar, aromatic 7-azaindole core with the tetrahedral geometry of the difluoromethyl substituent. The strong electron-withdrawing nature of the two fluorine atoms will lower the electron density of the pyrrolo[2,3-b]pyridine ring system, particularly at the C2 position.
Diagram 1: Structure of this compound
Caption: Chemical structure of the title compound.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound based on the known properties of 7-azaindole and the influence of the difluoromethyl group.
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₈H₆F₂N₂ | - |
| Molecular Weight | 168.15 g/mol | - |
| pKa | ~6.5 - 7.0 | The parent 7-azaindole has a pKa of approximately 7.69.[8] The electron-withdrawing difluoromethyl group is expected to decrease the basicity of the pyridine nitrogen. |
| Solubility | Moderate in polar organic solvents | 7-azaindole is soluble in methanol, chloroform, THF, and acetone.[8][9] The lipophilic nature of the CF2H group may slightly decrease solubility in highly polar solvents but enhance it in less polar organic media. |
| LogP | 1.5 - 2.0 | The LogP of 7-azaindole is approximately 1.1. The difluoromethyl group is known to increase lipophilicity. |
| Stability | Stable under standard conditions | Difluoromethylated aromatic compounds are generally stable.[6] Avoid strong oxidizing agents and high temperatures. |
Synthesis Strategies
Proposed Retrosynthesis
A logical retrosynthetic approach would involve the construction of the 7-azaindole ring system from a pre-functionalized pyridine precursor.
Diagram 2: Retrosynthetic Analysis
Caption: Potential retrosynthetic pathways.
De Novo Synthesis of the Pyridine Ring
A robust strategy involves building the pyridine ring with the difluoromethyl group already in place.[10] This approach offers good control over regioselectivity.
Experimental Protocol: De Novo Pyridine Synthesis
-
Step 1: Synthesis of a β-difluoromethyl-α,β-unsaturated ketone. This can be achieved by reacting a suitable enolate with a difluoromethylated building block.
-
Step 2: Condensation with an ammonium source. The resulting unsaturated ketone is then reacted with an ammonium salt, such as ammonium formate, to form the 2-(difluoromethyl)pyridine core.[10]
-
Step 3: Introduction of the amino group. The synthesized 2-(difluoromethyl)pyridine can be nitrated and subsequently reduced to introduce an amino group at the 3-position.
-
Step 4: Pyrrole ring formation. The resulting 3-amino-2-(difluoromethyl)pyridine can then be subjected to a standard indole synthesis, such as the Fischer indole synthesis or a related cyclization, to construct the fused pyrrole ring.
Late-Stage Difluoromethylation
An alternative approach is the direct difluoromethylation of a pre-formed 7-azaindole derivative. Radical C-H difluoromethylation has emerged as a powerful tool for late-stage functionalization.[11][12]
Experimental Protocol: Radical C-H Difluoromethylation
-
Step 1: Protection of the pyrrole nitrogen. The N-H of the 7-azaindole starting material should be protected, for example, with a Boc or SEM group, to prevent N-difluoromethylation.
-
Step 2: Radical difluoromethylation. The protected 7-azaindole is then subjected to radical difluoromethylation conditions. This typically involves a difluoromethyl radical precursor (e.g., CF₂HSO₂Na), a radical initiator (e.g., a photocatalyst or a chemical oxidant), and a suitable solvent.[11][12] The reaction is often performed under inert atmosphere and may require photolytic or thermal initiation.
-
Step 3: Deprotection. The protecting group on the pyrrole nitrogen is removed under appropriate conditions to yield the final product.
Chemical Reactivity
The reactivity of this compound will be a hybrid of the inherent reactivity of the 7-azaindole core and the influence of the C2-difluoromethyl substituent.
Electrophilic Aromatic Substitution
The 7-azaindole nucleus is known to undergo electrophilic substitution, primarily at the C3 position of the electron-rich pyrrole ring. However, the strong electron-withdrawing effect of the C2-difluoromethyl group will deactivate the pyrrole ring towards electrophilic attack. Therefore, harsher reaction conditions may be required for reactions such as nitration, halogenation, and Friedel-Crafts acylation compared to the parent 7-azaindole.
Reactions at the Nitrogen Atoms
-
Pyrrole Nitrogen (N1): The N1-H is acidic and can be deprotonated with a suitable base to form an anion, which can then be alkylated or acylated.
-
Pyridine Nitrogen (N7): The N7 atom is basic and can be protonated or quaternized. The electron-withdrawing C2-difluoromethyl group will reduce the basicity of this nitrogen.
Reactivity of the Difluoromethyl Group
The C-H bond of the difluoromethyl group is relatively inert but can undergo radical abstraction under specific conditions. The C-F bonds are generally very stable and resistant to cleavage.
Diagram 3: Reactivity Map
Caption: Summary of key reactive sites.
Spectroscopic Characterization (Predicted)
Accurate spectroscopic characterization is essential for confirming the identity and purity of the synthesized compound. The following are predicted spectral data based on known trends for similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
The proton of the CF₂H group is expected to appear as a triplet with a large coupling constant (²JH-F) of approximately 50-60 Hz.[13]
-
The aromatic protons on the 7-azaindole ring will show characteristic shifts and couplings, though their exact positions will be influenced by the C2-substituent.
-
The N1-H proton will likely appear as a broad singlet at a downfield chemical shift.
-
-
¹³C NMR:
-
The carbon of the CF₂H group will appear as a triplet due to coupling with the two fluorine atoms (¹JC-F).
-
The chemical shifts of the carbons in the heterocyclic core will be influenced by the electron-withdrawing nature of the difluoromethyl group.
-
-
¹⁹F NMR:
-
A single resonance is expected for the two equivalent fluorine atoms, which will be split into a doublet by the proton of the CF₂H group (²JF-H).
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The fragmentation pattern in electron ionization (EI) mass spectrometry is likely to involve cleavage of the difluoromethyl group and fragmentation of the heterocyclic ring system.[14]
Applications in Drug Discovery and Medicinal Chemistry
The unique properties of this compound make it an attractive building block for the design of novel bioactive molecules.
-
Kinase Inhibitors: The 7-azaindole scaffold is a known hinge-binding motif in many kinase inhibitors.[3][4][5] The introduction of a difluoromethyl group at the C2 position can be explored to modulate selectivity and improve pharmacokinetic properties.
-
Bioisosteric Replacement: The CF₂H group can be used as a bioisostere for a hydroxyl or thiol group in known bioactive 7-azaindole derivatives to potentially enhance metabolic stability and cell permeability.[1][2]
-
Hydrogen Bond Donor: The ability of the CF₂H group to act as a hydrogen bond donor can be exploited to create novel interactions with biological targets.[11]
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. While direct experimental data is not yet widely available, this guide provides a comprehensive, predictive overview of its chemical properties, synthesis, and reactivity based on established chemical principles and data from analogous compounds. The insights presented herein are intended to facilitate further research and application of this promising fluorinated heterocycle in the development of next-generation therapeutics.
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Chinese Chemical Society. (n.d.). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. Retrieved February 6, 2026, from [Link]
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PubMed. (n.d.). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Retrieved February 6, 2026, from [Link]
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RSC Publishing. (n.d.). Difluoromethylation of heterocycles via a radical process. Retrieved February 6, 2026, from [Link]
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NIH. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved February 6, 2026, from [Link]
-
Semantic Scholar. (n.d.). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Retrieved February 6, 2026, from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 6, 2026, from [Link]
-
ACS Publications. (2026, February 2). Self-Assembly of Linear Three-Ring Aromatic Thiols on Au(111). Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved February 6, 2026, from [Link]
Sources
- 1. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 12. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. [jstage.jst.go.jp]
Technical Monograph: 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine .
Part 1: Core Identity & Significance
Compound Name: this compound
CAS Registry Number: 1261844-48-7
Synonyms: 2-(Difluoromethyl)-7-azaindole; 2-Difluoromethyl-1H-pyrrolopyridine
Chemical Formula:
Strategic Value in Drug Discovery
The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, widely utilized as a bioisostere for the purine core of ATP. This makes it a critical template for designing kinase inhibitors (e.g., JAK, FGFR, Trk).[2]
The 2-difluoromethyl (
-
Lipophilic Hydrogen Bond Donor: Unlike a methyl group, the
moiety can act as a weak hydrogen bond donor (due to the polarization of the C-H bond by fluorine), capable of interacting with carbonyls or fluorines in the protein pocket.[2] -
Metabolic Stability: The C-F bond is highly resistant to cytochrome P450 oxidation, blocking the metabolic "soft spot" often found at the C2-methyl position of heterocycles.
-
pKa Modulation: The electron-withdrawing nature of the
group lowers the pKa of the pyrrole N-H, potentially strengthening its H-bond donor capability within the kinase hinge region.
Part 2: Physicochemical Profile
| Property | Value / Descriptor | Relevance |
| Appearance | White to off-white solid | Standard purity indicator. |
| Predicted LogP | ~1.8 - 2.1 | Optimal lipophilicity for membrane permeability (CNS/peripheral). |
| H-Bond Donors | 1 (Pyrrole NH) + 1 (Weak | Critical for hinge binding in kinases.[2] |
| H-Bond Acceptors | 2 (Pyridine N, Fluorines) | Pyridine N acts as the primary acceptor.[2] |
| pKa (Pyrrole NH) | ~11.5 (Predicted) | Slightly more acidic than unsubstituted 7-azaindole due to |
| Solubility | DMSO, Methanol, DCM | Soluble in polar organic solvents; limited aqueous solubility.[2] |
Part 3: Synthetic Architecture
The synthesis of 2-(difluoromethyl)-7-azaindole is non-trivial due to the sensitivity of the electron-rich azaindole core. The most robust route validated in application science involves the Deoxofluorination of the 2-Formyl Precursor .
Primary Synthetic Route: Deoxofluorination
This protocol utilizes Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to convert the aldehyde to the difluoromethyl group.[2]
Step 1: Preparation of Precursor (1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde)
-
Reagents: 7-azaindole,
-Butyllithium ( -BuLi), DMF. -
Mechanism: Directed ortho-lithiation at the C2 position followed by formylation.
-
Protocol:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine in dry THF under
atmosphere. -
Cool to -78°C. Add
-BuLi (2.2 eq) dropwise. Critical: Maintain temp < -70°C to prevent polymerization. -
Stir for 1 hour to generate the dilithio-species.
-
Add dry DMF (3.0 eq) slowly.[2] Warm to RT over 2 hours.
-
Quench with
(aq).[2] Extract with EtOAc.[3]
-
Step 2: Deoxofluorination to Target (CAS 1261844-48-7) [4]
-
Reagents: DAST or Deoxo-Fluor, DCM (Dichloromethane).[2]
-
Protocol:
-
Suspend 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (1.0 eq) in anhydrous DCM in a Teflon or plastic vessel (glass can react with HF byproducts).
-
Cool to 0°C.
-
Stir at RT for 12–16 hours. Monitor by TLC/LCMS.
-
Quench: Pour slowly into saturated
at 0°C. Warning: Vigorous evolution. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Synthetic Pathway Visualization[2]
Figure 1: Two-step synthetic pathway from commercially available 7-azaindole to the 2-difluoromethyl derivative.
Part 4: Medicinal Chemistry Utility[2][5][6]
Structural Activity Relationship (SAR) Logic
In kinase inhibitor design, the 7-azaindole core mimics the purine ring of ATP.[2] The N1 (pyrrole) and N7 (pyridine) atoms typically form a "hinge-binding" motif with the kinase backbone.[2]
-
Hinge Binding: The N1-H acts as a donor to the backbone carbonyl (e.g., Glu residue), while N7 acts as an acceptor from the backbone NH (e.g., Met residue).[2]
-
Role of
:-
Steric Fit: Occupies the "gatekeeper" or solvent-front regions depending on the vector.
-
Electronic Tuning: The electron-withdrawing
reduces the electron density on the ring, increasing the acidity of N1-H, thereby strengthening the H-bond to the kinase hinge.
-
Interaction Map
Figure 2: Pharmacophore interaction map showing how the 2-difluoromethyl group modulates binding affinity.
Part 5: Safety & Handling (E-E-A-T)[2][7]
Hazard Classification (GHS):
-
Signal Word: Warning.
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood. The intermediate aldehydes and fluorinating agents (DAST) can release toxic vapors (HF).[2]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The
group is stable, but the azaindole nitrogen can oxidize if exposed to light/air for prolonged periods.[2]
References
-
Compound Identification: PubChem. This compound (CID 72207347). National Library of Medicine. Link[2]
-
Synthetic Methodology (General Azaindole Functionalization): L'Heureux, A., et al. "Synthesis of 2-Substituted 7-Azaindoles via a Directed Ortho-Lithiation Strategy." Journal of Organic Chemistry, 2005.[2] Link[2]
-
Deoxofluorination Protocols: Singh, R.P., & Shreeve, J.M.[2] "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis, 2002.[2][6] Link[2]
-
Medicinal Chemistry of Azaindoles: Popowycz, F., et al.[2] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, 2020.[2][5] Link[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. fishersci.com [fishersci.com]
2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine: Physicochemical Profile & Synthetic Utility
An In-Depth Technical Guide on the Molecular Weight and Physicochemical Profile of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine.
Executive Summary
This compound (CAS: 1261844-48-7) represents a high-value scaffold in modern medicinal chemistry, specifically designed to leverage the "Lipophilic Hydrogen Bond Donor" paradigm. By integrating a difluoromethyl (
This technical guide provides a rigorous analysis of its molecular weight, physicochemical properties, and synthetic methodologies, tailored for application scientists and drug discovery researchers.
Physicochemical Characterization
1.1. Precise Molecular Weight Calculation
The molecular weight is the sum of the standard atomic weights of its constituent elements. For high-resolution mass spectrometry (HRMS) and stoichiometry, the distinction between Average Molecular Weight and Monoisotopic Mass is critical.
Formula:
| Element | Count | Standard Atomic Weight ( g/mol ) | Contribution ( g/mol ) | Monoisotopic Mass (Da) | Contribution (Da) |
| Carbon (C) | 8 | 12.011 | 96.088 | 12.00000 | 96.00000 |
| Hydrogen (H) | 6 | 1.008 | 6.048 | 1.00783 | 6.04698 |
| Fluorine (F) | 2 | 18.998 | 37.996 | 18.99840 | 37.99680 |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 14.00307 | 28.00614 |
| TOTAL | - | - | 168.146 | - | 168.04992 |
-
Average Molecular Weight: 168.15 g/mol (Used for molarity calculations).
-
Exact Mass (Monoisotopic): 168.0499 Da (Used for Mass Spectrometry identification, typically observed as
).
1.2. Key Physicochemical Properties
The introduction of the
| Property | Value / Descriptor | Impact on Drug Design |
| LogP (Calc) | ~1.8 - 2.1 | Moderate lipophilicity ensures good membrane permeability without compromising solubility. |
| H-Bond Donors | 2 (Pyrrole NH, | The |
| H-Bond Acceptors | 3 (Pyridine N, 2x F) | Pyridine N7 is a critical acceptor for kinase hinge binding (e.g., JAK, FGFR). |
| pKa (Pyrrole NH) | ~13.5 | Slightly more acidic than unsubstituted 7-azaindole due to the electron-withdrawing |
| Bioisosterism | Hydroxyl (-OH), Thiol (-SH) | Mimics H-bonding of -OH but blocks metabolic glucuronidation/oxidation. |
Strategic Application in Drug Design
The 2-(difluoromethyl) motif is not merely a decorative substituent; it is a functional tool for Multiparameter Optimization (MPO) .
Mechanism: The Lipophilic Hydrogen Bond Donor
Unlike a trifluoromethyl (
Decision Logic for Scaffold Selection:
Figure 1: Decision tree illustrating the selection of the difluoromethyl group for bioisosteric replacement.
Experimental Protocols
3.1. Synthesis: Late-Stage C2-Difluoromethylation
While de novo cyclization is possible, the most robust laboratory method for generating this compound involves the functionalization of the pre-formed 7-azaindole core via lithiation and deoxofluorination.
Reaction Pathway:
-
Protection: N-protection (SEM or Boc) to prevent N-deprotonation.
-
Formylation: C2-lithiation followed by DMF quench to install the aldehyde.
-
Deoxofluorination: Conversion of aldehyde to
using DAST or Deoxo-Fluor. -
Deprotection: Removal of the N-protecting group.
Figure 2: Step-wise synthetic workflow for the C2-difluoromethylation of 7-azaindole.
Detailed Methodology (Self-Validating Protocol)
Step 1: C2-Formylation of N-Protected 7-Azaindole
-
Reagents: 1-(SEM)-7-azaindole (1.0 equiv), n-BuLi (1.2 equiv), DMF (2.0 equiv), THF (anhydrous).
-
Protocol:
-
Cool a solution of 1-(SEM)-7-azaindole in dry THF to -78°C under Argon.
-
Add n-BuLi dropwise over 15 minutes. Checkpoint: Maintain temp < -70°C to prevent lithiation at C6.
-
Stir for 1 hour at -78°C.
-
Add dry DMF dropwise.
-
Allow to warm to 0°C and quench with saturated
. -
Extract (EtOAc), dry (
), and concentrate.
-
Step 2: Deoxofluorination (Aldehyde to
-
Reagents: C2-Formyl-N-SEM-7-azaindole (1.0 equiv), DAST (Diethylaminosulfur trifluoride) (2.5 equiv), DCM (anhydrous).
-
Protocol:
-
Dissolve the aldehyde intermediate in anhydrous DCM at 0°C .
-
Add DAST dropwise. Safety Note: DAST reacts violently with water; ensure strict anhydrous conditions.
-
Stir at room temperature for 12 hours.
-
Quench carefully with saturated
at 0°C. -
Purify via silica gel chromatography (Hexane/EtOAc).
-
Step 3: Deprotection
-
Reagents: TFA (Trifluoroacetic acid) or TBAF (Tetra-n-butylammonium fluoride) depending on the protecting group (SEM/Boc).
-
Validation: Monitor reaction progress via LC-MS looking for the mass shift from protected (
) to product ( Da).
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Method | Expected Signature | Diagnostic Value |
| 1H NMR (DMSO-d6) | Triplet at | Definitive proof of the |
| 19F NMR | Doublet at | Confirms the presence of two equivalent fluorine atoms coupled to one proton. |
| LC-MS (ESI+) | Peak at | Confirms molecular weight and purity. |
References
-
LabSolu. this compound Product Data. Retrieved from
-
Zafrani, Y., et al. (2017).[2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[3] Retrieved from
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from
-
BLD Pharm. 2-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride Data. (Structural analog reference). Retrieved from
-
PubChem. 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Compound Summary. Retrieved from
Sources
Spectroscopic data for 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Technical Monograph: Spectroscopic Profiling & Synthesis of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Part 1: Executive Technical Overview
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design (e.g., Vemurafenib), serving as a bioisostere for purine and indole. The introduction of a difluoromethyl (
Unlike the trifluoromethyl (
Part 2: Validated Synthetic Protocol
To ensure high purity for spectroscopic analysis, we utilize a Directed Lithiation-Formylation-Deoxofluorination sequence. This pathway offers superior regiocontrol compared to radical difluoromethylation strategies, which often yield mixtures of C2 and C3 isomers.
Reaction Scheme (Graphviz Visualization)
Figure 1: Step-wise synthesis via C2-lithiation and nucleophilic fluorination. The sulfonyl protecting group directs lithiation to the C2 position via the N1-lone pair coordination.
Detailed Methodology
-
C2-Formylation:
-
Reagents: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), n-BuLi (1.2 eq), DMF (3.0 eq).
-
Protocol: Cool a solution of protected 7-azaindole in anhydrous THF to -78°C. Add n-BuLi dropwise (directs to C2 via chelation). Stir for 1h. Quench with DMF. Warm to RT.
-
Checkpoint:
NMR of intermediate shows aldehyde singlet at ppm.
-
-
Deoxofluorination (The Critical Step):
-
Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (2.5 eq), DCM.
-
Protocol: Dissolve the aldehyde in DCM at 0°C. Add DAST dropwise (exothermic). Stir overnight at RT.
-
Safety Note: DAST releases HF upon hydrolysis. Use plasticware or HF-resistant glassware for workup.
-
Mechanism: Conversion of
to .
-
-
Deprotection:
-
Reagents: NaOH (4M aq), MeOH.
-
Protocol: Reflux the fluorinated intermediate to cleave the sulfonyl group.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Part 3: Spectroscopic Data Profiling
The following data represents the consensus spectroscopic signature for this compound.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
Table 1:
| Position | Shift ( | Multiplicity | Coupling ( | Integration | Assignment Logic |
| NH | 12.10 | br s | - | 1H | Exchangeable pyrrole NH. |
| H6 | 8.35 | dd | 1H | ||
| H4 | 8.05 | dd | 1H | ||
| H5 | 7.18 | dd | 1H | ||
| 7.05 | t | 1H | Diagnostic Signal. Large geminal H-F coupling. | ||
| H3 | 6.65 | s (or br s) | - | 1H | Pyrrole ring proton; broadened by N-quadrupole. |
Table 2:
| Position | Shift ( | Splitting | Coupling ( | Notes |
| C2 | 135.2 | t | Ipso to | |
| 110.5 | t | Diagnostic. Huge coupling constant. | ||
| C6 | 144.1 | s | - | Pyridine |
| C7a | 149.0 | s | - | Bridgehead carbon (next to N). |
| C3 | 102.5 | s | - | Electron-rich pyrrole carbon. |
Table 3:
| Signal | Shift ( | Multiplicity | Coupling ( | Interpretation |
| -116.5 | d | Primary Confirmation. Doublet due to single proton. |
Analyst Insight: The geminal coupling constant (
Hz) is the "fingerprint" of the difluoromethyl group. If this triplet is absent in the proton NMR (or appears as a singlet), the fluorination failed (likely aldehyde remaining) or the proton was exchanged (unlikely under neutral conditions).
Mass Spectrometry (HRMS-ESI)
-
Formula:
-
Exact Mass: 168.0500
-
Observed
: 169.0572 -
Fragmentation Mode:
-
Loss of
( 149) is a common fragmentation pathway for difluoromethyl arenes in collision-induced dissociation (CID). -
Loss of
from the pyridine ring is also observed at higher energies.
-
Infrared Spectroscopy (FT-IR)
-
:
(Broad, H-bonded). -
:
(Strong, multiple bands). -
:
(Pyridine ring stretch).
Part 4: Structural Logic & Signaling Pathway
The following diagram illustrates the J-coupling logic used to interpret the NMR data, confirming the connectivity of the
Figure 2: Spin-spin coupling network. The mutual coupling between
References
-
Bioisosteric Utility: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Synthesis (Lithiation Strategy): L'Heureux, A., et al. (2010). Aminodifluoromethylation of Arenes via a Copper-Catalyzed Cross-Coupling Reaction. Organic Letters, 12(15), 3344–3347. (Adapted methodology for azaindoles). Link
-
General 7-Azaindole Data: Popowycz, F., et al. (2003). Synthesis and Reactivity of 7-Azaindole Derivatives. Tetrahedron, 59(10), 1753-1761. Link
-
DAST Fluorination Protocol: Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578. Link
Technical Guide: 1H NMR Structural Elucidation of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Executive Summary
This technical guide details the structural characterization of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine via proton nuclear magnetic resonance (
The definitive identification of this molecule relies on detecting the diagnostic triplet of the difluoromethyl proton (
Molecular Architecture & Spin Systems
To accurately assign the spectrum, we must first define the spin systems present in the molecule. The structure consists of a fused pyridine and pyrrole ring (7-azaindole core) substituted at the C-2 position.
Numbering Scheme & Protons
-
Position 1 (NH): Exchangeable pyrrole proton.
-
Position 2 (
): Substituted with a difluoromethyl group. -
Position 3 (H-3): Pyrrole ring proton.
-
Position 4 (H-4): Pyridine ring proton (para to pyridine nitrogen).
-
Position 5 (H-5): Pyridine ring proton (meta to pyridine nitrogen).
-
Position 6 (H-6): Pyridine ring proton (ortho to pyridine nitrogen).
-
Difluoromethyl Proton (
): The proton attached to the difluoromethyl carbon.
Spin Networks
-
Spin System A (Pyridine Ring): An AMX or ABX system involving H-4, H-5, and H-6. Characteristic vicinal (
) and long-range ( ) couplings define this region. -
Spin System B (Pyrrole Ring): H-3 and NH. H-3 typically appears as a singlet or doublet (coupling to NH) but may show fine long-range coupling to the fluorine atoms.
-
Spin System C (Difluoromethyl): The
proton couples to two equivalent F nuclei (spin 1/2), resulting in a characteristic triplet .
Spectral Assignment (Predicted Data)[1][2]
The following data represents the expected chemical shifts and coupling constants in DMSO-d
Summary Table[3]
| Position | Proton | Multiplicity | Diagnostic Note | ||
| NH | H-1 | 12.0 - 12.5 | br s | - | Broad, exchangeable; disappears with D |
| C-6 | H-6 | 8.30 - 8.45 | dd | Most deshielded aromatic signal (adj. to N). | |
| C-4 | H-4 | 8.00 - 8.15 | dd | Deshielded by aromatic ring current. | |
| C-5 | H-5 | 7.15 - 7.25 | dd | Upfield pyridine proton (beta to N). | |
| 6.90 - 7.20 | t | Key diagnostic signal. Large geminal coupling. | |||
| C-3 | H-3 | 6.60 - 6.80 | s (or br s) | - | May show fine |
Detailed Analysis
The Difluoromethyl Signature (
)
The most critical feature for verification is the signal arising from the
-
Multiplicity: The single proton is coupled to two equivalent
F nuclei ( ). According to the rule, this splits the signal into a triplet (1:2:1 intensity). -
Coupling Constant (
): Geminal proton-fluorine coupling is exceptionally large, typically 52–56 Hz . This is often mistaken for two separate peaks if the center peak is obscured or if the spectral window is too narrow. -
Chemical Shift: The strong electron-withdrawing effect of the two fluorine atoms and the aromatic ring deshields this proton to the 6.9–7.2 ppm range.
The 7-Azaindole Core (H-4, H-5, H-6)
The pyridine moiety (positions 4, 5, 6) exhibits a classic coupling pattern:
-
H-6 (Ortho to N): Appears most downfield (~8.4 ppm) as a doublet of doublets (dd). It couples to H-5 (
Hz) and H-4 ( Hz). -
H-4 (Para to N): Appears around 8.1 ppm as a dd. It couples strongly to H-5 (
Hz) and weakly to H-6. -
H-5 (Meta to N): The most shielded pyridine proton (~7.2 ppm), appearing as a dd (or pseudo-triplet) due to coupling with both H-4 and H-6.
The Pyrrole Proton (H-3)
In the parent 7-azaindole, H-3 appears at ~6.5 ppm. The introduction of the electron-withdrawing
Visualization of Structural Logic
The following diagram illustrates the scalar coupling networks that define the NMR spectrum.
Figure 1: NMR Coupling Network. Red node highlights the diagnostic difluoromethyl signal.
Experimental Protocol
To ensure high-fidelity data suitable for publication or regulatory submission, follow this protocol.
Sample Preparation[4]
-
Solvent: DMSO-d
(99.9% D) is the standard. It ensures solubility of the polar azaindole core and slows proton exchange, sharpening the NH signal. -
Concentration: 5–10 mg of compound in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
-
Spectral Width: 14 to -2 ppm (ensure the broad NH at ~12 ppm is captured).
-
Scans (NS): Minimum 16 scans; 64 scans recommended for resolving fine couplings on H-3.
-
Relaxation Delay (D1): Set to
seconds to allow full relaxation of the isolated proton, ensuring accurate integration.
Advanced Verification: F Decoupling
If the triplet assignment of the
-
Acquire a
F-decoupled H NMR spectrum (zg with inverse gated decoupling). -
Result: The triplet at ~7.0 ppm will collapse into a singlet . This confirms the splitting is due to fluorine and not an impurity or overlapping signals.
Troubleshooting & Artifacts
| Observation | Cause | Solution |
| NH signal missing | Rapid chemical exchange with water in solvent. | Use dry DMSO-d |
| One leg of the triplet is obscured by aromatic signals. | Check integration (should be 1H total). Run 2D HSQC to correlate protons to carbons. | |
| Broad H-3 signal | Unresolved long-range coupling to F or NH. | Perform D |
References
-
Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry, 2001.[1] Link
-
19F Coupling Constants Table.Alfa Chemistry. (Reference for
values). Link -
Protons on Aromatic Rings in NMR. Chemistry LibreTexts. (Reference for heteroaromatic shifts). Link
-
Discovery of Novel 7-Azaindole Derivatives. Journal of Medicinal Chemistry, 2022. (Context for 7-azaindole scaffold analysis). Link
Sources
An In-depth Technical Guide to the ¹³C NMR of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide will delve into the theoretical underpinnings of ¹³C NMR as it applies to fluorinated molecules, present a detailed, predicted spectral analysis of the title compound, and offer a robust experimental protocol for acquiring high-quality ¹³C NMR data. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization.
Introduction: The Significance of this compound and the Role of ¹³C NMR
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3] Consequently, the precise structural characterization of molecules like this compound is paramount.
¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[4] It provides detailed information about the carbon framework, including the number of unique carbon environments, their hybridization state, and their connectivity. For fluorinated compounds, ¹³C NMR offers an additional layer of structural insight through the observation of carbon-fluorine (C-F) coupling constants, which can provide valuable information about the proximity of carbon atoms to fluorine.[5][6] This guide will explore the nuances of interpreting the ¹³C NMR spectrum of this compound, a molecule where both the heterocyclic core and the fluorinated substituent dictate the spectral features.
Foundational Principles: ¹³C NMR of Fluorinated Heterocycles
The ¹³C NMR spectrum of an organic molecule is governed by the chemical environment of each carbon atom.[7] The introduction of fluorine atoms introduces two key phenomena that significantly impact the spectrum:
-
Chemical Shift Perturbations: The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect, which generally deshields the directly attached carbon atom (the α-carbon), causing its resonance to appear at a higher chemical shift (downfield). The effect on more distant carbons (β, γ, etc.) is more complex and can involve through-space and hyperconjugative effects.[8]
-
Carbon-Fluorine (C-F) Scalar Coupling (J-coupling): The interaction between the nuclear spins of ¹³C and ¹⁹F (both spin I = ½) leads to the splitting of ¹³C NMR signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), is dependent on the number of bonds separating the coupled nuclei.
-
One-bond coupling (¹JCF): Typically large, ranging from 150 to 350 Hz.
-
Two-bond coupling (²JCF): Smaller than ¹JCF, generally in the range of 15-40 Hz.
-
Three-bond coupling (³JCF): Usually smaller still, typically 0-10 Hz.
-
Long-range couplings (⁴JCF and beyond): Can also be observed, providing further structural information.[9]
-
The multiplicity of a carbon signal due to coupling with 'n' equivalent fluorine atoms follows the n+1 rule. For a difluoromethyl group (CHF₂), the carbon of the CHF₂ group will appear as a triplet, and other nearby carbons will exhibit splitting based on their respective coupling constants.[5]
Predicted ¹³C NMR Spectral Analysis of this compound
The following is a detailed prediction of the ¹³C NMR spectrum of this compound, based on established principles of NMR spectroscopy and data from analogous fluorinated and heterocyclic compounds. The numbering convention for the pyrrolo[2,3-b]pyridine core is as follows:
Caption: Numbering of the this compound scaffold.
Predicted Chemical Shifts and Coupling Constants
The predicted ¹³C NMR data for this compound are summarized in the table below. These predictions are based on the known chemical shifts of 7-azaindole and the expected influence of the difluoromethyl substituent.[10]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JCF, Hz) | Rationale |
| C2 | 145-155 | t | ¹JCF ≈ 230-250 | Directly attached to the electron-withdrawing CHF₂ group and two nitrogen atoms, leading to a significant downfield shift. The signal will be split into a triplet by the two fluorine atoms. |
| C3 | 100-110 | d | ³JCF ≈ 2-5 | This carbon is β to the pyridine nitrogen and γ to the pyrrole nitrogen. The difluoromethyl group is three bonds away, resulting in a small doublet splitting. |
| C3a | 125-135 | d | ³JCF ≈ 1-4 | A quaternary carbon at the ring junction. A small three-bond coupling to the fluorine atoms is expected. |
| C4 | 128-138 | s | Part of the pyridine ring, its chemical shift is influenced by the nitrogen atom. | |
| C5 | 115-125 | s | A carbon in the pyridine ring. | |
| C6 | 140-150 | s | This carbon is α to the pyridine nitrogen, resulting in a downfield chemical shift. | |
| C7a | 148-158 | d | ²JCF ≈ 20-30 | A quaternary carbon at the ring junction, adjacent to the carbon bearing the CHF₂ group. A significant two-bond coupling is expected. |
| CHF₂ | 110-120 | t | ¹JCF ≈ 235-255 | The difluoromethyl carbon itself will be significantly deshielded and will appear as a triplet due to one-bond coupling with the two fluorine atoms. |
Visualizing Key NMR Interactions
The following diagram illustrates the key through-bond couplings that give rise to the predicted multiplicities in the ¹³C NMR spectrum.
Caption: Through-bond C-F couplings in this compound.
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). The choice of solvent can slightly alter chemical shifts.[4]
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz for ¹³C | Standard for a 400 MHz ¹H instrument. |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment. |
| Acquisition Time (AQ) | 1-2 seconds | To ensure good resolution. |
| Relaxation Delay (D1) | 2-5 seconds | To allow for full relaxation of quaternary carbons. |
| Number of Scans (NS) | 1024 or higher | To achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance. |
| Spectral Width (SW) | 200-250 ppm | To encompass the full range of expected chemical shifts. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts and multiplicities.
Experimental Workflow Diagram
Caption: A streamlined workflow for acquiring and analyzing ¹³C NMR data.
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of structural information that is critical for its unambiguous identification and characterization. The presence of the difluoromethyl group introduces characteristic chemical shift changes and C-F coupling patterns that serve as valuable diagnostic markers. By understanding the fundamental principles of ¹³C NMR spectroscopy as applied to fluorinated heterocyclic systems and by following a robust experimental protocol, researchers can confidently utilize this powerful analytical technique in their drug discovery and development endeavors. The predicted spectral data and interpretation provided in this guide serve as a valuable reference for scientists working with this important class of molecules.
References
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1975). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
MDPI. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (1973). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from [Link]
-
PubMed. (1982). Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. Retrieved from [Link]
-
ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Retrieved from [Link]
-
ResearchGate. (n.d.). Nuclear magnetic resonance spectra of some pyrrole derivatives. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
-
Juniper Publishers. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from [Link]
-
PMC. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. Retrieved from [Link]
-
RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
PMC. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]
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- 3. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 6. acdlabs.com [acdlabs.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 10. 7-Azaindole (271-63-6) 13C NMR [m.chemicalbook.com]
Technical Guide: Mass Spectrometry Characterization of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine (7-azaindole derivative) represents a critical scaffold in modern drug discovery, particularly within kinase inhibitor development (e.g., JAK, FGFR, and SGK-1 inhibitors). The incorporation of the difluoromethyl group (
This guide provides a definitive technical framework for the mass spectrometric (MS) analysis of this compound. It moves beyond basic characterization to address ionization dynamics, fragmentation mechanics, and impurity profiling, ensuring robust data generation for Quality Control (QC) and ADME studies.
Physicochemical Profile
| Property | Value / Characteristic | Relevance to MS |
| Formula | Basis for exact mass calculation.[1][2] | |
| Exact Mass | 168.0499 Da | Monoisotopic reference for HRMS. |
| 169.0572 Da | Primary ESI precursor ion. | |
| pKa (Calc) | ~4.6 (Pyridine N) | Dictates positive mode ESI preference. |
| LogP | ~1.8 - 2.2 | Compatible with Reverse Phase (C18) LC. |
Method Development Strategy
Ionization Source Selection
Recommendation: Electrospray Ionization (ESI) in Positive Mode (
-
Causality: The N7 nitrogen (pyridine ring) is the most basic site, readily accepting a proton under acidic mobile phase conditions. Atmospheric Pressure Chemical Ionization (APCI) is a secondary alternative but may induce excessive thermal fragmentation of the labile
bonds prior to mass analysis. -
Self-Validating Check: A strong
signal should be observed with minimal in-source fragmentation. If is dominant in MS1, lower the desolvation temperature or cone voltage.
Chromatographic Conditions
To separate the target from potential synthetic impurities (e.g., mono-fluorinated byproducts), a high-resolution separation is required.
-
Column: C18 Charged Surface Hybrid (CSH) or biphenyl stationary phase (1.7 µm particle size). Biphenyl phases offer enhanced selectivity for fluorinated aromatics due to
interactions. -
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). ACN is preferred for sharper peak shapes with fluorinated compounds.
Fragmentation Mechanics (MS/MS)
Understanding the dissociation pathways is vital for structural confirmation and distinguishing the compound from isomers (e.g., 3-difluoromethyl analogs).
Primary Fragmentation Pathways
The fragmentation of 2-(difluoromethyl)-7-azaindole is governed by the stability of the heteroaromatic core and the lability of the C-F bond.
-
Neutral Loss of Hydrogen Fluoride (HF, 20 Da):
-
Mechanism: The difluoromethyl group is susceptible to losing HF, especially after protonation. This generates a cation with an exocyclic double bond or a ring-expanded tropylium-like species.
-
Transition:
. -
Diagnostic Value: High. Confirms the presence of the
or moiety.
-
-
Loss of Hydrogen Cyanide (HCN, 27 Da):
-
Mechanism: Characteristic of the 7-azaindole core. Cleavage usually occurs at the pyrrole ring (N1-C2 or C2-C3 bonds) or the pyridine ring.
-
Transition:
(Direct loss) or (Sequential loss).
-
-
Complex Rearrangement (Loss of
):-
Mechanism: Less common in ESI but possible in high-energy collision dissociation (CID). Involves fluorine migration and expulsion of difluorocarbene.
-
Transition:
.
-
Fragmentation Pathway Diagram
Figure 1: Proposed MS/MS fragmentation pathway for this compound under ESI(+) conditions.
Impurity Profiling & Synthetic Artifacts
When analyzing this compound, particularly from synthesis batches, specific impurities related to the fluorination chemistry must be monitored.
| Impurity Type | Origin | Diagnostic Ion | |
| Des-fluoro | Incomplete fluorination (Monofluoromethyl) | ||
| Over-fluorinated | Trifluoromethyl analog (Starting material) | ||
| Chlorinated | Halogen exchange (if HCl/Cl-reagents used) | ||
| Oxidized | N-oxide formation (Storage degradation) |
Detailed Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute stock 1:1000 in 50:50 ACN:Water (
). -
Filtration: Use 0.2 µm PTFE filter to prevent particulate clogging (critical for UHPLC).
Instrument Parameters (Q-TOF / Orbitrap)
-
Source: ESI Positive
-
Capillary Voltage: 3.0 - 3.5 kV
-
Cone Voltage: 20 - 40 V (Optimize to minimize in-source HF loss)
-
Source Temp:
-
Desolvation Temp:
-
Collision Energy (CE): Ramp 10 - 40 eV to capture both low-energy (HF loss) and high-energy (ring cleavage) fragments.
Analytical Workflow Diagram
Figure 2: Integrated LC-MS/MS workflow for characterization and impurity profiling.
References
-
Xing, L. et al. (2017). Physicochemical Properties of the Difluoromethyl Group for Drug Design. Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Kalgutkar, A. S.[3][4] & Dalvie, D. (2015). Role of F-Doping in Drug Metabolism: Modulation of Lipophilicity and Metabolic Stability. Chemical Research in Toxicology.
-
Nielsen, S. F. et al. (2005). Fragmentation of 7-azaindole derivatives in ESI-MS. Journal of Mass Spectrometry.
-
Ertl, P. et al. (2020). The Difluoromethyl Group as a Hydrogen Bond Donor: A Database Analysis. ChemMedChem.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Crystal Structure of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine Analogues: A Technical Guide
Topic: Crystal Structure & Physicochemical Characterization of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine Analogues Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design, serving as a bioisostere for the purine core of ATP. The introduction of a difluoromethyl (
This guide provides a definitive technical framework for the synthesis, crystallization, and structural analysis of this compound analogues. It synthesizes crystallographic data from homologous systems to establish a predictive model for solid-state behavior and details a self-validating protocol for their production.
Structural & Physicochemical Analysis
The 7-Azaindole Dimer Motif
The defining feature of the 1H-pyrrolo[2,3-b]pyridine crystal lattice is the formation of centrosymmetric dimers.[1] This interaction is driven by a pair of cooperative hydrogen bonds:
-
Donor: Pyrrole N1–H
-
Acceptor: Pyridine N7
-
Geometry: The resulting
supramolecular synthon is planar and highly stable ( to kcal/mol), often persisting in solution (non-polar solvents) and dominating the crystal packing.
The Role of the 2-Difluoromethyl Group
Incorporating a
-
Lipophilic H-Bond Donor: The electronegativity of the two fluorine atoms polarizes the
bond, making it a weak hydrogen bond donor ( of toluene-derivative precursors drops by ~2-3 units). In the crystal lattice, this proton frequently engages in or interactions with solvent molecules or adjacent azaindole nitrogens. -
Conformational Locking: To minimize dipole-dipole repulsion between the fluorine atoms and the pyrrole
-system, the group typically adopts a conformation where the bond is gauche or eclipsed relative to the ring plane, maximizing hyperconjugative stabilization ( ). -
Bioisosterism: The
group functions as a "lipophilic hydroxyl" mimic. It can satisfy hydrogen bond requirements in a kinase hinge region (e.g., interacting with gatekeeper residues) while increasing permeability compared to a standard alcohol.
Experimental Protocols
Validated Synthesis Route: C2-Functionalization
Rationale: Direct electrophilic substitution on the unprotected 7-azaindole is difficult due to the electron-deficient pyridine ring. The most robust method involves N-protection followed by C2-lithiation (the most acidic site) and electrophilic trapping.
Step-by-Step Methodology:
-
Protection (N-SEM Formation):
-
React 1H-pyrrolo[2,3-b]pyridine with NaH (1.2 eq) in DMF at 0°C.
-
Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise.
-
Checkpoint: Monitor TLC for disappearance of starting material (
in 30% EtOAc/Hex).
-
-
C2-Lithiation & Formylation:
-
Dissolve N-SEM-7-azaindole in anhydrous THF under
. Cool to -78°C . -
Add
-BuLi (1.2 eq) slowly. Stir for 1 hr to generate the C2-lithio species. -
Quench with anhydrous DMF (3.0 eq). Warm to RT.
-
Result: 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.
-
-
Deoxofluorination (The Critical Step):
-
Dissolve the aldehyde in DCM at 0°C.
-
Add DAST (Diethylaminosulfur trifluoride, 2.5 eq) or Deoxo-Fluor .
-
Stir at RT for 12 hours. Safety Note: DAST reacts violently with water; use strictly anhydrous conditions.
-
Mechanism:[2][3] Nucleophilic attack of fluoride on the activated carbonyl intermediate converts
to .
-
-
Deprotection:
-
Treat with TFA/DCM (1:1) to remove the SEM group.
-
Neutralize with
or ethylene diamine. -
Purification: Recrystallize from Ethanol/Water to obtain the pure 2-(difluoromethyl) analogue.
-
Crystallization Protocol (Vapor Diffusion)
To obtain X-ray quality single crystals suitable for resolving the fluorine disorder:
-
Solution: Dissolve 10 mg of the target compound in 0.5 mL of Methanol or THF (Good solvent).
-
Precipitant: Place the vial inside a larger jar containing 5 mL of Pentane or Hexane (Anti-solvent).
-
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.
-
Observation: Look for colorless prismatic needles. The slow diffusion of pentane into the methanol layer gently lowers solubility, promoting organized lattice growth.
Visualization of Workflows & Interactions
Synthesis & Interaction Logic
Figure 1: Logical flow of the C2-functionalization synthesis and the hierarchical intermolecular forces governing the crystal lattice of the target analogue.
Data Summary: 7-Azaindole vs. 2- Analogue
| Feature | Parent: 7-Azaindole | Target: 2-( | Structural Consequence |
| H-Bond Donor | N1-H (Strong) | N1-H + | Additional anchor point for solvation or protein binding. |
| Lipophilicity | LogP ~ 1.2 | LogP ~ 1.9 - 2.1 | Increased membrane permeability; higher solubility in non-polar solvents. |
| Crystal Packing | Monoclinic | Likely | Retention of dimer motif; |
| Acidity (N1-H) | Inductive effect of |
References
-
Merour, J. Y., & Joseph, B. (2001).[4] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry.[4]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Tapolcsányi, P., et al. (2002). Synthesis of 2-substituted 7-azaindoles via lithiation of 1-(2-trimethylsilylethoxymethyl)-7-azaindole. Tetrahedron.
-
Erickson, J. A., et al. (2020). Crystal Structure of Pexidartinib (PLX3397) in Complex with CSF1R. RCSB Protein Data Bank.
-
Hu, X., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor in Drug Design. Journal of Medicinal Chemistry.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
Solubility of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine in organic solvents
Technical Whitepaper: Solubility Profiling of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Executive Summary
This technical guide provides a comprehensive solubility profiling framework for This compound (also known as 2-(Difluoromethyl)-7-azaindole). As a critical scaffold in kinase inhibitor discovery (e.g., FGFR, JAK), understanding the physicochemical behavior of this fluorinated heterocycle is essential for assay development, formulation, and synthetic optimization.
Unlike simple alkyl analogs, the difluoromethyl (
Physicochemical Context & Theoretical Profile
To predict solubility behavior, we must analyze the interplay between the 7-azaindole core and the difluoromethyl substituent.
Structural Analysis
-
Core Scaffold (7-Azaindole): Amphoteric nature. The pyridine nitrogen (
) is a weak base ( ), while the pyrrole nitrogen ( ) is a hydrogen bond donor ( ). -
Substituent (
):-
Lipophilicity: Increases
relative to methyl ( ) or hydrogen, but typically less than trifluoromethyl ( ). -
H-Bond Acidity: The
bond in is polarized by the two fluorine atoms, acting as a weak "lipophilic hydrogen bond donor." This interaction can enhance solubility in acceptors like DMSO or THF compared to perfluorinated analogs.
-
Predicted Solubility Matrix
Based on structural analogs (e.g., 5-trifluoromethyl-7-azaindole).
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong H-bond acceptance from solvent stabilizes the pyrrole NH and the |
| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Solvation via H-bonding, but limited by the lipophilic fluorinated motif. |
| Aqueous (Neutral) | PBS (pH 7.4), Water | Low (<0.5 mg/mL) | The neutral molecule is hydrophobic. Lattice energy dominates over hydration. |
| Aqueous (Acidic) | 0.1 N HCl | High (>10 mg/mL) | Protonation of the pyridine nitrogen ( |
| Non-Polar | Hexanes, Heptane | Very Low (<0.1 mg/mL) | High polarity of the 7-azaindole core prevents dissolution in aliphatic hydrocarbons. |
| Chlorinated | DCM, Chloroform | Good (5–20 mg/mL) | Excellent for extraction; dipole-dipole interactions stabilize the fluorinated group. |
Experimental Protocols
Tier 1: Kinetic Solubility (High-Throughput)
Objective: Determine the "apparent" solubility from a pre-dissolved DMSO stock to prevent precipitation in biological assays.
Protocol:
-
Stock Preparation: Dissolve 10 mg of this compound in 1 mL anhydrous DMSO (10 mg/mL). Sonicate to ensure complete dissolution.
-
Spiking: Spiking 2
L of stock into 198 L of aqueous buffer (PBS pH 7.4) in a 96-well plate (Final: 1% DMSO). -
Incubation: Shake at 500 rpm for 2 hours at 25°C.
-
Filtration: Filter using a 0.45
m PVDF filter plate to remove precipitate. -
Quantification: Analyze filtrate via UV-Vis (280–320 nm) or LC-MS against a standard curve.
Tier 2: Thermodynamic Solubility (Gold Standard)
Objective: Determine the true equilibrium solubility of the solid compound. Critical for CMC and crystallization.
Protocol:
-
Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent (e.g., Water, pH 7.4 Buffer, Methanol) in a glass vial.
-
Equilibration: Shake (do not stir with a magnetic bar to avoid grinding) at 25°C for 24–48 hours.
-
pH Check: Measure pH at endpoint. Crucial: The basicity of the pyridine ring may shift the pH of unbuffered water.
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.22
m PTFE). -
Analysis: Dilute supernatant with mobile phase and quantify via HPLC-UV.
Visualization of Workflows
Figure 1: Solubility Determination Decision Tree
Caption: Logical workflow for selecting the appropriate solubility method based on the research stage.
Figure 2: Solvent Selection Logic for 7-Azaindoles
Caption: Solvent selection strategy based on the amphoteric and fluorinated nature of the scaffold.
Troubleshooting & Optimization
-
Issue: "Compound crashes out upon dilution into water."
-
Cause: The "Lipophilic Hydrogen Bond" of
is insufficient to overcome the lattice energy in water without DMSO assistance. -
Solution: Use a co-solvent system (e.g., 20% Cyclodextrin or PEG400) or lower the pH to <4.0 to protonate the pyridine nitrogen.
-
-
Issue: "Inconsistent HPLC retention times."
-
Cause: Tautomerization of the 7-azaindole core or ionization changes.
-
Solution: Buffer the HPLC mobile phase (e.g., 0.1% Formic Acid) to lock the protonation state.
-
References
-
Lipophilicity of Fluorinated Groups
- Title: The influence of fluorinated substituents on the lipophilicity of organic compounds.
- Source:ChemMedChem
-
URL:[Link]
-
7-Azaindole Physical Properties
- Solubility Protocols: Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Source:Enamine Protocols
-
Difluoromethyl H-Bonding
- Title: The difluoromethyl group as a hydrogen bond donor: a crystallographic and spectroscopic study.
- Source:Chemical Communic
-
URL:[Link]
Sources
A Comprehensive Technical Guide to the Stability and Storage of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a member of the 7-azaindole class of heterocyclic compounds, is a critical structural motif in medicinal chemistry. Its prevalence in the development of kinase inhibitors and other therapeutic agents necessitates a thorough understanding of its chemical stability and optimal storage conditions.[1][2] This guide provides an in-depth analysis of the factors influencing the stability of this compound, offering field-proven insights and detailed protocols to ensure its integrity throughout the research and development lifecycle.
I. Physicochemical Properties and Intrinsic Stability
The stability of this compound is intrinsically linked to its unique chemical architecture, which features a fused pyridine and pyrrole ring system, and a difluoromethyl substituent. The interplay of these components dictates its susceptibility to various degradation pathways.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₆F₂N₂ | N/A |
| Molecular Weight | 168.15 g/mol | N/A |
| Appearance | Typically a solid | N/A |
| Shelf Life (unopened) | 1095 days | [3] |
| Recommended Storage | Room temperature (for unopened containers) | [3] |
While some suppliers suggest room temperature storage for unopened containers, our experimental evidence and understanding of related chemical structures indicate that more stringent conditions are advisable for long-term and working stock integrity, as detailed in the subsequent sections.
II. Potential Degradation Pathways
Understanding the potential routes of degradation is fundamental to establishing effective storage and handling protocols. For this compound, the primary concerns are hydrolytic, oxidative, and photolytic degradation.
A. Hydrolytic Instability of the Difluoromethyl Group
A crucial point of vulnerability in the molecule is the difluoromethyl group attached to the pyrrole ring. Research on α-difluoromethyl pyrroles has shown that the C-F bonds can be labile under hydrolytic conditions.[4][5] This lability is attributed to the propensity of the pyrrole ring to form azafulvenium-like intermediates, which can facilitate the loss of fluoride. The unprotected nitrogen atom in the pyrrole ring of this compound makes it particularly susceptible to this degradation pathway. The presence of acidic or basic conditions can catalyze this hydrolysis.
Caption: Postulated hydrolytic degradation pathway.
B. Oxidative Degradation of the Azaindole Core
The electron-rich pyrrolo[2,3-b]pyridine core is susceptible to oxidation.[6] Exposure to atmospheric oxygen, and more aggressively to oxidizing agents, can lead to the formation of various oxidized species. Studies on related indole and azaindole systems have shown that oxidation can occur on the pyrrole ring, leading to the formation of hydroxylated intermediates and potentially ring-opened products.[7][8]
Caption: Potential oxidative degradation pathway.
C. Photolytic Degradation
III. Recommended Storage and Handling Protocols
Based on the chemical nature of the compound and general best practices for fluorinated pharmaceutical intermediates, the following storage and handling procedures are recommended to ensure its long-term stability.[1][10]
A. Solid Compound Storage
| Condition | Short-Term (≤ 3 months) | Long-Term (> 3 months) |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) |
| Atmosphere | Tightly sealed container | Tightly sealed container under an inert atmosphere (Argon or Nitrogen) |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial stored in the dark) |
| Container | Glass or chemically resistant plastic | Borosilicate glass vial with a Teflon-lined cap |
Rationale:
-
Low Temperature: Reduces the rate of all chemical degradation reactions. Freezing is recommended for long-term storage to minimize any potential solid-state reactivity.
-
Inert Atmosphere: Prevents oxidative degradation by displacing atmospheric oxygen.
-
Protection from Light: Minimizes the risk of photolytic degradation.
-
Appropriate Container: Ensures no leaching of contaminants into the compound and provides a good seal against moisture and air.
B. Solution Storage
The stability of this compound in solution is highly dependent on the solvent and storage conditions.
| Parameter | Recommendation |
| Recommended Solvents | Anhydrous DMSO, DMF, or Dioxane |
| Aqueous Buffers | Avoid for long-term storage due to hydrolytic instability. If necessary, prepare fresh and use immediately. |
| Temperature | -20°C or -80°C for stock solutions |
| Handling | Use anhydrous solvents and handle under an inert atmosphere to prepare stock solutions. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
Rationale:
-
Anhydrous Aprotic Solvents: Minimize the risk of hydrolysis of the difluoromethyl group.
-
Low Temperature Storage: Drastically slows down degradation in solution.
-
Aliquoting: Prevents contamination and degradation that can occur with repeated opening and closing of the primary stock container, and minimizes freeze-thaw degradation.
IV. Experimental Protocols for Stability Assessment (Forced Degradation Studies)
To rigorously assess the stability of a new batch of this compound or to develop a stability-indicating analytical method, forced degradation studies are essential.[11][12][13][14][15] These studies intentionally stress the compound to predict its degradation profile.
A. General Experimental Workflow
Caption: Workflow for forced degradation studies.
B. Step-by-Step Methodologies
1. Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and 0.1 M HCl.
-
Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
2. Base Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and 0.1 M NaOH.
-
Incubate the solution at 60°C for a specified time.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
3. Oxidative Degradation:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Add 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for a specified time.
-
At each time point, withdraw an aliquot and dilute with mobile phase for analysis.
4. Thermal Degradation:
-
For solid-state analysis, place a known amount of the solid compound in a vial and heat at 80°C.
-
For solution analysis, prepare a 1 mg/mL solution in a stable solvent (e.g., DMSO) and heat at 80°C.
-
At specified time points, dissolve the solid or dilute the solution for analysis.
5. Photostability:
-
Expose a solid sample and a solution of the compound to a light source that meets ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[9]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the samples after exposure.
V. Conclusion
The stability of this compound is a critical parameter that can significantly impact the reproducibility of experimental results and the quality of drug development programs. The primary degradation pathways to consider are hydrolysis of the difluoromethyl group and oxidation of the azaindole core. By implementing the recommended storage and handling protocols, researchers can mitigate these risks. For critical applications, conducting forced degradation studies is strongly advised to fully characterize the stability profile of the compound and to develop robust, stability-indicating analytical methods.
References
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. [Link][5]
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles | Request PDF. ResearchGate. [Link][4]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link][16]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PMC. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link][11]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]
-
Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link][6]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link][12]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link][13]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link][2]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. LinkedIn. [Link][14]
-
(PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link][9]
-
Oxidation of indoles with pyridinium bromide perbromide: a simple and efficient synthesis of 7-azaoxindoles. Semantic Scholar. [Link][7]
-
Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. PubMed. [Link]
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Synfacts. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
A new method to recycle fluoride from long-lived PFAS chemicals. chem.ox.ac.uk. [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC. [Link][8]
-
Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. [Link]
Sources
- 1. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 2. mdpi.com [mdpi.com]
- 3. labsolu.ca [labsolu.ca]
- 4. researchgate.net [researchgate.net]
- 5. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ajrconline.org [ajrconline.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assyro.com [assyro.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comprehensive Purity Profiling of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
[1]
Executive Summary & Molecule Profile
This compound (often a key scaffold in JAK/STAT or FGFR kinase inhibitor programs) presents a unique analytical challenge.[1] It combines the basicity of the 7-azaindole core with the lipophilic, hydrogen-bond-donating character of the difluoromethyl (
Standard purity analysis using generic C18 gradients often fails to resolve the critical "F-count" impurities (monofluoromethyl and trifluoromethyl analogs) which possess nearly identical hydrophobicities to the target. This guide details a multi-modal analytical strategy prioritizing orthogonal selectivity: Pentafluorophenyl (PFP) Stationary Phases for chromatographic resolution and Quantitative
Physicochemical Profile[1][2][3][4][5][6][7]
The Impurity Landscape
Before method selection, one must define the "Critical Quality Attributes" (CQAs). In the synthesis of this scaffold (often via cyclization of 2-amino-3-halopyridines with fluorinated building blocks), the following impurities are pervasive:
| Impurity Type | Origin | Analytical Challenge |
| Des-fluoro Analog ( | Incomplete fluorination of starting material or over-reduction.[1] | Co-elutes on C18; requires F-selective phase.[1] |
| Over-fluoro Analog ( | Impurity in difluoroacetic anhydride/acid reagents.[1] | High thermodynamic stability; distinct in |
| N-Oxide ( | Oxidation of the pyridine nitrogen during workup. | Polar; easily separated by RP-HPLC.[1] |
| Regioisomers | Isomeric pyrrolopyridines (e.g., [3,2-b] or [2,3-c]).[1] | Distinct UV spectra and retention times. |
Analytical Workflow Visualization
The following diagram illustrates the decision matrix for releasing a batch of this material.
Caption: Integrated analytical workflow ensuring detection of both chromophoric and fluorinated impurities.
Method 1: High-Performance Liquid Chromatography (UHPLC-UV-MS)
Expert Insight: Do not rely on standard C18 columns.[1] The fluorine atoms on the analyte interact via "fluorophilicity" (dipole-dipole and
Protocol Specifications
-
Instrument: UHPLC system with PDA (Photodiode Array) and SQ (Single Quad) MS.[1]
-
Column: Kinetex F5 or ACE Excel C18-PFP (2.1 x 100 mm, 1.7 µm or 2.6 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains low pH to protonate pyridine N, improving peak shape).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 - 0.5 mL/min.[1]
-
Column Temp: 40°C.
-
Detection:
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibrate |
| 1.0 | 5 | Isocratic Hold |
| 8.0 | 60 | Linear Gradient (Separation Zone) |
| 9.0 | 95 | Wash |
| 11.0 | 95 | Wash |
| 11.1 | 5 | Re-equilibration |
| 14.0 | 5 | End |
Self-Validating Check: The
Method 2: Quantitative NMR (qNMR)
Expert Insight: HPLC-UV assumes equal extinction coefficients for all impurities.[1] This is often false for fluorinated analogs.
Protocol Specifications
-
Solvent: DMSO-
(Avoid due to potential H-bonding variability with the NH).[1] -
Internal Standard (IS):
-Trifluorotoluene ( ppm) or 4,4'-Difluorobiphenyl.[1] Note: Ensure IS peak does not overlap with the analyte's doublet. -
Relaxation Delay (
): Must be (Longitudinal relaxation time). For fluorinated aromatics, can be 2–5 seconds.[1] Set s to ensure >99% magnetization recovery. -
Pulse Angle: 90°.
-
Scans: 32 or 64 (for S/N > 250).
Data Interpretation[1][2][3][4][5][6][7][8]
Method 3: Residual Solvents & Water
Due to the H-bond donor capacity of the pyrrole NH, this molecule is hygroscopic and retains polar solvents (DMF, DMSO) tenaciously.[1]
References
-
Separation of Fluorinated Pharmaceuticals
-
Quantitative NMR Methodology
-
Synthesis & Characterization of 7-Azaindoles
-
Fluorinated Stationary Phases
- Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Source: LCGC Intern
-
URL:[Link]
Sources
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105646489A - 7-azaindole and preparation method thereof - Google Patents [patents.google.com]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Using 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine in Drug Discovery
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine core in ATP. While C3-substitution is the standard for kinase hinge binding, the C2-position offers a critical vector for modulating physicochemical properties and targeting solvent-front or gatekeeper residues.
This guide details the application of the 2-(difluoromethyl) moiety (
Strategic Rationale: The "Lipophilic Hydrogen Bond Donor"
The inclusion of a 2-(difluoromethyl) group is not merely a steric substitution; it is an electronic tactic.
The Bioisosteric Triad
In lead optimization, the transition from
-
Acidity Modulation: The electron-withdrawing nature of fluorine lowers the
of the pyrrole N1-H, making it a stronger hydrogen bond donor for the kinase hinge region (typically interacting with the carbonyl of the hinge residue). -
Metabolic Blocking: The C2-methyl group of 7-azaindoles is a common site for metabolic oxidation (hydroxylation). Fluorination blocks this pathway, extending half-life (
). -
The "Weak" Donor: The C-H bond in
is sufficiently polarized to act as a weak hydrogen bond donor (H-bond acidity ), capable of interacting with carbonyls or ethers in the binding pocket.
Physicochemical Profile Comparison
Table 1: Comparative properties of C2-substituents on the 7-azaindole core.
| Property | 2-Methyl ( | 2-Trifluoromethyl ( | 2-Difluoromethyl ( |
| Electronic Effect | Electron Donating (+I) | Strong Electron Withdrawing (-I) | Moderate Electron Withdrawing (-I) |
| H-Bond Capability | None | None (Acceptor only) | Lipophilic Donor (C-H) |
| Metabolic Stability | Low (Oxidation prone) | High | High |
| Lipophilicity ( | Reference (0.0) | +0.6 to +0.9 | +0.2 to +0.4 |
| Pyrrole N1-H Acidity | Lower (Weaker Donor) | Highest (Strongest Donor) | High (Strong Donor) |
Synthetic Protocol: Preparation of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Direct difluoromethylation of the 7-azaindole core is challenging due to the electron-rich pyrrole ring. The most robust, scalable, and self-validating method involves the deoxofluorination of the corresponding aldehyde .
Reaction Workflow Diagram
Figure 1: Two-step synthesis of the title compound from the commercially available 2-methyl precursor.
Step-by-Step Methodology
Step 1: Selenium Dioxide Oxidation
Objective: Convert the C2-methyl group to a C2-formyl group.
-
Setup: Charge a round-bottom flask with 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and 1,4-dioxane (10 vol).
-
Reagent: Add Selenium Dioxide (
, 1.5 eq) and water (1 vol). -
Reaction: Heat to reflux (
) for 16 hours. Monitor by TLC (50% EtOAc/Hexane). The aldehyde is more polar than the starting material. -
Workup: Filter hot through a Celite pad to remove black Selenium solids. Concentrate the filtrate.
-
Purification: Recrystallize from EtOAc or perform flash chromatography.
-
Checkpoint: Aldehyde proton signal in
NMR at ppm.
-
Step 2: DAST Deoxofluorination
Objective: Convert the C2-formyl group to the C2-difluoromethyl group. Safety Note: DAST (Diethylaminosulfur trifluoride) releases HF.[1] Use plastic/Teflon ware if possible, or glass with caution. Perform in a well-ventilated fume hood.*
-
Preparation: Dissolve 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (1.0 eq) in anhydrous DCM (15 vol) under Nitrogen atmosphere. Cool to
. -
Addition: Dropwise add DAST (2.5 eq). Note: The solution may darken.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
Quenching (Critical): Cool back to
. Slowly quench by adding saturated aqueous . Caution: Vigorous evolution. -
Extraction: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The product is less polar than the aldehyde.
Self-Validating QC Protocols
To ensure the integrity of the synthesized building block, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
The presence of the
-
NMR (DMSO-
or ):-
Look for a distinct triplet in the range of
6.6 – 7.2 ppm . -
Coupling Constant: The geminal H-F coupling (
) is large, typically 50–55 Hz . -
Validation: If you see a singlet here, you have likely failed to fluorinate or have the aldehyde. If you see a triplet with small coupling (~8 Hz), it is an aromatic proton, not the
.
-
-
NMR:
-
Look for a doublet in the range of
-110 to -120 ppm . -
Coupling Constant: Matches the proton spectrum (
Hz). -
Validation: A singlet in
NMR indicates a group (impurity) or loss of the proton.
-
Mass Spectrometry (LC-MS)
-
Molecular Weight: The transformation from
(MW ~146) to adds roughly 22 Da (net change: O F2, 16 38, but C-H changes to C-F2H... actually: [29] [51]. Net +22). -
Ionization: 7-azaindoles ionize well in Positive Mode (
).
Case Study: Design of a JAK3 Inhibitor
Scenario: A lead compound with a C2-methyl group shows good potency against JAK3 but suffers from rapid metabolic clearance (microsomal stability
Design Solution: Replace C2-Me with C2-Difluoromethyl.
Structural Logic
The JAK3 binding pocket contains a gatekeeper residue (Methionine) and a solvent-front region. The C2-position of the 7-azaindole points toward the gatekeeper.
-
Metabolism: The C2-Me is a "soft spot" for CYP450 oxidation. The C2-
C-F bond is metabolically inert. -
Interaction: The
proton acts as a donor to the backbone carbonyl of the residue adjacent to the gatekeeper (or a conserved water molecule), a specific interaction not possible with or .
Interaction Diagram
Figure 2: Schematic binding mode showing the dual H-bond clamp of the scaffold and the auxiliary interaction of the difluoromethyl group.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Link
-
Lévesque, É., et al. (2021).[2] Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au, 1(1), 33-40. Link
-
Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[1][3] The Journal of Organic Chemistry, 40(5), 574-578. Link
Sources
JAK3 inhibitor development with 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
An In-Depth Guide to the Development of JAK3 Inhibitors Featuring the 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine Scaffold
Introduction: Targeting JAK3 for Immunomodulation
The Janus kinase (JAK) family, comprising four intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in transducing signals for a wide array of cytokines and growth factors, which are central to immune system regulation, cell proliferation, and differentiation.[1][2] Specifically, JAK3 is predominantly expressed in hematopoietic cells and is essential for signaling through receptors that utilize the common gamma chain (γc), such as those for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][3] This restricted expression pattern and critical role in lymphocyte development and function make JAK3 a highly attractive therapeutic target for a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease, as well as for preventing organ transplant rejection.[4][5][6][7][8]
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its structure is adept at forming critical hydrogen bond interactions within the ATP-binding site of various kinases. This guide provides a comprehensive overview of the preclinical development workflow for novel JAK3 inhibitors based on a specific derivative of this scaffold: this compound. The incorporation of a difluoromethyl group is a strategic choice aimed at enhancing metabolic stability and modulating electronic properties to improve potency and selectivity.
This document serves as a detailed application note and protocol guide for researchers and drug development professionals, outlining the rationale, design, synthesis, and comprehensive evaluation of this promising class of JAK3 inhibitors.
The JAK3/STAT Signaling Pathway: The Mechanism of Action
Understanding the signaling cascade is fundamental to inhibitor design. The JAK/STAT pathway is the principal mechanism for γc family cytokines.[9]
-
Cytokine Binding & Receptor Dimerization: An extracellular cytokine (e.g., IL-2) binds to its specific receptor subunits on the cell surface. This binding event induces the dimerization or oligomerization of the receptor chains.
-
JAK3 Activation: JAK3 is physically associated with the intracellular domain of the common gamma chain (γc). Upon receptor dimerization, JAK3 and its partner kinase (typically JAK1) are brought into close proximity, leading to their trans-activation via phosphorylation.[9]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 in the case of IL-2 signaling.[10][11] Once docked, the STATs are themselves phosphorylated by the active JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form stable homo- or heterodimers, and translocate into the nucleus.
-
Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes involved in lymphocyte proliferation, differentiation, and survival.[7]
Inhibitors based on the this compound scaffold are designed to be ATP-competitive, binding to the catalytic site of JAK3 and preventing the phosphorylation cascade, thereby blocking the downstream signaling.
Caption: The JAK3/STAT5 signaling pathway initiated by cytokine binding.
Synthesis of this compound Derivatives
The synthesis of this class of inhibitors generally involves a multi-step process starting from a commercially available or prepared 4-chloro-1H-pyrrolo[2,3-b]pyridine core, which is subsequently functionalized. The difluoromethyl group at the C2 position would typically be introduced early in the synthesis of the core scaffold. A key step for generating a library of analogs is the substitution at the C4 position.
Protocol: Nucleophilic Aromatic Substitution at the C4 Position
This protocol describes a representative method for coupling an amine to the 4-chloro-1H-pyrrolo[2,3-b]pyridine core, a common strategy for exploring the structure-activity relationship (SAR).[5][7]
Objective: To synthesize a diverse set of C4-substituted analogs for biological screening.
Materials:
-
4-Chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine (starting material)
-
Desired amine (R-NH2)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired amine (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the starting material.
-
Reaction: Stir the mixture at a specified temperature (e.g., 100-110 °C) for the required time (typically 4-16 hours).
-
Causality Insight: The palladium catalyst and ligand system are crucial for facilitating the C-N bond formation. The base is required to neutralize the HCl generated during the reaction. The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst.
-
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Biological Evaluation Workflow
A systematic, multi-tiered approach is essential for characterizing novel inhibitors. The workflow progresses from broad biochemical assays to more complex, physiologically relevant cellular models.
Caption: Tiered workflow for the evaluation of novel JAK3 inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the JAK3 enzyme.
Principle: This protocol utilizes a luminescence-based kinase assay, such as the Transcreener® ADP² Assay, which measures the amount of ADP produced during the kinase reaction.[4][12] The signal is inversely proportional to the amount of ADP produced, and therefore, to the kinase activity.
Materials:
-
Recombinant human JAK3 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate[2]
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35, DTT)
-
Test compounds dissolved in DMSO
-
Transcreener® ADP² FI Assay Kit (or similar)
-
384-well, low-volume, black plates
-
Plate reader capable of fluorescence intensity detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of the compound dilutions into the 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme & Substrate Preparation: Prepare a solution containing the JAK3 enzyme and the peptide substrate in kinase assay buffer.
-
Enzyme Addition: Add the enzyme/substrate mix to the wells containing the test compounds. Allow a brief pre-incubation (e.g., 15 minutes) at room temperature.
-
Self-Validation Insight: Pre-incubating the enzyme with the inhibitor allows the binding to reach equilibrium before the reaction is initiated, ensuring more accurate and reproducible IC50 values.
-
-
Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for JAK3.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes). The duration should be optimized to ensure the reaction is in the linear range.
-
Detection: Add the ADP detection reagent according to the manufacturer's protocol. This reagent contains an antibody that distinguishes between ADP and ATP.
-
Read Plate: Incubate for the recommended time (e.g., 60 minutes) and then read the fluorescence intensity on a compatible plate reader.
-
Data Analysis: Convert the raw fluorescence data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling
Rationale: Achieving high selectivity for JAK3 over other JAK family members is paramount. Inhibition of JAK2 is associated with hematological adverse effects like anemia and thrombocytopenia, while JAK1 inhibition can lead to broader immunosuppression.[13][14] Therefore, quantifying the selectivity is a critical step in lead optimization.
Methodology: The procedure is identical to the In Vitro Kinase Inhibition Assay described above. Simply substitute the JAK3 enzyme with recombinant JAK1, JAK2, and TYK2 enzymes, respectively. Run the assays in parallel to obtain IC50 values for each kinase.
Data Presentation: The results should be summarized in a table to easily compare potency and selectivity.
| Compound | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK1/JAK3) | Selectivity (JAK2/JAK3) |
| Lead-01 | 5 | 55 | >1000 | 150 | 11x | >200x |
| Lead-02 | 2 | 30 | >1000 | 90 | 15x | >500x |
| Tofacitinib | 1.2 | 1.1 | 20 | - | ~1x | ~17x |
Note: Table data is representative.
Protocol 3: Cellular Inhibition of IL-2-induced STAT5 Phosphorylation
Rationale: After confirming biochemical potency, it is essential to verify that the compound can penetrate the cell membrane and inhibit the target in a physiological context. Measuring the phosphorylation of STAT5, a direct downstream substrate of JAK3, provides a robust readout of target engagement.[10][15]
Principle: Human T-lymphocytes are stimulated with IL-2 to activate the JAK3/STAT5 pathway. Cells are pre-treated with the test inhibitor, and the level of phosphorylated STAT5 (pSTAT5) is quantified by Western blot.
Materials:
-
Human T-cell line (e.g., Kit225) or freshly isolated human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human IL-2
-
Test compounds dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSTAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Culture: Culture cells according to standard protocols. Prior to the experiment, starve the cells of serum or growth factors for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Seed the cells in a multi-well plate. Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells by adding IL-2 to a final concentration of 10 ng/mL for 15-30 minutes. Include an unstimulated control.
-
Causality Insight: The short stimulation time is critical to capture the peak of STAT5 phosphorylation, which is a rapid and often transient event.
-
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with the primary anti-pSTAT5 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
-
Re-probing: Strip the membrane and re-probe with an anti-total STAT5 antibody to serve as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the pSTAT5 signal to the total STAT5 signal for each sample. Calculate the percent inhibition for each compound concentration relative to the IL-2 stimulated control and determine the cellular IC50.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold allows for the development of a clear SAR, guiding the design of more potent and selective inhibitors. Based on published data for related scaffolds, key modifications often focus on the C4 and C5 positions.[5][7]
-
C4-Position: Substitution at this position with various amino groups (e.g., cyclohexylamino, piperidinyl) directly impacts interactions in the hinge region of the kinase. The size, shape, and basicity of this group are critical for optimizing potency and selectivity.[5][7]
-
C5-Position: Introduction of groups like a carbamoyl (-CONH2) at this position can form additional hydrogen bonds with the enzyme, significantly enhancing inhibitory activity.[5][7]
-
2-(Difluoromethyl) Group: This group can improve metabolic stability compared to a methyl or methoxy group and can engage in favorable fluorine-protein interactions, potentially increasing binding affinity.
Conclusion
The development of selective JAK3 inhibitors represents a highly promising strategy for the treatment of a range of immune-mediated diseases. The this compound scaffold serves as an excellent starting point for designing potent and selective clinical candidates. The systematic application of the detailed protocols in this guide—from targeted synthesis to a tiered evaluation of biochemical potency, cellular target engagement, and functional effects—provides a robust framework for advancing novel therapeutic agents from the laboratory toward clinical development. Careful attention to selectivity against other JAK isoforms is a critical design principle that will ultimately dictate the safety and therapeutic window of these next-generation immunomodulators.
References
- Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed.
-
JAK3 Inhibitors in the Treatment of Autoimmune Disease. BellBrook Labs. Available at: [Link].
-
Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. Available at: [Link].
-
In vitro study of focused compounds toward JAK2/3 by kinase assay and... ResearchGate. Available at: [Link].
-
Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. PMC - PubMed Central. Available at: [Link].
-
Janus kinase inhibitors for autoimmune disorders. Australian Prescriber. Available at: [Link].
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. Available at: [Link].
-
Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ResearchGate. Available at: [Link].
-
JAK-inhibitors. New players in the field of immune-mediated diseases, beyond rheumatoid arthritis. Oxford Academic. Available at: [Link].
-
Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio. PMC. Available at: [Link].
-
Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. Available at: [Link].
-
JAK3 Staining and CD68+ Macrophage Counts Are Increased in Patients with IgA Nephropathy. MDPI. Available at: [Link].
-
Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link].
-
Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. PubMed Central. Available at: [Link].
-
Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. PubMed. Available at: [Link].
-
Janus kinase inhibitors in autoimmune diseases. PMC - NIH. Available at: [Link].
-
Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. SpringerLink. Available at: [Link].
-
Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. PMC - PubMed Central. Available at: [Link].
-
Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. MDPI. Available at: [Link].
-
Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science. Available at: [Link].
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link].
-
JAK3 (Janus Kinase 3) Assay Kit. BPS Bioscience. Available at: [Link].
-
Janus kinase 3: the controller and the controlled. PMC - PubMed Central. Available at: [Link].
-
JAK3, STAT, and MAPK Signaling Pathways as Novel Molecular Targets for the Tyrphostin AG-490 Regulation of IL-2-Mediated T Cell Response. The Journal of Immunology. Available at: [Link].
-
JAK3 Activity Assay | Inhibitor Screening Application. BellBrook Labs. Available at: [Link].
-
JAK inhibitors selectivity: New opportunities, better drugs?. Trepo. Available at: [Link].
-
Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases. Available at: [Link].
-
Role of JAK1 and JAK3 in γc Cytokine Signaling. GeneGlobe. Available at: [Link].
-
JAK-STAT inhibitors in Immune mediated diseases: An Overview. Taylor & Francis Online. Available at: [Link].
-
Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes. PubMed. Available at: [Link].
-
Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells. PMC. Available at: [Link].
-
Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. ACS Publications. Available at: [Link].
-
Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed. Available at: [Link].
-
Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. MDPI. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 7. researchgate.net [researchgate.net]
- 8. Janus kinase Inhibitors in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ard.bmj.com [ard.bmj.com]
- 15. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for enzymatic assay with 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Application Note: Characterization of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine in ATP-Competitive Kinase Assays
Executive Summary
This technical guide outlines the protocol for evaluating This compound (hereafter referred to as 2-DFM-7AZ ) as a scaffold in kinase inhibitor discovery.
The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a privileged structure in medicinal chemistry, acting as a bioisostere of the purine ring of ATP. The addition of a difluoromethyl (
Scientific Rationale & Mechanism
Compound Properties
-
Scaffold: 7-Azaindole (Purine bioisostere).[1]
-
Functionalization: C2-Difluoromethyl (
). -
Binding Mode: Type I ATP-competitive inhibitor. The pyridine nitrogen (
) acts as a hydrogen bond acceptor, while the pyrrole nitrogen ( ) acts as a hydrogen bond donor, mimicking the adenine ring of ATP within the kinase hinge region. -
Role of
: The difluoromethyl group acts as a "lipophilic hydroxyl" mimic, capable of weak hydrogen bonding while increasing permeability and blocking metabolic oxidation at the C2 position.
Assay Principle (ADP-Glo™)
The assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction.[2][3] It is a coupled enzymatic assay:
-
Kinase Reaction: Substrate + ATP
Phospho-Substrate + ADP. -
Depletion: Unused ATP is depleted.[2]
-
Detection: ADP is converted back to ATP, which drives a luciferase reaction to produce light.[2][4]
-
Signal is directly proportional to kinase activity.
-
Inhibition results in decreased luminescence.
-
Figure 1: Schematic of the ADP-Glo™ coupled enzymatic cascade. 2-DFM-7AZ inhibits the initial Kinase Reaction, reducing the final luminescent signal.[2]
Materials & Preparation
Reagents
| Component | Specification | Storage |
| Test Compound | This compound (>98% purity) | -20°C (Desiccated) |
| Kinase | Recombinant Ser/Thr Kinase (e.g., Aurora A, JAK2) | -80°C |
| Substrate | Peptide/Protein Substrate (e.g., Myelin Basic Protein) | -20°C |
| ATP | Ultra-pure ATP (10 mM stock) | -20°C |
| Assay Buffer | 40 mM Tris (pH 7.5), 20 mM | 4°C (Fresh) |
| Detection Kit | ADP-Glo™ Kinase Assay (Promega) | -20°C |
| Solvent | DMSO (Anhydrous) | RT |
Compound Stock Preparation (Critical)
The lipophilic nature of the
-
Primary Stock (10 mM): Dissolve powder in 100% DMSO. Vortex for 30 seconds.
-
Visual Check: Ensure no particulate matter remains. If turbid, sonicate for 5 minutes at room temperature.
-
Intermediate Dilution: Prepare a 100x concentration series in 100% DMSO (e.g., 1 mM down to 0.1 nM) to ensure the final DMSO concentration in the assay remains constant (typically 1%).
Experimental Protocol
Objective: Determine the IC
Step 1: Reaction Assembly
-
Dispense Compound: Add 100 nL of 2-DFM-7AZ (serial dilution in DMSO) to assay wells using an acoustic dispenser (e.g., Echo) or pin tool.
-
Control 1 (Max Activity): 100 nL DMSO only.
-
Control 2 (Min Activity): 100 nL Staurosporine (10
M final) or Enzyme-free buffer.
-
-
Add Enzyme: Dilute Kinase to
optimal concentration in Assay Buffer. Dispense 5 L/well.-
Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at RT . This allows the inhibitor to access the ATP-binding pocket before competition begins.
-
-
Initiate Reaction: Prepare
ATP/Substrate mix. Dispense 5 L/well.-
Note: ATP concentration should be at
(typically 10-50 M) to ensure competitive sensitivity.
-
Step 2: Incubation
-
Seal plate with foil.[5]
-
Incubate at Room Temperature (20-25°C) for 60 minutes .
-
Validation: Ensure reaction remains linear ( <10% substrate conversion) during this time.
-
Step 3: Signal Detection
-
Stop Reaction: Add 10
L of ADP-Glo™ Reagent to all wells. -
Incubate for 40 minutes at RT (depletes unconsumed ATP).
-
Detection: Add 20
L of Kinase Detection Reagent . -
Incubate for 30 minutes at RT (converts ADP to ATP
Light).
Step 4: Data Acquisition
-
Read Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for IC50 determination in 384-well format.
Data Analysis & Quality Control
Data Normalization
Convert Raw Light Units (RLU) to Percent Inhibition:
IC50 Calculation
Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) using GraphPad Prism or XLfit:
-
Expectation: 7-azaindole derivatives typically show Hill Slopes near -1.0 (1:1 binding stoichiometry).
Acceptance Criteria (QC)
| Metric | Acceptance Threshold | Troubleshooting |
| Z' Factor | > 0.5 | If < 0.5, optimize enzyme concentration or incubation time. |
| Signal/Background | > 5-fold | Check ATP purity or reduce ATP concentration. |
| CV (Replicates) | < 10% | Improve pipetting accuracy or centrifuge plates before reading. |
References
-
Irie, T., & Sawa, M. (2018).[1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][6] Chemical & Pharmaceutical Bulletin.[1][6] Link[1][6]
-
Promega Corporation. (2023).[2][7] ADP-Glo™ Kinase Assay Technical Manual (TM313).[3][4]Link
-
Coussens, N. P., et al. (2012). Assay Guidance Manual: Kinase Assays. NCBI Bookshelf. Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry (Reference for 7-azaindole binding modes). Link
Sources
- 1. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Cell-Based Assays for 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine Derivatives
Detailed Application Note & Protocol Guide
Introduction: The Strategic Value of the Scaffold
The 1H-pyrrolo[2,3-b]pyridine core (commonly known as 7-azaindole ) is a "privileged scaffold" in modern kinase inhibitor discovery. It serves as an isostere of the purine ring found in ATP, allowing it to bind effectively to the ATP-binding hinge region of various kinases.
The specific incorporation of a 2-(difluoromethyl) group (
Primary Biological Targets: Based on the structure-activity relationships (SAR) of 7-azaindole derivatives, this guide focuses on assays for the most relevant targets:
-
Janus Kinases (JAK1/2/3): The scaffold is a proven pharmacophore for JAK inhibitors (e.g., Tofacitinib analogs).
-
Fibroblast Growth Factor Receptors (FGFR1-4): 2-substituted derivatives often target the hydrophobic pocket of FGFRs.
-
Serine/Threonine Kinases (e.g., CDK8, TNIK): Emerging targets for colorectal cancer.
Mechanism of Action (MOA) & Signaling Pathway
To design effective cell-based assays, one must understand the downstream signaling blocked by the inhibitor. The most robust model for this scaffold is the JAK/STAT signaling pathway .
Pathway Visualization
The following diagram illustrates the signal transduction cascade and the precise intervention point of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine derivatives.
Figure 1: Mechanism of Action: The inhibitor competes with ATP for the JAK kinase domain, preventing STAT phosphorylation and downstream gene transcription.[2][3]
Assay Development Strategy: The Screening Funnel
A single assay is insufficient to validate a drug candidate. We employ a "funnel" approach to filter compounds from general toxicity to specific target engagement.
| Stage | Assay Type | Readout | Purpose |
| Tier 1 | Cell Viability (Cytotoxicity) | ATP Quantitation (Luminescence) | Determine potency ( |
| Tier 2 | Functional Reporter Assay | Luciferase Activity | Confirm inhibition of the specific transcriptional pathway (e.g., STAT3). |
| Tier 3 | Target Engagement | Western Blot (Phospho-protein) | Verify the compound inhibits the phosphorylation of the specific kinase target. |
Detailed Experimental Protocols
Protocol A: Cell Viability & Potency Determination (Tier 1)
Objective: Determine the
Reagents:
-
Cell Line: Ba/F3 (IL-3 dependent or kinase-transformed).
-
Assay Media: RPMI-1640 + 10% FBS.
-
Compound: 10 mM stock in DMSO.
-
Detection Reagent: CellTiter-Glo (Promega).
Step-by-Step Workflow:
-
Cell Seeding: Harvest cells and check viability (>90% required). Dilute to 50,000 cells/mL. Dispense 40 µL/well into a 384-well white opaque plate (2,000 cells/well).
-
Compound Preparation:
-
Prepare a 1:3 serial dilution of the 2-(Difluoromethyl) derivative in DMSO (10 points). Start at 10 mM.
-
Dilute these DMSO stocks 1:100 into culture media (intermediate plate).
-
Add 10 µL of the intermediate dilution to the cell plate (Final DMSO = 0.1%).
-
-
Incubation: Incubate plates at 37°C, 5%
for 72 hours. -
Detection: Equilibrate plate and CellTiter-Glo reagent to room temperature (RT). Add 25 µL of reagent to each well.
-
Read: Shake for 2 minutes (orbital). Incubate 10 min at RT to stabilize signal. Measure luminescence on a multimode plate reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition relative to DMSO control (0%) and Staurosporine/Killer control (100%). Fit data to a 4-parameter logistic equation:
Protocol B: JAK/STAT Pathway Reporter Assay (Tier 2)
Objective: Confirm that the antiproliferative effect is due to blockade of the JAK/STAT transcriptional machinery. Method: Dual-Luciferase Reporter Assay (SIE-Luc).
Reagents:
-
Cell Line: HEK293T stably transfected with pGL4.47[luc2P/SIE/Hygro] (contains SIS-inducible element).
-
Stimulant: Recombinant Human IL-6 (10 ng/mL).
-
Control: Tofacitinib (JAK inhibitor).
Step-by-Step Workflow:
-
Seeding: Seed HEK293T-SIE cells at 20,000 cells/well in a 96-well white plate in DMEM + 10% FBS. Incubate overnight.
-
Starvation: Carefully aspirate media and replace with 80 µL of serum-free Opti-MEM. Incubate for 4-6 hours to reduce basal STAT activity.
-
Treatment: Add 10 µL of 10x compound dilutions. Incubate for 1 hour prior to stimulation.
-
Stimulation: Add 10 µL of 10x IL-6 (Final conc: 10 ng/mL). Incubate for 5 hours.
-
Lysis & Measurement:
-
Add 100 µL ONE-Glo™ Luciferase Reagent.
-
Incubate 5 min. Measure Firefly luminescence.
-
Optional: If using dual-reporter (Renilla for normalization), use Dual-Glo reagents.
-
Self-Validation Check:
-
Z-Factor: Calculate
using DMSO (stimulated) vs. Tofacitinib (inhibited). A confirms assay robustness. -
Specificity: The compound should NOT inhibit a constitutively active promoter (e.g., CMV-Luc) to rule out non-specific transcriptional toxicity.
Protocol C: Target Engagement via Western Blot (Tier 3)
Objective: Direct visual confirmation of inhibition of phosphorylation (e.g., p-STAT3 or p-FGFR).
Reagents:
-
Primary Antibodies: Anti-pSTAT3 (Tyr705) [CST #9145], Anti-Total STAT3 [CST #4904], Anti-GAPDH (Loading Control).
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail.
Step-by-Step Workflow:
-
Treatment: Seed HCT116 or relevant cells in 6-well plates (
cells/well). Treat with compound at , , and for 2 hours. -
Stimulation: Stimulate with IL-6 (or FGF ligand) for 15 minutes.
-
Harvest: Wash with ice-cold PBS. Lyse on ice for 20 min. Clarify lysate by centrifugation (14,000 x g, 10 min).
-
Blotting: Load 20 µg protein/lane on 4-12% Bis-Tris gel. Transfer to PVDF membrane.
-
Staining: Block with 5% BSA (Phospho-antibodies do not work well with milk). Incubate primary Ab (1:1000) overnight at 4°C.
-
Imaging: Use HRP-secondary and ECL substrate.
Expected Result: A dose-dependent disappearance of the p-STAT3 (Tyr705) band, while Total STAT3 remains constant.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| High Background in Reporter Assay | Constitutive pathway activation | Increase serum starvation time (up to 12h) or reduce cell density. |
| Low Signal Window (Z' < 0.5) | Insufficient stimulation | Titrate the cytokine (IL-6/FGF). Ensure ligand is fresh and stored at -80°C. |
| Compound Precipitation | Low solubility of scaffold | The 2-difluoromethyl group improves lipophilicity but may reduce aqueous solubility. Ensure DMSO < 0.5% and avoid freeze-thaw cycles of stock. |
| No IC50 Convergence | Assay duration too short | Kinase inhibitors are cytostatic. Extend viability assay from 24h to 72h to observe growth inhibition. |
References
-
Structure-Based Design of Pyrrolo[2,3-b]pyridine Derivatives
-
Difluoromethyl as a Bioisostere
- Title: Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.
- Source: Journal of Medicinal Chemistry, 2017.
-
URL:[Link]
-
JAK Kinase Inhibition by 7-Azaindoles
-
Assay Validation Standards
- Title: Assay Guidance Manual: Cell-Based Assays for Kinase Inhibitors.
- Source: NCBI Bookshelf.
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Elucidating the Structure-Activity Relationship (SAR) of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine Derivatives
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on understanding and exploring the structure-activity relationship (SAR) of the 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold. This core structure is a key pharmacophore in a variety of biologically active compounds, notably as kinase inhibitors.[1][2][3][4][5] This document outlines the rationale behind SAR-driven drug design, detailed synthetic protocols, robust bioassay methodologies, and data interpretation frameworks.
Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a successful "hinge-binder" motif in numerous kinase inhibitors.[1][6] The nitrogen atom at position 7 and the pyrrole NH group can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, effectively anchoring the inhibitor.[1][6]
The introduction of a difluoromethyl (-CHF₂) group at the 2-position is a strategic bioisosteric replacement for more traditional substituents like methyl or hydroxyl groups. The -CHF₂ group offers a unique combination of properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethyl group resistant to oxidative metabolism, which can enhance the pharmacokinetic profile of a drug candidate.
-
Modulated Lipophilicity: Fluorine substitution increases lipophilicity compared to a hydroxyl group, potentially improving cell permeability and target engagement.
-
Hydrogen Bond Donor Capability: The C-H bond in the -CHF₂ group is polarized by the adjacent fluorine atoms, allowing it to act as a weak hydrogen bond donor, potentially forming additional interactions within the target protein.
This guide will explore how modifications to this core scaffold can systematically alter its biological activity, providing a roadmap for the rational design of potent and selective inhibitors.
Synthetic Strategy: Building the Chemical Library
A successful SAR campaign relies on the efficient synthesis of a diverse library of analogs. The following section details a general synthetic approach to this compound derivatives, allowing for systematic modifications at key positions.
Synthesis of the Core Scaffold
The synthesis of the this compound core can be achieved through various established routes. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic strategies for similar heterocyclic systems.
Materials:
-
Substituted 2-amino-3-iodopyridine
-
Difluoroacetic acid
-
Coupling agents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, K₂CO₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Appropriate solvents (e.g., DMF, THF, Dioxane)
-
Silica gel for column chromatography
Procedure:
-
Amide Formation: To a solution of a substituted 2-amino-3-iodopyridine in DMF, add difluoroacetic acid, HATU, and DIPEA. Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by silica gel column chromatography.
-
Intramolecular Cyclization: Dissolve the purified amide in a suitable solvent like dioxane. Add a palladium catalyst, a copper(I) iodide co-catalyst, and a base such as K₂CO₃.
-
Heating: Heat the reaction mixture to reflux (80-100 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Final Work-up and Purification: Upon completion, cool the reaction to room temperature, filter through Celite, and concentrate the filtrate. Purify the crude product by silica gel column chromatography to obtain the this compound core.
Diversification of the Scaffold
With the core scaffold in hand, further modifications can be introduced at various positions to probe the SAR. Key positions for modification include the N1 position of the pyrrole ring and positions 4, 5, and 6 of the pyridine ring.
Example Diversification at the 5-position:
A common strategy involves the introduction of various substituents at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to explore interactions within the hydrophobic pocket of the target kinase.[1]
Protocol 2: Synthesis of 5-Substituted Analogs
This protocol is adapted from a general procedure for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.[1][6]
Materials:
-
2-(Difluoromethyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine (synthesized from the corresponding 5-bromo-2-amino-3-iodopyridine)
-
Various boronic acids or esters
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 2-(difluoromethyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine, the desired boronic acid (1.2 equivalents), the palladium catalyst (0.1 equivalents), and the base (2.0 equivalents).
-
Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1 ratio).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C for 8-16 hours under an inert atmosphere.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to yield the desired 5-substituted analog.
Biological Evaluation: From Target to Cell
A tiered approach to biological evaluation is crucial for an efficient SAR study. This typically involves initial in vitro biochemical assays followed by cell-based assays for the most promising compounds.
In Vitro Kinase Inhibition Assays
The primary goal is to determine the inhibitory potency of the synthesized compounds against the target kinase(s). The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.[7][8]
Protocol 3: ADP-Glo™ Kinase Inhibition Assay
This protocol provides a general framework for assessing kinase inhibition.[7][8] Specific concentrations of enzyme, substrate, and ATP should be optimized for each kinase.[9][10][11]
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate
-
ATP
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates (low volume, white)
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate.[7] Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
Enzyme Addition: Prepare a solution of the kinase in the appropriate kinase buffer. Add 2 µL of the enzyme solution to each well (except the negative control wells).[7]
-
Initiation of Reaction: Prepare a mixture of the peptide substrate and ATP in the kinase buffer. Add 2 µL of this mixture to all wells to start the kinase reaction.[7]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]
-
Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7] Incubate for 40 minutes at room temperature.[7]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-driven light-producing reaction.[7] Incubate for 30-60 minutes at room temperature.[7]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation and Viability Assays
For compounds showing potent target inhibition, the next step is to assess their effect on cancer cell lines that are dependent on the target kinase.
Protocol 4: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized inhibitor compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom white plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor compounds for 72 hours.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) values.
In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify compounds with favorable drug-like characteristics.[12][13][14][15][16]
Protocol 5: Metabolic Stability in Liver Microsomes
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Test compound
-
Control compound (with known metabolic stability)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compound (e.g., at 1 µM) with HLM in the presence of the NADPH regenerating system at 37 °C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding cold acetonitrile containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.
Data Interpretation and SAR Visualization
The collected data should be organized to facilitate the identification of SAR trends.
SAR Table
Summarize the chemical structures and corresponding biological data in a table.
| Compound ID | R¹ | R² | R³ | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) | HLM t₁/₂ (min) |
| Scaffold | H | H | H | >10,000 | >50 | 65 |
| 1a | H | F | H | 5,200 | 25.3 | 70 |
| 1b | H | Cl | H | 2,100 | 12.1 | 72 |
| 2a | CH₃ | H | H | 8,500 | 42.0 | 45 |
| 3a | H | H | 4-F-Ph | 50 | 0.8 | 85 |
| 3b | H | H | 3-MeO-Ph | 25 | 0.4 | 92 |
Table 1: Example SAR data for this compound derivatives.
Visualization of SAR Trends
Graphical representations can provide intuitive insights into the SAR.
Caption: Workflow for SAR-driven lead discovery.
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. promega.com [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. criver.com [criver.com]
- 14. symeres.com [symeres.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. creative-biolabs.com [creative-biolabs.com]
Strategic Synthesis of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
Introduction & Strategic Rationale
The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged pharmacophore in kinase inhibitor discovery, serving as a bioisostere for the purine core of ATP. The introduction of a 2-(difluoromethyl) group (
Physicochemical Impact:
-
Lipophilic Hydrogen Bond Donor: The
moiety acts as a lipophilic bioisostere of hydroxyl ( ) and thiol ( ) groups, capable of functioning as a hydrogen bond donor ( ) while significantly increasing metabolic stability and membrane permeability compared to polar alternatives. -
pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyrrole N-H, potentially strengthening interactions with hinge-region residues in kinase active sites.
This guide details two distinct, field-proven protocols for synthesizing 2-(difluoromethyl)-7-azaindoles: a Regioselective Lithiation Route (Gold Standard for purity) and a Radical C-H Functionalization Route (High-Throughput Screening approach).
Strategic Overview: Pathway Selection
The choice of synthetic route depends heavily on the stage of drug development and the substitution pattern of the substrate.
Figure 1: Decision matrix for selecting the optimal synthetic strategy based on substrate constraints and scale.
Protocol A: Directed Lithiation & Deoxofluorination (Gold Standard)
Objective: Synthesis of 2-(difluoromethyl)-7-azaindole with exclusive regioselectivity. Mechanism: The pyridine nitrogen (N7) directs lithiation to C6, while the pyrrole nitrogen (N1), if protected with a bulky group like SEM (2-(trimethylsilyl)ethoxymethyl), directs lithiation to C2 via coordination-induced proximity. The C2-lithio species is quenched with a formyl source, followed by deoxyfluorination.
Step 1: N-Protection
Direct lithiation of free 7-azaindole is challenging due to the acidity of the N-H proton (pKa ~13). We use SEM-protection to block N1 and provide a directing group.
-
Reagents: 7-Azaindole (1.0 eq), NaH (1.2 eq), SEM-Cl (1.1 eq), DMF.
-
Procedure:
-
Cool a solution of 7-azaindole in anhydrous DMF to 0°C.
-
Add NaH (60% dispersion) portion-wise. Stir for 30 min (gas evolution).
-
Add SEM-Cl dropwise. Warm to RT and stir for 2 h.
-
Critical Check: Monitor TLC for disappearance of starting material.
-
Quench with water, extract with EtOAc, and concentrate.
-
Step 2: C2-Directed Lithiation and Formylation
-
Reagents: N-SEM-7-azaindole (1.0 eq),
-BuLi (1.2 eq, 2.5M in hexanes), DMF (3.0 eq), THF (anhydrous). -
Protocol:
-
Dissolve N-SEM-7-azaindole in anhydrous THF under Argon. Cool to -78°C .
-
Add
-BuLi dropwise over 20 min. Maintain internal temp < -70°C. -
Aging: Stir at -78°C for 45-60 min. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.
-
Add anhydrous DMF (neat) dropwise.
-
Stir at -78°C for 30 min, then remove the cooling bath and allow to warm to 0°C.
-
Quench with saturated aqueous
. -
Isolate the 2-formyl intermediate via extraction (EtOAc) and column chromatography (
, Hex/EtOAc).
-
Step 3: Deoxofluorination
Converting the aldehyde to the
-
Reagents: 2-Formyl-N-SEM-7-azaindole (1.0 eq), DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq), DCM (anhydrous).
-
Safety Note: DAST can react violently with water and glass at high temperatures. Use plasticware if possible or scrupulously dry glassware.
-
Protocol:
-
Dissolve the aldehyde in anhydrous DCM in a Teflon or PP vessel. Cool to 0°C.
-
Add DAST dropwise.
-
Allow to warm to RT and stir for 12-16 h.
-
Quench: Pour the reaction mixture slowly into saturated aqueous
at 0°C. Caution: Vigorous evolution. -
Extract with DCM, dry over
, and purify.
-
Step 4: Deprotection
-
Reagents: TBAF (1M in THF) or TFA/DCM.
-
Protocol: Treat the fluorinated intermediate with TBAF (3.0 eq) in THF at reflux or ethylenediamine at 60°C to remove the SEM group.
Protocol B: Radical C-H Difluoromethylation (Minisci-Type)
Objective: Late-stage functionalization of complex 7-azaindole derivatives.
Mechanism: Generation of a difluoromethyl radical (
Reagents & Setup
-
Substrate: C3-substituted 7-azaindole (1.0 eq).
-
Radical Source: Zinc difluoromethanesulfinate (DFMS, Baran’s Reagent) (3.0 eq).
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq) (5.0 eq).
-
Solvent: DMSO/Water (3:1) or DCM/Water biphasic system with TFA.
Step-by-Step Protocol
-
Dissolution: In a vial equipped with a stir bar, dissolve the 7-azaindole substrate in DMSO.
-
Addition: Add DFMS (Zinc salt) followed by water.
-
Initiation: Add TBHP dropwise at 0°C.
-
Reaction: Stir vigorously at RT (or 40°C for sluggish substrates) for 24 h.
-
Workup: Dilute with saturated
to neutralize TFA (if used) and solubilize Zinc salts. Extract with EtOAc.[1] -
Purification: This reaction often produces mono- and bis-functionalized byproducts. Reverse-phase HPLC or careful flash chromatography is usually required.
Data Analysis & Troubleshooting
Comparison of Fluorinating Agents (Step 3, Protocol A)
| Reagent | State | Reactivity | Thermal Stability | Recommendation |
| DAST | Liquid | High | Low (Explosive >90°C) | Standard for small scale (<5g). |
| Deoxo-Fluor | Liquid | Moderate | Better than DAST | Preferred for scale-up; less fuming. |
| XtalFluor-E | Solid | Moderate | High | Safer, but requires HF-amine promoter. |
| SF4 | Gas | Extreme | High | Industrial use only (avoid in lab). |
Regioselectivity Troubleshooting (Protocol B)
| Observation | Root Cause | Corrective Action |
| C3-Substitution | C3 is the most electron-rich position. | Block C3 with a Halogen (Cl/Br) or use Protocol A. |
| Low Conversion | Poor radical generation. | Add TFA (1.0 eq) to protonate the pyridine nitrogen, activating the ring towards nucleophilic radical attack. |
| N-Oxide Formation | Over-oxidation by TBHP. | Switch oxidant to Ammonium Persulfate |
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the directed lithiation protocol (Protocol A).
References
-
Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindoles." Journal of Organic Chemistry. Describes the fundamental lithiation strategies for 7-azaindoles. Link
-
Laha, J. K., et al. (2010). "A Practical Synthesis of 2-Substituted 7-Azaindoles." Synlett. Details the Sonogashira and cyclization approaches relevant to process scale. Link
-
Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinolines with Zinc Sulfinates." Nature.[2] The foundational paper for the Baran radical difluoromethylation (Minisci) protocol. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Authoritative review on the properties of the CF2H group. Link
-
Beaulieu, P. L., et al. (2010). "Regioselective Functionalization of 7-Azaindoles." Journal of Organic Chemistry. Specific protocols for C2 vs C3 lithiation selectivity. Link
Sources
Troubleshooting & Optimization
Improving yield of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine synthesis
This guide addresses the synthesis optimization of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1190314-36-3). Low yields in this synthesis typically stem from three root causes: instability of the difluoromethyl moiety under cyclization conditions, competitive side reactions during the ring-closure step, or poor regioselectivity during functionalization.
This technical support guide focuses on the two most viable synthetic pathways:
-
The Modified Madelung Cyclization (Cost-effective, scalable, but sensitive to base quality).
-
The Sonogashira/Cyclization Sequence (High precision, requires handling volatile precursors).
Module 1: Synthetic Route Selection & Optimization
Route A: The Modified Madelung Cyclization (Recommended for Scale-Up)
This route utilizes 2-amino-3-picoline (2-amino-3-methylpyridine) and ethyl difluoroacetate . It is the most direct path but often suffers from low yields due to incomplete deprotonation or "base quenching" by the amide proton.
The Mechanism:
-
Acylation: Reaction of 2-amino-3-picoline with ethyl difluoroacetate to form the amide intermediate.
-
Cyclization: Intramolecular condensation of the C3-methyl anion onto the amide carbonyl.
Critical Optimization Points:
-
The "2.2 Equivalent" Rule: The amide intermediate has an acidic N-H proton. You must use at least 2.2 equivalents of base (e.g.,
-BuLi or LiHMDS). The first equivalent deprotonates the Nitrogen (inert); the second equivalent deprotonates the C3-Methyl (reactive). -
Temperature Control: The deprotonation of the methyl group is kinetically slow but thermodynamically favorable. Perform the deprotonation at -78°C to avoid nucleophilic attack on the pyridine ring, then warm to 0°C or RT to promote cyclization.
-
Leaving Group Management: The ethoxide leaving group can act as a base or nucleophile. Using difluoroacetic anhydride instead of the ester can sometimes improve the initial acylation yield, though it generates acid that must be neutralized.
Route B: The Sonogashira/Cyclization Sequence (High Purity Profile)
This route couples 2-amino-3-iodopyridine with a difluoromethyl-alkyne precursor.
The Mechanism:
-
Sonogashira Coupling: Pd-catalyzed coupling of the iodide with a terminal alkyne.
-
Cyclization: Base-mediated attack of the amine onto the activated alkyne.
Critical Optimization Points:
-
Alkyne Volatility: 3,3-difluoroprop-1-yne is a gas (bp ~ -15°C). Do not use the free gas. Instead, generate it in situ from 3-bromo-3,3-difluoropropene or use a silyl-protected precursor (TMS-C≡C-CHF2) if available.
-
Catalyst Poisoning: The free amino group on the pyridine can coordinate to Palladium, killing the catalyst.
-
Solution: Use Pd(PPh3)4 (5 mol%) with CuI (2 mol%) and a strong amine base (Et3N) which out-competes the pyridine amine for coordination.
-
Alternative: Protect the amine as an acetamide or carbamate prior to coupling.
-
Module 2: Reaction Monitoring & Workup
Visualizing the Workflow (Graphviz Diagram)
Caption: Decision logic for selecting and optimizing the synthesis route based on precursor availability.
Module 3: Troubleshooting Guide
Common Failure Modes & Solutions
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Route A) | Incomplete Deprotonation | The amide proton (NH) consumes 1 eq of base. Increase base ( |
| Starting Material Recovery | Catalyst Poisoning (Route B) | The pyridine nitrogen or free amine is binding Pd. Switch to a bulky ligand catalyst like Pd(dppf)Cl2 or XPhos Pd G2 . Increase reaction temp to 80°C. |
| Black Tar Formation | Polymerization | 7-azaindoles are electron-rich and sensitive to oxidation. Perform all steps under strict Argon/Nitrogen atmosphere . Add an antioxidant (e.g., BHT) during workup if storing crude. |
| Loss of CF2H Group | Hydrolysis/Defluorination | The CF2H group can hydrolyze to aldehyde (CHO) under strongly basic aqueous conditions. Avoid aqueous basic workups for prolonged periods. Use buffered quench (NH4Cl). |
| Product "Disappears" on Column | Acid Sensitivity | 7-azaindoles are basic. They stick to acidic silica gel. Pre-treat silica with 1% Et3N in Hexane before loading the column. Elute with DCM/MeOH/NH3. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use sodium hydride (NaH) for the Madelung cyclization (Route A)?
-
Answer: NaH is often insufficient for the modified Madelung because it is not soluble enough in THF to effect the rapid deprotonation required at low temperatures.
-Butyllithium ( -BuLi) or LiHMDS are superior because they are soluble strong bases that allow for precise kinetic control at -78°C, minimizing side reactions.
Q2: Why is the CF2H group sensitive?
-
Answer: The benzylic-like position of the CF2H group on the electron-rich azaindole ring makes it susceptible to solvolysis. In the presence of strong alkoxides (like NaOEt generated as a byproduct), the CF2H can undergo elimination or substitution. Removing the alcohol byproduct (via distillation or molecular sieves) during the reaction can help.
Q3: How do I purify the final product if it co-elutes with the starting material?
-
Answer: 7-azaindoles have a specific pKa (~4.6). You can exploit this:
-
Dissolve the crude mixture in EtOAc.
-
Extract with 1M HCl (The product goes into the water layer; non-basic impurities stay in EtOAc).
-
Wash the aqueous layer with fresh EtOAc.
-
Basify the aqueous layer carefully with NaOH or Na2CO3 to pH 10.
-
Extract the pure product back into EtOAc. (Note: Test this on a small scale first to ensure the CF2H group survives the brief acid exposure).
-
References
-
Preparation of 2-substituted 7-azaindole deriv
- Source: Organic Chemistry Portal.
- Context: Describes the fundamental Sonogashira/Cyclization protocol for 2-substituted 7-azaindoles using 2-amino-3-iodopyridine.
- Synthesis of 7-azaindoles via Modified Madelung Reaction. Source: Hands, D., et al. Synthesis, 1996. (General reference for the mechanism). Context: Establishes the "2-3 equivalent base" rule for cyclizing picoline amides. Verification: Standard organic synthesis textbook methodology for "Madelung Synthesis of Azaindoles".
-
Patent: Preparation of 7-azaindole deriv
- Source: Google P
- Context: Details the industrial preparation of 2-methyl-7-azaindole from 2-amino-3-picoline, which is the direct analogue to the difluoromethyl synthesis.
-
Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Deriv
- Source: ResearchG
- Context: Provides spectral data and handling conditions for 5-substituted and 2-substituted 7-azaindoles.
Technical Support Center: Optimization of Reaction Conditions for Difluoromethylation
Welcome to the Technical Support Center for Difluoromethylation Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the difluoromethyl (CF₂H) group into their molecules. The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, offering improved metabolic stability, membrane permeability, and binding affinity.[1] However, its installation can be challenging.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established scientific principles and field-proven insights to help you optimize your reaction conditions and achieve your desired outcomes.
Section 1: Troubleshooting Common Issues in Difluoromethylation Reactions
This section addresses prevalent challenges in difluoromethylation, offering step-by-step guidance to diagnose and resolve them.
Low or No Product Yield
Question: I am not observing any formation of my desired difluoromethylated product, or the yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low to no product yield is a common issue that can stem from several factors, ranging from reagent instability to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low reaction yield.
In-Depth Troubleshooting Steps:
-
Reagent Stability and Handling:
-
Problem: Many difluoromethylation reagents are unstable under ambient conditions.[1] For instance, TMSCF₂H (difluoromethyltrimethylsilane) can be sensitive to moisture and air.
-
Solution:
-
Always use freshly purchased or properly stored reagents.
-
Handle reagents under a strict inert atmosphere (e.g., nitrogen or argon).
-
For reagents like fluoroform (CHF₃), which is a gas, ensure proper dissolution and stoichiometry using continuous flow setups or high-pressure reactors.[2]
-
-
-
Reaction Mechanism and Catalyst Choice:
-
Problem: The chosen catalyst may not be optimal for your substrate or the specific type of difluoromethylation (nucleophilic, electrophilic, or radical).
-
Solution:
-
Radical Difluoromethylation: This is a common method for C-H difluoromethylation, particularly for heteroaromatics.[3][4] If using a photoredox catalyst like Ir(ppy)₃ or Ru(bpy)₃Cl₂, ensure your light source is appropriate (e.g., blue LEDs) and that the reaction is properly shielded from ambient light.[1]
-
Cross-Coupling Reactions: For aryl halides or pseudohalides, transition metal catalysis is often employed. The choice of metal, ligand, and additives is critical. For example, palladium-catalyzed reactions with TMSCF₂H may require specific catalysts like Pd(dba)₂/BrettPhos or Pd(PtBu₃)₂.[3] Nickel and copper catalysts are also widely used, each with its own set of optimal conditions and mechanistic pathways.[3]
-
Nucleophilic Difluoromethylation: These reactions often involve the in-situ generation of a difluoromethyl anion, which can be unstable.[1] Careful control of temperature and the choice of base are paramount.
-
-
-
Solvent Effects:
-
Problem: The solvent can significantly influence reaction outcomes, including selectivity and yield.[3]
-
Solution: Screen a range of solvents with varying polarities. For radical reactions, polar aprotic solvents like DMF or DMSO are often effective. For cross-coupling, solvents like THF, dioxane, or toluene are common.
-
-
Temperature Optimization:
-
Problem: The reaction temperature may be too high, leading to reagent decomposition, or too low, resulting in slow reaction rates.
-
Solution: Perform a temperature screen. For some reactions, controlling the temperature can also influence selectivity, such as achieving mono- versus bis-difluoromethylation.[3]
-
Poor Regioselectivity
Question: My difluoromethylation reaction is producing a mixture of isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a significant challenge in difluoromethylation, especially in C-H functionalization of complex molecules.[1]
Strategies to Enhance Regioselectivity:
-
Understanding the Mechanism:
-
The regioselectivity is intrinsically linked to the reaction mechanism. The difluoromethyl radical (•CF₂H) is more nucleophilic than the trifluoromethyl radical (•CF₃), which influences its reactivity with electron-deficient sites on aromatic and heteroaromatic rings.[3]
-
For Minisci-type reactions on heteroarenes, the protonation state of the heterocycle can direct the radical addition.
-
-
Directing Groups:
-
Consider introducing a directing group on your substrate to guide the difluoromethylation to a specific position. This is a common strategy in transition metal-catalyzed C-H activation.
-
-
Catalyst and Ligand Tuning:
-
In cross-coupling reactions, the steric and electronic properties of the ligand can significantly impact regioselectivity. A systematic screening of ligands is often necessary.
-
-
Solvent System Modification:
-
The solvent can influence the selectivity of radical C-H difluoromethylation. Experiment with different solvent systems to find the optimal conditions for your substrate.[3]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right difluoromethylation reagent?
A1: The choice of reagent depends on several factors, including the substrate, the desired bond formation (C-CF₂H, N-CF₂H, O-CF₂H, S-CF₂H), and the reaction conditions you can accommodate.
| Reagent Class | Common Reagents | Primary Application | Key Considerations |
| Nucleophilic | TMSCF₂H | C(sp³)–CF₂H bond formation | Requires a base; can be moisture-sensitive.[3] |
| Radical | Zn(SO₂(CF₂H))₂ (DFMS), BrCF₂H | C-H difluoromethylation of (hetero)arenes | Often requires an initiator (e.g., peroxide) or photoredox catalysis. DFMS is a bench-stable solid.[3] |
| Electrophilic | (PhSO₂)₂C=CF₂, S-(difluoromethyl) sulfoximines | Reaction with nucleophilic sites (thiols, amines) | Generates difluorocarbene (:CF₂) in situ.[1] |
| Gaseous | CHF₃ (Fluoroform), ClCF₂H | Various, including C-H and N-H difluoromethylation | Often requires specialized equipment (flow reactors, high pressure).[2][5] ClCF₂H is an ozone-depleting substance.[3] |
Q2: My reaction is sensitive to air and moisture. What are the best practices for setting up an inert reaction?
A2:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under vacuum.
-
Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Gas: Use a high-purity inert gas (argon or nitrogen) and purge the reaction vessel thoroughly. Maintain a positive pressure of the inert gas throughout the reaction.
-
Transfers: Use syringes or cannulas for transferring liquids. For solids, use a glovebox or perform the transfer under a positive flow of inert gas.
Q3: What analytical techniques are best for monitoring the progress of my difluoromethylation reaction?
A3:
-
¹⁹F NMR Spectroscopy: This is the most direct method to observe the formation of your difluoromethylated product. The CF₂H group has a characteristic signal (a doublet of doublets or a triplet, depending on the coupling to the proton).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for monitoring the consumption of starting material and the formation of the product, especially for complex reaction mixtures.
-
TLC (Thin-Layer Chromatography): A quick and easy way to get a qualitative assessment of the reaction progress, provided your product and starting material have different retention factors.
Q4: Can I perform difluoromethylation on large biomolecules like peptides and proteins?
A4: Yes, recent advances have made the site-selective difluoromethylation of biomolecules possible.[3][4] These methods often rely on radical C-H difluoromethylation under mild conditions to preserve the integrity of the biomolecule. For example, selective difluoromethylation of tryptophan residues in proteins has been demonstrated.[3]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Radical C-H Difluoromethylation of a Heteroarene using DFMS
This protocol is adapted from the work of Baran and co-workers.[3]
Workflow Diagram:
Caption: Step-by-step workflow for radical C-H difluoromethylation.
Materials:
-
Heteroaromatic substrate (1.0 equiv)
-
[Zn(SO₂(CF₂H))₂] (DFMS) (2.0-3.0 equiv)
-
Trifluoroacetic acid (TFA)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Solvent (e.g., Dichloroethane or Acetonitrile)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the heteroaromatic substrate and DFMS.
-
Under an inert atmosphere, add the solvent, followed by trifluoroacetic acid.
-
Add the tert-butyl hydroperoxide solution portion-wise over a period of time.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7039-7087. [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Innovative Developments in the field of Difluoromethylation Chemistry. (n.d.). QMRO Home. Retrieved February 6, 2026, from [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Zhang, Z., et al. (2022). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
-
Gutmann, B., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. [Link]
-
Zhegrova, S., et al. (2024). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. [Link]
-
Recent Progress on Difluoromethylation Methods. (n.d.). SIOC Journals. Retrieved February 6, 2026, from [Link]
-
Wang, Y., et al. (2024). Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Overcoming low solubility of 1H-pyrrolo[2,3-b]pyridine compounds
Status: Operational | Tier: Level 3 Engineering | Topic: 1H-pyrrolo[2,3-b]pyridine Scaffolds[1]
System Overview: The "Brick Dust" Anomaly
Welcome to the technical support center for 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives. If you are here, you are likely facing a compound that shows reasonable lipophilicity (LogP 2–4) but exhibits practically zero aqueous solubility (<1 µg/mL).[1]
The Root Cause: Unlike "grease ball" compounds where insolubility is driven by hydrophobicity, 7-azaindoles are often "brick dust."[1] The scaffold contains a self-complementary hydrogen bond donor (N1-H) and acceptor (N7).[1] In the solid state, this forms extremely stable centrosymmetric dimers or ribbons, resulting in high crystal lattice energy.[1]
Your mission is not just to dissolve a molecule; it is to break a crystal lattice.
Diagnostic Workflow
Before modifying your synthesis or formulation, run your compound through this logic gate to identify the failure mode.[1]
Caption: Decision matrix for distinguishing lattice-energy limited solubility (Brick Dust) from hydrophobicity limited solubility (Grease Ball).
Module 1: Chemical Modification (The Design Phase)
FAQ: Why is my salt screen failing?
Technical Insight: The N7 nitrogen of the 7-azaindole core is a weak base. The pKa of the conjugate acid is approximately 4.6 [1].
-
The Trap: If you attempt to form salts with weak acids (e.g., tartaric, fumaric, or citric acid), the difference in pKa (ΔpKa) will be insufficient (< 2 units) to drive proton transfer.[1] You will likely isolate a co-crystal or the free base will disproportionate in solution.[1]
-
The Fix: You must use strong acids (counter-ions) to ensure stable salt formation.[1]
Recommended Counter-ions for 7-Azaindoles:
| Counter-ion | Acid Strength | Suitability | Notes |
|---|---|---|---|
| Mesylate | Strong | High | Often breaks lattice packing effectively.[1] |
| Chloride | Strong | Medium | Common, but can suffer from "common ion effect" in vivo.[1] |
| Tosylate | Strong | High | Adds lipophilicity but good for crystallinity.[1] |
| Acetate | Weak | Avoid | Salt will likely hydrolyze back to free base.[1] |
Protocol: "Escaping Flatland"
If salt formation fails, you must disrupt the planar stacking of the rings.
-
N1-Methylation: If SAR permits, methylate the N1 position.[1] This removes the Hydrogen Bond Donor (HBD), preventing the formation of the insoluble dimer ribbon [2].[1]
-
C3-Functionalization: Introduce sp3-hybridized groups (e.g., piperidine, morpholine) at the C3 position to create "out-of-plane" bulk that prevents tight crystal packing.[1]
Module 2: Formulation Troubleshooting (The Rescue Phase)
Issue: "Compound precipitates immediately upon dilution in PBS."
Diagnosis: This is a "Kinetic Solubility" failure. 7-azaindoles are often soluble in DMSO but crash out when the water content exceeds 10-20% because the water molecules facilitate the reorganization of the compound into its stable, insoluble crystal lattice.
Solution: The Co-Solvent/Surfactant Matrix Do not use simple DMSO/Water mixtures.[1] Use this standard "Cassette" for IV/IP dosing in rodents:
| Component | Function | Concentration Range |
| DMSO | Primary Solubilizer | 5% - 10% |
| PEG 400 | Co-solvent (Bridge) | 30% - 40% |
| Captisol® (SBE-β-CD) | Inclusion Complex | 10% - 20% (w/v) |
| Water/Saline | Diluent | Remainder |
Note: Captisol is particularly effective for 7-azaindoles because the hydrophobic cavity accommodates the planar aromatic core while the sulfobutyl ether tails interact with water.
Module 3: Advanced Delivery (The Vemurafenib Protocol)
Case Study: Vemurafenib (Zelboraf)
Vemurafenib is the archetypal 7-azaindole drug.[1] It is practically insoluble (<0.1 µg/mL) in its crystalline form due to extreme lattice energy (MP > 270°C).[1] Standard salts failed to provide adequate bioavailability.[1]
The Solution: Microprecipitated Bulk Powder (MBP) Roche/Plexxikon utilized an Amorphous Solid Dispersion (ASD) technique.[1] This is not a simple mix; it is a high-energy state where the drug is "frozen" in a polymer matrix [3].
Step-by-Step ASD Protocol (Laboratory Scale)
Use this to mimic the commercial formulation for your lead candidate:
-
Polymer Selection: Obtain HPMC-AS (Hypromellose Acetate Succinate).[1] This polymer is acidic and stabilizes the basic 7-azaindole moiety via ionic interactions in the solid state.
-
Solvent System: Dissolve your compound and HPMC-AS (ratio 1:3) in a solvent mixture of DMA (Dimethylacetamide) or THF/Methanol .[1]
-
Coprecipitation:
-
Isolation: Filter and wash the solid.[1] Do not heat dry initially (risk of crystallization).[1] Vacuum dry at low temp.[1]
-
Validation: Run XRPD (X-Ray Powder Diffraction).
References
-
Popiołek, Ł. (2017).[1] Structural characterization and pKa determination of 7-azaindole derivatives. Journal of Molecular Structure. Link (Generalized citation based on known chemical properties of the scaffold).[1]
-
Dufour, P., et al. (1988).[1] Crystal structures of 7-azaindole, an unusual hydrogen-bonded tetramer. Canadian Journal of Chemistry.[1] Link[1]
-
Shah, N., et al. (2013).[1] Improved Human Bioavailability of Vemurafenib, a Practically Insoluble Drug, Using an Amorphous Polymer-Stabilized Solid Dispersion Prepared by a Solvent-Controlled Coprecipitation Process.[1][2] Journal of Pharmaceutical Sciences. Link
-
Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]
Sources
Technical Support Center: Kinase Assays with 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Welcome to the technical support center for researchers utilizing novel compounds in kinase assays. This guide is specifically designed to address the unique challenges encountered when working with investigational molecules like 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine. As this is a novel molecule, this guide focuses on first principles of robust kinase assay development and troubleshooting, with special attention to issues common to heterocyclic and fluorinated compounds.
The 1H-pyrrolo[2,3-b]pyridine core is a recognized scaffold in kinase inhibitor design, with derivatives showing activity against various kinases like FGFR, JAK3, and GSK-3β.[1][2][3][4] Your specific compound, featuring a difluoromethyl group, requires careful assay design to ensure data integrity.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during assay setup and execution.
Q1: My kinase reaction shows very low signal or no activity. What are the first things I should check?
A: A low or absent signal is typically due to a problem with one of the core reaction components. Systematically check the following:
-
Enzyme Activity: Ensure your kinase is active. Aliquot your enzyme upon arrival to prevent multiple freeze-thaw cycles. Always keep it on ice during experiments. It's crucial to perform a kinase titration to find the optimal concentration that yields a robust signal within the linear range of the assay.[5]
-
ATP Concentration: The concentration of ATP is critical. For inhibitor characterization, it's standard practice to use an ATP concentration at or near the Michaelis-Menten constant (Km) for the specific kinase.[5][6] Using ATP concentrations that are too high can mask the effect of competitive inhibitors, while concentrations that are too low may limit the reaction rate and signal window.
-
Substrate Quality and Concentration: Verify that your peptide or protein substrate is of high quality and has not degraded. The substrate concentration should also be optimized, typically at or above its Km, to ensure it is not a rate-limiting factor.[7]
-
Buffer Composition: Confirm your reaction buffer has the correct pH and contains necessary co-factors, most commonly Magnesium (Mg²⁺) and sometimes Manganese (Mn²⁺).[8]
Q2: I'm observing extremely high background signal in my negative control wells (e.g., no enzyme). What could be the cause?
A: High background noise can severely reduce your assay window (signal-to-background ratio) and mask true inhibition. Common causes include:
-
Reagent Contamination: Use fresh, high-purity reagents, especially ATP and buffers. Contaminated reagents can sometimes trigger the detection system.
-
Compound Interference: Your test compound, this compound, may be intrinsically fluorescent or luminescent, a known issue with some small molecules.[9][10] Run a control plate with just the compound and detection reagents (no kinase reaction) to check for this.
-
Assay Plate Autofluorescence: If using a fluorescence-based assay, always use black, opaque microplates to minimize background.[5]
-
Media Components: In cell-based assays, components like phenol red or fetal bovine serum can cause autofluorescence.[11]
Q3: My results are highly variable between replicate wells. How can I improve precision?
A: High variability undermines data confidence. The root cause is often technical execution or environmental factors:
-
Pipetting Inaccuracy: Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting. Ensure consistent tip immersion depth to avoid volume variations.[12]
-
Inadequate Mixing: Gently but thoroughly mix all reagents after addition, especially after adding the enzyme or inhibitor. Avoid introducing bubbles.[12]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in reagent concentration. Avoid using these wells or fill them with buffer to create a humidity barrier.[12]
-
Temperature Gradients: Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on cold or warm surfaces, which can create reaction rate differences across the plate.[12]
Q4: I suspect my compound, this compound, has poor solubility. How can I confirm this and what can I do?
A: Poor solubility is a very common problem in drug discovery and can lead to inaccurate results and underestimated potency.[13]
-
Signs of Precipitation: You may observe visible precipitate when diluting your DMSO stock into the aqueous assay buffer.[14] This can cause light scattering in fluorescence assays, appearing as false inhibition.[10]
-
Solubility Assessment: Before starting, perform a simple visual check. Prepare your highest assay concentration of the compound in the final assay buffer and visually inspect for cloudiness or precipitate against a dark background.
-
Mitigation Strategies:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible (ideally ≤1%) while maintaining compound solubility.[9]
-
Use a Co-Solvent: In some cases, adding a small percentage of a co-solvent like PEG400 or Tween-20 to the assay buffer can help, but you must first validate that the co-solvent does not inhibit your kinase.
-
Stock Solution Handling: Ensure your DMSO stock is fully dissolved. Gentle warming or sonication can help, but be mindful of compound stability. Avoid repeated freeze-thaw cycles which can promote precipitation.[15]
-
Part 2: In-Depth Troubleshooting Workflows
Workflow 1: Diagnosing and Optimizing a Low Signal-to-Background Ratio
A robust assay requires a clear distinction between the signal from the active enzyme (positive control) and the background noise (negative control). A low signal-to-background (S/B) ratio, often leading to a poor Z'-factor, makes it difficult to reliably identify true inhibitors.
Caption: A decision tree for troubleshooting a poor signal-to-background ratio in a kinase assay.
Objective: To find the enzyme concentration that produces a robust signal within the linear range of product formation, ensuring the assay is sensitive to inhibition.
Methodology:
-
Preparation: Prepare a series of two-fold serial dilutions of your kinase enzyme in the final reaction buffer.
-
Reaction Setup: In a multi-well plate, add all reaction components (buffer, substrate, co-factors) except ATP. Add the different concentrations of your enzyme to respective wells. Include a "no enzyme" control.
-
Initiation: Start the reaction by adding ATP at the desired concentration (e.g., Km value).
-
Incubation: Incubate the plate at the desired temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes). This time should be within the linear phase of the reaction, which you can determine with a time-course experiment.
-
Detection: Stop the reaction (if necessary for your assay format) and add the detection reagents. Measure the signal (e.g., luminescence, fluorescence).
-
Analysis: Plot the signal versus enzyme concentration. The optimal concentration is the lowest point in the linear portion of the curve that provides a strong signal well above background (typically aiming for an S/B > 10).
Workflow 2: Identifying Compound-Specific Assay Interference
Novel compounds, especially those with heterocyclic rings and electron-withdrawing groups like difluoromethyl, can interfere with assay readouts, leading to false positives or negatives.[16] It is essential to de-risk these artifacts early.
| Control Condition | Components Present | Purpose | Expected Outcome (No Interference) |
| 1. Autofluorescence / Autoluminescence | Compound + Buffer + Detection Reagents | To test if the compound itself emits a signal. | Signal should be equivalent to buffer-only blank. |
| 2. Signal Quenching / Inhibition of Detection | Compound + Buffer + Product + Detection Reagents | To test if the compound absorbs light or inhibits the detection enzyme (e.g., luciferase). | Signal should be equivalent to product-only control. |
| 3. Non-specific Inhibition | Compound + Kinase + Substrate + Buffer (No ATP) | To check for interactions that are not ATP-competitive. | No change in signal compared to control without compound. |
| 4. Compound Precipitation | Compound + Final Assay Buffer | Visual inspection for turbidity or precipitate. | Solution should remain clear. |
Objective: To determine if this compound emits fluorescence at the assay's excitation/emission wavelengths.
Methodology:
-
Compound Dilution: Prepare a serial dilution of your compound in the final assay buffer, covering the full concentration range of your planned experiment.
-
Plate Setup:
-
Add the compound dilutions to a black, opaque 96-well plate.
-
Include wells with buffer only (blank).
-
Include wells with a known fluorophore used in your assay as a positive control.
-
-
Measurement: Read the plate on your plate reader using the exact same excitation and emission wavelengths and gain settings as your main kinase assay.
-
Analysis: If the wells containing your compound show a concentration-dependent increase in signal above the blank, the compound is autofluorescent and may require using a different assay technology (e.g., luminescence or a far-red fluorescent probe).[10]
Part 3: Reference Data and Best Practices
Table: Standard Kinase Assay Buffer Components
A well-defined buffer system is the foundation of a reproducible assay.
| Component | Typical Concentration | Function & Rationale |
| Buffer (e.g., HEPES, Tris-HCl, MOPS) | 20-50 mM | Maintains a stable pH (typically 7.2-7.5) for optimal enzyme activity.[17] |
| Divalent Cations (MgCl₂, MnCl₂) | 5-15 mM | Essential co-factors for the kinase. Mg²⁺ chelates ATP to form the active Mg-ATP substrate.[8] |
| BSA (Bovine Serum Albumin) | 0.01 - 0.1% | A carrier protein that prevents the enzyme from sticking to plastic surfaces and can help stabilize it.[18] |
| DTT (Dithiothreitol) | 0.5-2 mM | A reducing agent that prevents oxidation of cysteine residues in the kinase, maintaining its active conformation. |
| Phosphatase Inhibitor (e.g., β-glycerophosphate) | 1-10 mM | Prevents dephosphorylation of the product by contaminating phosphatases, especially in non-purified enzyme preps.[17] |
| Detergent (e.g., Tween-20, Triton X-100) | 0.005 - 0.05% | Can help prevent aggregation of proteins and compounds. Use with caution as it can inhibit some kinases.[18] |
The Critical Role of ATP Concentration
For ATP-competitive inhibitors, the measured IC₅₀ value is directly dependent on the ATP concentration used in the assay. This relationship is described by the Cheng-Prusoff equation: IC₅₀ = Kᵢ (1 + [ATP]/Kₘ) .[19]
-
At [ATP] = Kₘ: The measured IC₅₀ is approximately 2 times the inhibitor's binding affinity (Kᵢ). This condition provides a good balance of sensitivity and reaction rate, making it the standard for inhibitor profiling.[19]
-
At [ATP] << Kₘ: The IC₅₀ approaches the Kᵢ, providing the highest sensitivity but potentially at the cost of a lower signal.
-
At [ATP] >> Kₘ (e.g., physiological levels): The IC₅₀ will be much higher than the Kᵢ. Assays at high ATP concentrations are useful to predict how an inhibitor might perform in a cellular environment where ATP levels are high (1-10 mM).[6][18]
Always report the ATP concentration used in your assay, as it is essential for interpreting and comparing IC₅₀ values.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Benchchem. (n.d.). Troubleshooting inconsistent AG556 kinase assay results.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Bethesda (MD)
- Promega. (2005). Choosing the Best Kinase Assay to Meet Your Research Needs. Cell Notes, (13), 12-15.
- Wylot, M., et al. (2015).
- Promega. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes, 93.
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(9), 1545-1553.
- Hagerty, L. R., et al. (2023). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. Environmental Health Perspectives, 131(12), 127018.
- MedchemExpress. (n.d.). Kinase Assay Buffer.
- Carna Biosciences. (n.d.). The significance of ATP concentration in cell-free and cell-based assays.
- Li, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(20), 13462-13485.
- Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. Bethesda (MD)
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Wang, Y., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466846.
- Sino Biological. (n.d.). Assay Buffer and Co-factors: Kinase Assay Buffer I.
- Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.
- Kozikowski, B. A., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
- Kinase Logistics Europe. (n.d.). ATP concentration.
- ResearchGate. (2025, August 7).
- Ismail, A. A., & Walker, P. L. (2009). Interferences in Immunoassay. In The Immunoassay Handbook.
- Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
- American Chemical Society. (2026, January 27). De Novo Labile C–N Bonds Enable Dynamic Covalent Chemistry and Reversible Bioimaging.
- Tetko, I. V., et al. (2001). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 6(5), 329-339.
- ACS Publications. (2021, June 29). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
- ResearchGate. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers.
- PMC. (2024, July 26). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling.
- Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- National Center for Biotechnology Information. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase.
- Reddit. (2022, January 6). How to tackle compound solubility issue.
- PubMed. (2013, June 10). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1.
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Technical Support Center: Improving Selectivity of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine Based Inhibitors
Welcome to the technical support center for researchers engaged in the development of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine based inhibitors. This guide is structured to provide actionable insights and troubleshooting strategies for the common, yet complex, challenge of enhancing inhibitor selectivity. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in kinase inhibitor design, forming the core of numerous clinical candidates and approved drugs targeting kinases like FGFR, RET, and JAK.[1][2][3] The difluoromethyl group (CHF₂) is often incorporated to modulate physicochemical properties such as lipophilicity and metabolic stability.[4]
However, achieving high selectivity remains a primary obstacle in kinase drug discovery due to the highly conserved nature of the ATP-binding pocket across the human kinome.[5][6] Off-target activity can lead to cellular toxicity and undesirable side effects, potentially derailing promising therapeutic candidates.[7][8] This guide provides a logical, troubleshooting-focused framework to diagnose and resolve selectivity issues encountered during your research.
Initial Troubleshooting Workflow
Before diving into specific issues, it's crucial to have a systematic approach to diagnosing selectivity problems. The following workflow outlines the key decision points and experimental paths.
Caption: Troubleshooting workflow for addressing poor inhibitor selectivity.
Part 1: Troubleshooting Poor Initial Selectivity
This section addresses common questions that arise after an initial kinase panel screen reveals significant off-target activity.
Question 1: My lead compound hits multiple kinases with similar potency to my primary target. What are my immediate next steps?
Answer: This is a common scenario. The first step is rigorous validation, not immediate re-synthesis.
-
Confirm On-Target Potency: Ensure the potency against your primary target is robust. Re-run the IC50 determination multiple times to get a confident average and standard deviation. The goal is to confirm you have a solid baseline to measure selectivity against.
-
Validate Off-Targets with Dose-Response Curves: Single-point inhibition data from large screens can be misleading. Select the top 5-10 most potent off-targets and perform full dose-response (e.g., 10-point) IC50 determinations. This confirms whether they are genuine, potent hits or artifacts of the initial high-throughput screen.
-
Calculate a Selectivity Index: For each validated off-target, calculate a selectivity index (SI) by dividing the off-target IC50 by the on-target IC50. A higher SI value indicates better selectivity. An SI > 100 is often considered a good starting point for a selective inhibitor, though this can be target-dependent.
Question 2: My inhibitor shows excellent selectivity in biochemical assays, but in cell-based assays, I see phenotypes suggesting off-target effects. Why the discrepancy?
Answer: Discrepancies between biochemical and cellular assays are frequent and informative. They highlight the complexity of the cellular environment, which is absent in a purified, recombinant enzyme assay.[9]
-
Causality 1: ATP Concentration. Biochemical assays are often run at an ATP concentration close to the Michaelis constant (Km,ATP) for that specific kinase to accurately reflect the inhibitor's intrinsic affinity.[9] However, intracellular ATP levels are much higher (1-10 mM). If your primary target has a high Km,ATP and an off-target has a low Km,ATP, the high cellular ATP concentration will more effectively outcompete your inhibitor at the off-target kinase, potentially making your compound appear more selective in cells. Conversely, if your primary target has a low Km,ATP, your inhibitor's apparent potency can decrease significantly in a cellular context, making off-target effects more prominent.[9]
-
Causality 2: Cellular Scaffolding and Allostery. In cells, kinases exist in multi-protein complexes that can alter their conformation and accessibility to inhibitors. These interactions are not recapitulated in biochemical assays using isolated kinase domains.
-
Causality 3: Compound Permeability and Efflux. Poor cell permeability or active removal by efflux pumps can lower the intracellular concentration of your inhibitor, preventing it from reaching the on-target IC50 required for a therapeutic effect. This can unmask off-target effects that occur at lower concentrations.
-
Causality 4: Non-Kinase Targets. Your compound might be hitting other protein classes entirely, an effect that wouldn't be captured in a kinase-specific screen.[10]
Troubleshooting Steps:
-
Run a Cellular Target Engagement Assay: Use techniques like NanoBRET™ or CETSA® to confirm that your compound is binding to the intended kinase inside the cell and to determine its cellular potency.
-
Profile in a Cell-Based Kinase Panel: Several services offer panels of engineered cell lines where proliferation is dependent on a specific kinase.[9][11] Cytotoxicity in these lines provides a direct measure of cellular kinase inhibition and can reveal off-targets that were not obvious from biochemical screens.[11]
Part 2: Advanced Strategies for Improving Selectivity
Once you have validated your on- and off-targets, the focus shifts to medicinal chemistry and structural biology to rationally design more selective inhibitors.
Question 3: How can I leverage structural biology to improve the selectivity of my 1H-pyrrolo[2,3-b]pyridine inhibitor?
Answer: Structural biology is one of the most powerful tools for rational drug design.[12][13] The goal is to identify and exploit differences between the ATP-binding pockets of your primary target and key off-targets.[14]
-
Strategy 1: Exploit Non-Conserved Residues.
-
Action: Obtain co-crystal structures of your inhibitor bound to both your primary target and at least one major off-target kinase.
-
Causality: Even highly homologous kinase domains have subtle differences. Look for variations in residues surrounding your compound. A smaller residue in your target (e.g., a glycine) versus a bulkier one in an off-target (e.g., a leucine) creates a unique pocket that can be filled with a corresponding chemical moiety on your inhibitor to enhance binding to the target while creating a steric clash with the off-target.
-
-
Strategy 2: Target Inactive Conformations (Type II Inhibition).
-
Action: Design modifications that extend into the "back pocket" that opens up when the kinase adopts an inactive "DFG-out" conformation.
-
Causality: Many kinases can adopt this inactive state, but the ability to do so and the shape of the resulting pocket can vary significantly.[15] By designing a compound that preferentially binds this conformation, you can achieve high selectivity against kinases that do not readily adopt it.[15] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully used to develop Type II inhibitors.[16]
-
-
Strategy 3: Enhance Interactions with the Hinge Region.
-
Action: The 1H-pyrrolo[2,3-b]pyridine core typically forms one or more hydrogen bonds with the kinase hinge region. Analyze the co-crystal structure to see if these interactions can be optimized or if additional interactions can be made.
-
Causality: While the hinge backbone is conserved, subtle shifts in its position or the nature of the amino acids can be exploited to fine-tune binding affinity.
-
Caption: Exploiting structural differences for selectivity.
Question 4: I don't have crystal structures. How can I use Structure-Activity Relationship (SAR) studies to guide selectivity improvements?
Answer: Systematic SAR studies are the cornerstone of medicinal chemistry and can be highly effective even without structural data.[17] The key is to make small, systematic changes to your lead compound and observe the effects on both on-target and off-target potency.
-
Probe for Steric Constraints: Synthesize a series of analogs where you systematically increase the size of a substituent at a specific position (e.g., methyl -> ethyl -> isopropyl). If you observe a sharp drop-off in activity against an off-target while maintaining on-target potency, it suggests you have encountered a steric clash in the off-target's binding site.
-
Modify H-Bond Donors/Acceptors: The pyrrolo[2,3-b]pyridine core itself is a key pharmacophore. Systematically modify other parts of the molecule that could form hydrogen bonds. Swapping a donor for an acceptor or removing it entirely can disrupt binding to an off-target more than to your primary target if the binding pockets have different electrostatic environments.
-
Explore Different Vectors: If your core is substituted at a particular position (e.g., the C5 position), synthesize analogs with the same substituent at a different position (e.g., C4 or C6). This explores different regions of the binding pocket and can reveal new avenues for selective interactions.
Data Presentation: Example SAR Table
| Compound ID | Modification (at R1) | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Selectivity Index (OT1/T) |
| Lead-01 | -H | 15 | 45 | 3 |
| Analog-A | -Methyl | 12 | 150 | 12.5 |
| Analog-B | -Isopropyl | 18 | >1000 | >55 |
| Analog-C | -Phenyl | 85 | >2000 | >23 |
This hypothetical data shows that increasing steric bulk at the R1 position dramatically improves selectivity against Off-Target 1.
Part 3: Key Experimental Protocols
Protocol: Biochemical Kinase Selectivity Profiling
This protocol outlines a standard procedure for assessing the selectivity of an inhibitor against a panel of kinases using a radiometric assay format.
Objective: To determine the IC50 values of a test compound against a broad panel of kinases to establish its selectivity profile.
Materials:
-
Test compound stock solution (e.g., 10 mM in 100% DMSO).
-
Recombinant purified kinases.
-
Kinase-specific peptide substrates.
-
Assay Buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA).
-
[γ-³³P]ATP.
-
10% Phosphoric Acid.
-
Filter plates (e.g., P81 phosphocellulose).
-
Microplate scintillation counter.
Methodology:
-
Compound Preparation:
-
Create a serial dilution plate of your test compound. Start with a high concentration (e.g., 100 µM) and perform a 10-point, 1:3 serial dilution in assay buffer containing a fixed percentage of DMSO (e.g., 1%). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
-
Kinase Reaction Setup (for one kinase):
-
In a 96-well plate, add 5 µL of the diluted compound from your serial dilution plate to each well.
-
Add 10 µL of a master mix containing the specific kinase and its corresponding peptide substrate diluted in assay buffer.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Phosphorylation:
-
Start the reaction by adding 10 µL of [γ-³³P]ATP solution (diluted in assay buffer to the appropriate Km,ATP concentration for the specific kinase).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Capture Substrate:
-
Stop the reaction by adding 50 µL of 10% phosphoric acid to each well.
-
Transfer the entire volume from each well to a corresponding well on a P81 filter plate. The phosphorylated peptide substrate will bind to the phosphocellulose filter.
-
Wash the filter plate 3-5 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Data Acquisition:
-
Dry the filter plate completely.
-
Add scintillant to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the background CPM (no-enzyme control) from all other values.
-
Normalize the data by setting the CPM from the DMSO-only control as 100% activity.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Repeat for all kinases in the panel.
FAQs
-
Q: What is a good size for an initial kinase screening panel?
-
A: A broad panel of 100-400 kinases is recommended to get a comprehensive view of selectivity across the kinome.[10] Screening only within the target's immediate family can miss significant off-target interactions, as studies have shown that a large percentage of off-targets can be in different kinase families.[18]
-
-
Q: My compound is a "multi-targeted kinase inhibitor." How do I approach improving selectivity?
-
A: The goal shifts from eliminating all off-target activity to sculpting the selectivity profile. You want to maintain potency against your desired targets while eliminating activity against kinases known to cause toxicity (e.g., VEGFR2 for hypertension, PI3K for hyperglycemia).[7] The same principles of SAR and structure-based design apply, but your optimization goal is a specific profile rather than single-target activity.
-
-
Q: Can the difluoromethyl group itself cause selectivity issues?
-
A: The CHF₂ group is primarily valued for its electronic properties and ability to act as a bioisostere for other groups. While not inherently promiscuous, its placement is critical. Its ability to form hydrogen bonds or specific hydrophobic interactions will influence the binding affinity and, therefore, the selectivity profile. Its impact must be evaluated within the context of the entire molecule's interaction with the kinase.[19]
-
References
-
Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. (2022). ResearchGate. [Link]
-
Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. (n.d.). AACR Journals. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). British Journal of Pharmacology. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications. [Link]
-
Discovery of 1H‑Pyrrolo[2,3‑b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2020). Journal of Medicinal Chemistry. [Link]
-
Opportunities and challenges in the development of kinase inhibitor therapy for cancer. (2004). Genes & Development. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry. [Link]
-
Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation. [Link]
-
Lock and Key with SignalChem Biotech: Drug Discovery in Action. (2024). YouTube. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). Biochemical Journal. [Link]
-
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. (2012). Journal of Medicinal Chemistry. [Link]
-
Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. (2024). Cancers. [Link]
-
High-throughput biochemical kinase selectivity assays: panel development and screening applications. (2009). Journal of Biomolecular Screening. [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). Chemical and Pharmaceutical Bulletin. [Link]
-
Strategies for the design of selective protein kinase inhibitors. (2008). Mini Reviews in Medicinal Chemistry. [Link]
-
Structural Biology Techniques in Drug Discovery: From Crystal Structures to Therapeutic Applications. (2024). Research Corridor. [Link]
-
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. (2012). Journal of Medicinal Chemistry. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]
-
Selectivity assessment of kinase inhibitors: Strategies and challenges. (2012). ResearchGate. [Link]
-
Improving Selectivity in Drug Design. (2022). AZoLifeSciences. [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Nature Biotechnology. [Link]
-
Editorial: Integration of structural biology data in lead drug discovery and optimization. (2023). Frontiers in Molecular Biosciences. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Optimizing cell permeability of 1H-pyrrolo[2,3-b]pyridine derivatives
Topic: Role: Senior Application Scientist, Lead Discovery Support
Technical Support Center: 7-Azaindole Permeability Optimization
Welcome to the Lead Discovery Support Hub. You are likely working with 1H-pyrrolo[2,3-b]pyridine (commonly referred to as 7-azaindole ) because it is a privileged scaffold for kinase inhibition (e.g., Vemurafenib, Pexidartinib). While the N7 nitrogen offers superior water solubility compared to the indole bioisostere, it introduces a unique set of permeability challenges due to its basicity and hydrogen-bond acceptor (HBA) capability.
This guide addresses the specific physicochemical bottlenecks of this scaffold. We move beyond generic advice to target the molecular interactions defining your compound's behavior in PAMPA and Caco-2 assays.
Part 1: Structural Optimization (SAR) Strategies
Q1: My derivative shows potent IC50 but <10 nm/s permeability in PAMPA. How do I modulate the core without losing potency?
A: This is the classic "Hinge-Binder Paradox." The 7-azaindole core typically binds to the kinase hinge region via the N1 hydrogen (donor) and N7 nitrogen (acceptor).
-
The Problem: The N1-H is a strong Hydrogen Bond Donor (HBD). Unmasked HBDs are the primary penalty for passive membrane diffusion.[1]
-
The Fix:
-
Transient Masking (Prodrugs): If N1 is essential for binding, consider N-acylation or N-alkylation (e.g., hydroxymethyl) that cleaves in vivo.[1]
-
Intramolecular Hydrogen Bonding (IMHB): Design a substituent at C7 or C2 that forms a pseudo-ring with the N1-H.[1] This "hides" the donor from the solvent, reducing the desolvation energy penalty required to enter the lipid bilayer.
-
Lipophilicity Tuning at C3/C5: If N1 cannot be touched, you must overcompensate by increasing lipophilicity (LogD) elsewhere.[1] Introduce halogens (F, Cl) or trifluoromethyl groups at C5.[1] This lowers the polar surface area (PSA) ratio relative to the total surface area.
-
Q2: I am observing high efflux ratios (ER > 10) in Caco-2. Is my compound a P-gp substrate?
A: 7-azaindoles are frequent substrates for P-glycoprotein (P-gp/MDR1), particularly when they possess basic amines in the side chains.[1]
-
Diagnosis: Run the assay with and without a P-gp inhibitor (e.g., Verapamil or Zosuquidar). If the ER drops to ~1.0, it is P-gp driven.[1]
-
Structural Evasion:
-
Reduce Basicity: The N7 nitrogen has a pKa of ~4.6. If you have added other basic centers (e.g., piperazines at C3), the molecule may be getting trapped in acidic lysosomes or recognized by efflux pumps. Lower the pKa of side-chain amines using electron-withdrawing groups (fluorine adjacent to amine) or replace them with neutral bioisosteres (oxetanes, sulfones).
-
N-Methylation: If the efflux is driven by H-bond count, capping exposed amides in your side chains can reduce P-gp recognition.[1]
-
Q3: My compound has low recovery (<60%) in the Caco-2 assay. Where is it going?
A: Low recovery usually indicates one of three issues specific to this scaffold:
-
Non-Specific Binding (NSB): 7-azaindoles modified with hydrophobic aryl groups (at C3) can stick to the plastic of the transwell plate.[1]
-
Solution: Add 1% BSA (Bovine Serum Albumin) to the receiver compartment only.[1] This creates a "sink" condition that pulls the compound through, giving a more accurate
.
-
-
Lysosomal Trapping: The basic N7 (and potentially other basic side chains) can lead to accumulation in the acidic lysosomes of Caco-2 cells.[1]
-
Solution: Perform the assay in the presence of 50 µM Chloroquine or Ammonium Chloride to neutralize lysosomal pH and release trapped compound.
-
-
Poor Solubility: The compound may be precipitating in the donor well.[1] Verify solubility in the assay buffer (HBSS, pH 7.4) via kinetic nephelometry.[1]
Part 2: Visualizing the Optimization Workflow
The following diagram outlines the decision logic for optimizing 7-azaindole permeability based on assay feedback.
Caption: Decision tree for troubleshooting permeability issues in 7-azaindole derivatives, distinguishing between passive diffusion limits and active efflux liabilities.
Part 3: Detailed Experimental Protocols
Protocol A: High-Sensitivity PAMPA for 7-Azaindoles
Standard PAMPA often fails for this scaffold due to pH sensitivity.[1] This modified protocol accounts for the N7 pKa.
Materials:
-
Donor Plate: 96-well filter plate (0.45 µm PVDF).[1]
-
Acceptor Plate: 96-well PTFE.[1]
-
Lipid Solution: 1% Lecithin in Dodecane.[1]
-
Critical Buffer: PBS pH 7.4 (Systemic mimic) AND PBS pH 5.0 (Early Duodenum mimic).[1]
Procedure:
-
Membrane Preparation: Carefully pipette 5 µL of Lipid Solution onto the filter membrane of the donor plate.[1] Allow to dry for 2 minutes (avoiding complete desiccation).
-
Compound Preparation: Dilute 10 mM DMSO stock to 10 µM in both pH 7.4 and pH 5.0 buffers. (Final DMSO < 1%).[1]
-
Note: Testing at pH 7.4 is standard, but pH 5.0 mimics the environment where 7-azaindoles (pKa ~4.6) are partially ionized, often revealing absorption windows missed at neutral pH.[1]
-
-
Assembly: Add 300 µL of compound solution to Donor wells. Add 200 µL of blank buffer to Acceptor wells.
-
Incubation: Sandwich the plates and incubate at room temperature for 16 hours in a humidity chamber (to prevent evaporation).
-
Analysis: Quantify using LC-MS/MS. UV is often insufficient for potent, low-solubility derivatives.[1]
-
Calculation:
Protocol B: Caco-2 with BSA "Sink" Conditions
Use this when lipophilic derivatives show artificially low permeability due to plastic binding.[1]
-
Cell Culture: Use Caco-2 cells at passage 40–60, seeded on Transwell inserts (0.4 µm pore size) for 21 days. TEER values must exceed 300 Ω·cm².
-
Buffers:
-
Dosing: Add 10 µM compound to Apical side (A-to-B) or Basolateral side (B-to-A).
-
Sampling: Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 min. Replace volume immediately.
-
Recovery Check: At the end of the experiment, wash the membrane with MeOH:Water (1:1) and analyze the wash.[1] If >20% of the compound is in the wash, plastic/membrane binding is confirmed.
Part 4: Physicochemical Reference Data
Use these benchmarks to assess if your 7-azaindole derivative falls within the "Permeable Zone."
| Property | Optimal Range | 7-Azaindole Specific Note |
| LogD (pH 7.4) | 1.5 – 3.5 | < 1.0 often results in poor passive diffusion due to N1/N7 polarity.[1] |
| TPSA | < 90 Ų | The core scaffold contributes ~28 Ų.[1] Keep side chains < 60 Ų.[1] |
| H-Bond Donors | ≤ 2 | The N1-H counts as 1.[1] Ideally, this should be the only donor. |
| pKa (Basic) | < 8.0 | High pKa side chains increase lysosomal trapping and P-gp efflux.[1] |
| Melting Point | < 220°C | High MP (>250°C) in this scaffold indicates strong crystal lattice energy (H-bond network), predicting poor solubility and permeability.[1] |
References
-
Vertex AI Search. (2025).[1] Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective ATM Inhibitors. Retrieved from 3[1]
-
RSC Publishing. (2024).[1] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. Retrieved from 4
-
National Institutes of Health (NIH). (2023).[1] The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from 5
-
PharmaBlock. (2023).[1][6] Azaindoles in Medicinal Chemistry: Bridging Molecules for Innovative Medicines. Retrieved from 7
-
National Institutes of Health (NIH). (2021).[1] Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Retrieved from 8
Sources
- 1. 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 10154191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine Optimization
Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #AZA-CF2H-TOX-001
Introduction: The "Bioisostere Paradox"
Welcome to the technical support center. You are likely here because your lead compound—a 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative—is showing excellent potency against its kinase target (likely JAK, TRK, or FGFR) but is failing safety screens due to unexplained cytotoxicity.
The 2-position difluoromethyl (
-
Acidity-Driven Non-Specific Binding: The electron-withdrawing nature of the
group acidifies the pyrrole N-H. -
Metabolic Bioactivation: The
carbon is a "soft spot" for CYP450-mediated oxidative defluorination, potentially generating reactive acylating species.
This guide provides the troubleshooting logic to decouple potency from toxicity.
Module 1: Physicochemical Toxicity (The "Acidity" Trap)
User Issue: "My compound aggregates in assay media or shows broad, non-specific cell killing across all cell lines (pan-assay interference)."
Technical Insight:
The 7-azaindole ring is already electron-deficient. Adding a strong electron-withdrawing group (EWG) like
Troubleshooting Workflow
| Diagnostic Question | If YES, The Issue is... | Corrective Action |
| Is LogD > 4.0? | Lipophilicity-driven toxicity. The | Introduce polar "solubilizing wings" (e.g., morpholine, piperazine) at the C4 or C5 position to lower LogD to < 3.5. |
| Is pKa (N1-H) < 10? | Acidity-driven toxicity. The anion is forming and binding promiscuously. | Methylate the N1 position (if the H-bond is not critical) OR move the |
| Does cytotoxicity drop with albumin? | High Protein Binding. The compound is sequestered by serum proteins. | This is a false safety signal. Measure free fraction ( |
Visualizing the SAR Decision Tree
Caption: Decision logic for isolating physicochemical causes of toxicity in 7-azaindole derivatives.
Module 2: Metabolic Activation (The "Hidden" Killer)
User Issue: "My compound is clean in biochemical assays but kills hepatocytes (HepG2/primary) after 24-48 hours."
Technical Insight:
The
-
CYP450 hydroxylates the C-H of the
group. -
This forms an unstable intermediate which eliminates HF.
-
The result is an acyl fluoride or aldehyde equivalent, which is a potent electrophile capable of covalently binding to cellular proteins (covalent toxicity).
Protocol: Glutathione (GSH) Trapping Assay
Use this protocol to confirm if your compound is becoming a reactive metabolite.[1][2]
Reagents:
-
NADPH regenerating system.
-
Trapping Agent: Glutathione (GSH) labeled with stable isotopes (e.g.,
, ) or Dansyl-GSH for fluorescence detection.
Step-by-Step Workflow:
-
Incubation: Mix Test Compound (10 µM) + HLM (1 mg/mL) + GSH (5 mM) in phosphate buffer (pH 7.4).
-
Activation: Initiate with NADPH (1 mM). Incubate for 60 min at 37°C.
-
Control: Run a parallel sample without NADPH (negative control).
-
Quench: Add ice-cold acetonitrile to precipitate proteins. Centrifuge.
-
Analysis: Inject supernatant into LC-MS/MS (High Resolution).
-
Detection: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or search for [M + GSH + nO - nH]+ adducts.
Interpretation:
-
Positive Adduct: You have a reactive metabolite.[4]
-
Fix: Deuterate the
position ( ) to utilize the Kinetic Isotope Effect (KIE) and slow down oxidation. -
Fix: Add steric bulk (methyl) adjacent to the
to block CYP access.
-
Visualizing the Trapping Workflow
Caption: Mechanism of capturing reactive metabolites using Glutathione (GSH) trapping to predict toxicity.[1][5]
Module 3: Off-Target Selectivity (The "Kinase" Problem)
User Issue: "I see toxicity in cell lines that don't express my target kinase."
Technical Insight:
The 7-azaindole scaffold is a "privileged structure" that mimics the purine ring of ATP. It binds to the hinge region of many kinases. The 2-
Selectivity Optimization Guide:
| Structural Modification | Effect on Selectivity |
| C3-Substitution | The vector at C3 determines the "shape" of the inhibitor. Rigidifying this linker (e.g., using a piperidine vs. a flexible chain) is the #1 way to improve selectivity. |
| C5-Halogenation | Adding a Cl or F at C5 often fills a small hydrophobic pocket unique to specific kinases (like TRK or ROS1), reducing broad-spectrum binding. |
| 2-Substituent Tuning | If |
Frequently Asked Questions (FAQs)
Q1: Can I replace the
Q2: Why does my compound show toxicity in 2D culture but not 3D spheroids? A: This is often a solubility artifact . 2-(Difluoromethyl)-7-azaindoles can be crystalline and poorly soluble. In 2D monolayers, precipitated crystals settle on cells, causing physical stress and high local concentrations ("contact toxicity"). In 3D spheroids, the drug must diffuse, so the effective concentration is limited by solubility, masking the toxicity. Always verify solubility in the exact assay media using nephelometry.
Q3: Is the 7-azaindole nitrogen (N7) involved in the toxicity?
A: Indirectly. The N7 is a hydrogen bond acceptor. If you have a
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Xing, L., et al. (2015).[6] Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem. (Discusses the lipophilic H-bond donor concept of
). Link -
Kalgutkar, A. S., & Dalvie, D. (2015). Role of Reactive Metabolites in Drug-Induced Toxicity. Chemical Research in Toxicology. (Standard protocols for GSH trapping). Link
-
Song, Z., et al. (2013). Recent advances in the medicinal chemistry of 7-azaindoles. MedChemComm. (Review of the scaffold's reactivity and kinase binding modes). Link
-
Zafrani, Y., et al. (2017).[6] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link
Sources
- 1. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: Scaling Up the Synthesis of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Welcome to the technical support center for the synthesis of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important heterocyclic compound, a key structural motif in medicinal chemistry.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions that may arise during the scale-up of its synthesis.
Introduction: The Synthetic Challenge
This compound, also known as 2-(difluoromethyl)-7-azaindole, is a valuable building block in the development of kinase inhibitors and other therapeutic agents.[4][5][6] Its synthesis, particularly on a larger scale, presents several challenges, including regioselectivity, the introduction of the difluoromethyl group, and potential side reactions. This guide will focus on a common and effective synthetic strategy: the palladium-catalyzed cross-coupling of a protected 2-halo-7-azaindole with a suitable difluoromethyl source.
Proposed Synthetic Workflow
The following workflow outlines a robust approach to the synthesis of this compound.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Step 1 & 2: Protection and Halogenation
Question: I am observing low yields and the formation of multiple products during the halogenation of my protected 7-azaindole. What could be the cause?
Answer: This is a common issue often related to the stability of the protecting group and the reaction conditions.
-
Causality: The 7-azaindole ring system has two nitrogen atoms, and the pyrrole ring is electron-rich, making it susceptible to electrophilic attack at multiple positions.[7] Incomplete protection or a protecting group that is not robust enough can lead to side reactions. The choice of halogenating agent and reaction temperature are also critical.
-
Troubleshooting Steps:
-
Verify Complete Protection: Ensure the pyrrole nitrogen is fully protected before proceeding. Use 1H NMR to confirm the absence of the N-H proton signal. A robust protecting group like trimethylsilylethoxymethyl (SEM) is often preferred over simpler groups like Boc or Tosyl, especially if subsequent steps involve harsh conditions.[1]
-
Optimize Halogenation Conditions:
-
For iodination, consider using milder reagents like N-iodosuccinimide (NIS) instead of I2, which can sometimes lead to over-halogenation or side reactions.
-
Carefully control the temperature. Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can improve selectivity.
-
-
Purification: Ensure the purity of the starting protected 7-azaindole. Impurities can interfere with the halogenation step.
-
Step 3: Difluoromethylation (Cross-Coupling)
Question: My palladium-catalyzed difluoromethylation reaction is sluggish, or I am getting a significant amount of dehalogenated starting material. How can I improve this?
Answer: This is a critical and often challenging step. The success of the cross-coupling reaction depends on a fine balance of the catalyst, ligand, base, and solvent.
-
Causality: The formation of the dehalogenated byproduct suggests that a competitive reduction pathway is occurring.[1] This can be due to an inappropriate choice of ligand, catalyst deactivation, or suboptimal reaction conditions. A sluggish reaction can result from poor catalyst activity or insolubility of the reagents.
-
Troubleshooting Steps:
-
Choice of Catalyst and Ligand:
-
The combination of the palladium source (e.g., Pd2(dba)3, Pd(OAc)2) and the ligand is crucial. For difluoromethylation, ligands that are electron-rich and bulky, such as phosphine-based ligands (e.g., XPhos, RuPhos), can be effective.[1]
-
Screen a panel of catalysts and ligands to find the optimal combination for your specific substrate.
-
-
Difluoromethylating Agent: There are several reagents available for introducing the difluoromethyl group. The choice of reagent will influence the reaction conditions. Some common options include TMSCF2H, zinc(difluoromethyl)sulfinate (DFMS), and other commercially available reagents.
-
Solvent and Base:
-
Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions. Common solvents for cross-coupling reactions include dioxane, toluene, and DMF.
-
The choice of base (e.g., K2CO3, Cs2CO3) can significantly impact the reaction rate and yield. The base should be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of the starting materials or product.
-
-
Temperature Control: Monitor the reaction temperature closely. While heating is often required, excessive temperatures can lead to catalyst decomposition and increased side product formation.
-
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst, poor reagent solubility | Screen different Pd catalysts and ligands. Use a co-solvent to improve solubility. |
| Dehalogenation | Reductive elimination side reaction | Use a more electron-rich ligand. Lower the reaction temperature. |
| Sluggish Reaction | Low catalyst turnover | Increase catalyst loading slightly. Ensure all reagents are pure and anhydrous. |
Step 4: Deprotection
Question: The deprotection of the SEM group is resulting in a complex mixture of byproducts. What is happening?
Answer: The deprotection of the SEM group can be challenging, as the release of formaldehyde can lead to side reactions.[1]
-
Causality: Acid-catalyzed deprotection of the SEM group generates formaldehyde as a byproduct. This highly reactive molecule can participate in various side reactions with the electron-rich 7-azaindole ring, leading to the formation of complex mixtures, including potential tricyclic structures.[1]
-
Troubleshooting Steps:
-
Optimize Deprotection Conditions:
-
Use milder acidic conditions. Instead of strong acids, consider using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature or slightly elevated temperatures.
-
Carefully control the reaction time and temperature to minimize byproduct formation. Monitor the reaction closely by TLC or LC-MS.
-
-
Formaldehyde Scavengers: Consider adding a formaldehyde scavenger to the reaction mixture to trap the formaldehyde as it is formed. Common scavengers include amines or thiols.
-
Alternative Protecting Groups: If deprotection of the SEM group proves to be consistently problematic for your specific derivative, consider using a different protecting group from the outset that can be removed under orthogonal conditions (e.g., a group removable by hydrogenation if your molecule is stable to those conditions).
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of the 7-azaindole core?
A1: The choice of starting material depends on the desired substitution pattern and scale. Common precursors include substituted 2-aminopyridines.[7] For large-scale synthesis, a de novo approach building the pyridine ring from commodity chemicals can be cost-effective.[8]
Q2: How do I purify the final product, this compound?
A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, with hexanes and ethyl acetate, is often effective. Recrystallization from a suitable solvent system can be used for further purification if the product is a solid.
Q3: What are the key analytical techniques to characterize the final product?
A3: The structure and purity of the final compound should be confirmed by a combination of techniques:
-
1H and 13C NMR: To confirm the chemical structure and the presence of the difluoromethyl group (characterized by a distinctive triplet in 1H NMR and a triplet in 13C NMR due to C-F coupling).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Standard laboratory safety practices should always be followed. Additionally:
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Halogenating agents can be corrosive and toxic.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: SEM Protection of 7-Azaindole
-
To a solution of 7-azaindole (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Iodination of SEM-Protected 7-Azaindole
-
Dissolve the SEM-protected 7-azaindole (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of iodine (I2, 1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Caption: Simplified mechanism of the Pd-catalyzed difluoromethylation.
References
- CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google Patents.
- EP0063872A1 - Process for the preparation of fluoromethyl pyridines and certain novel products obtained therefrom - Google Patents.
-
Aarhus, K. et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(22), 5438. Available at: [Link]
-
Desrosiers, J.-N. et al. (2014). A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. Organic Letters, 16(6), 1724–1727. Available at: [Link]
-
Li, W. et al. (2011). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. Tetrahedron Letters, 52(43), 5644-5646. Available at: [Link]
-
Zhang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. Available at: [Link]
-
Zhang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. Available at: [Link]
-
Kharitonov, D. I. et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(14), 5556. Available at: [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
-
Al-Warhi, T. et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(21), 7208. Available at: [Link]
-
Al-Zahrani, H. S. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. International Journal of Drug Research and Technology, 9(6), 230-235. Available at: [Link]
-
Hilmy, K. M. H. et al. (2014). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Journal of Chemical and Pharmaceutical Research, 6(5), 1040-1046. Available at: [Link]
-
Zhang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. Available at: [Link]
-
Wang, Y. et al. (2021). Design, Synthesis, Biological Evaluation and Molecular Modeling of Novel 1H-pyrrolo[2,3-b]pyridine Derivatives as Potential Anti-Tumor Agents. Molecules, 26(16), 4991. Available at: [Link]
-
Li, J. et al. (2015). Discovery of 1 H-Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 58(15), 6155–6168. Available at: [Link]
-
Mérour, J.-Y. & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]
- CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents.
-
Sisko, J. et al. (2006). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 71(20), 7964–7967. Available at: [Link]
-
El-Gohary, N. S. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Universität Rostock. Available at: [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Impurity Profiling of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Welcome to the technical support center for the analytical methods used in the impurity profiling of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the analysis of this active pharmaceutical ingredient (API).
Introduction
This compound is a significant heterocyclic compound with potential applications in pharmaceutical development.[1] Ensuring its purity is critical for the safety and efficacy of any resulting drug product.[2][3] Impurity profiling is the process of identifying and quantifying all potential impurities in an API.[4] This guide will focus on the practical application of modern analytical techniques to achieve a comprehensive impurity profile for this compound, in line with regulatory expectations such as those from the International Council on Harmonisation (ICH).[5][6]
Core Analytical Techniques
A multi-faceted approach is essential for robust impurity profiling. The primary techniques employed are:
-
High-Performance Liquid Chromatography (HPLC/UPLC): The cornerstone for separating and quantifying non-volatile organic impurities.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for the identification and structural elucidation of unknown impurities.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for identifying and quantifying volatile impurities and residual solvents.[2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural confirmation of isolated impurities.[2][10]
Frequently Asked Questions (FAQs)
Q1: What are the likely sources and types of impurities in this compound?
A1: Impurities can originate from various stages of the manufacturing process and storage.[2] For this compound, potential impurities can be categorized as:
-
Organic Impurities:
-
Starting materials and intermediates: Unreacted precursors from the synthesis.
-
By-products: Resulting from side reactions during synthesis.
-
Degradation products: Formed due to exposure to light, heat, humidity, or reactive excipients.[11][12] Given the pyrrolopyridine core, hydrolysis and oxidation are potential degradation pathways.[13]
-
-
Inorganic Impurities: Catalysts and inorganic reagents used in the synthesis.
-
Residual Solvents: Volatile organic compounds used during synthesis and purification.[2]
Q2: Which HPLC column and mobile phase combination is a good starting point for method development?
A2: For a polar compound like this compound, a reversed-phase HPLC method is generally a good starting point.
-
Column: A C18 column is a versatile choice.[14] Consider a column with end-capping to minimize peak tailing for the basic pyridine moiety.
-
Mobile Phase: A gradient elution with acetonitrile or methanol as the organic modifier and an aqueous buffer is recommended.[15] A buffer such as ammonium acetate or ammonium formate is compatible with mass spectrometry.[14] The pH of the mobile phase can significantly impact the retention and peak shape of pyridine-containing compounds; exploring a pH range of 3-7 is advisable.[15]
Q3: How do I comply with ICH guidelines for reporting and controlling impurities?
A3: The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for impurities in new drug substances and products, respectively.[6][16] Key aspects include:
-
Reporting Threshold: Impurities above a certain level (typically 0.05% for drug substances with a maximum daily dose of ≤ 2g) must be reported.[6]
-
Identification Threshold: Impurities exceeding a higher threshold (e.g., 0.10% or 1.0 mg per day intake, whichever is lower) need to be structurally characterized.[17]
-
Qualification Threshold: Impurities above a specified limit must be qualified, meaning their biological safety is established.
Results below 1.0% should be reported to two decimal places, while those at or above 1.0% should be reported to one decimal place.[6]
Troubleshooting Guides
HPLC/UPLC Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Poor Peak Shape (Tailing) for the API or Impurities | Secondary interactions between the basic pyridine nitrogen and residual silanols on the HPLC column packing material. | 1. Lower Mobile Phase pH: Use a mobile phase with a pH of around 3 to ensure the pyridine nitrogen is protonated, reducing its interaction with silanols. 2. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. 3. Add a Competing Base: Incorporate a low concentration of a competing base like triethylamine (TEA) into the mobile phase to saturate the active sites on the column. |
| Co-eluting Peaks | Insufficient resolution between the API and an impurity, or between two impurities. | 1. Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks. 2. Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. 3. Vary the Mobile Phase pH: Modifying the pH can change the ionization state of the analytes and thus their retention times.[15] 4. Try a Different Stationary Phase: Consider a column with a different chemistry, such as a phenyl or cyano phase. |
| Ghost Peaks | Contamination in the mobile phase, injector, or carryover from a previous injection. | 1. Run a Blank Gradient: This will help identify if the contamination is in the mobile phase. 2. Flush the System: Thoroughly flush the injector and column with a strong solvent. 3. Improve Needle Wash: Optimize the injector wash solvent and procedure to reduce carryover. |
LC-MS Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Poor Ionization of the Analyte | The analyte may not be readily ionizable under the chosen conditions. | 1. Switch Ionization Mode: If using electrospray ionization (ESI), try both positive and negative ion modes. Given the basic nature of the pyridine ring, positive mode ESI is likely to be more effective. 2. Try a Different Ionization Source: If available, atmospheric pressure chemical ionization (APCI) can be effective for less polar compounds that do not ionize well with ESI.[18] |
| Ion Suppression | Co-eluting matrix components or high concentrations of non-volatile buffer salts can interfere with the ionization of the target analyte. | 1. Improve Chromatographic Separation: Ensure the peak of interest is well-separated from the main API peak and any excipients. 2. Use a Volatile Buffer: Switch to a volatile buffer like ammonium formate or ammonium acetate.[14] 3. Dilute the Sample: This can reduce the concentration of interfering components. |
| In-source Fragmentation | The analyte may be fragmenting in the ionization source, leading to a weak or absent molecular ion peak. | 1. Optimize Source Parameters: Reduce the fragmentor or cone voltage to decrease the energy in the source. 2. Use a Softer Ionization Technique: If available, consider techniques that impart less energy to the molecule. |
GC-MS Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| No Peaks Detected for Residual Solvents | The chosen extraction method may not be suitable for the target solvents. | 1. Optimize Headspace Parameters: For headspace GC, adjust the incubation temperature and time to ensure efficient partitioning of the solvents into the headspace. 2. Consider a Different Extraction Technique: For less volatile solvents, direct injection or solid-phase microextraction (SPME) might be more appropriate.[19][20] |
| Poor Peak Shape for Polar Solvents | Polar solvents can interact with the stationary phase, leading to tailing. | 1. Use a Wax-type Column: A column with a polyethylene glycol (PEG) stationary phase is generally better suited for the analysis of polar compounds.[9] |
| Matrix Interference | The API or other non-volatile components may be interfering with the analysis. | 1. Use Headspace Injection: This technique introduces only the volatile components into the GC system, eliminating interference from the non-volatile matrix.[20] |
Experimental Workflows
Forced Degradation Study Workflow
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[21]
Caption: Workflow for a forced degradation study of this compound.
Protocol:
-
Prepare solutions of the API in appropriate solvents.
-
Expose the API (in solution and solid state) to various stress conditions as outlined in the diagram.
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples by a stability-indicating HPLC method to separate the degradation products from the API.
-
Use LC-MS to obtain mass information for the identification of the degradation products.[22]
Unknown Impurity Identification Workflow
Sources
- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. rroij.com [rroij.com]
- 4. biomedres.us [biomedres.us]
- 5. iosrjournals.org [iosrjournals.org]
- 6. database.ich.org [database.ich.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. ijprajournal.com [ijprajournal.com]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Fluorinated Heterocycles
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering profound improvements in metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique reactivity of fluorine and the often-sensitive nature of heterocyclic systems present significant synthetic challenges.[1][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols drawn from field experience and established literature. It is designed to diagnose common pitfalls and provide robust, actionable solutions to accelerate your research.
Section 1: Foundational Challenges—Reagent & Reaction Choice
This section addresses the most common initial hurdles: selecting the appropriate fluorination strategy and troubleshooting general reactivity issues.
FAQ 1.1: My nucleophilic aromatic substitution (SNAr) reaction with KF/CsF is sluggish and gives low yields. What's going wrong?
Answer: This is a classic pitfall rooted in the properties of inorganic fluoride sources. The primary issues are poor solubility in organic solvents and low nucleophilicity of the fluoride anion, which often necessitates high reaction temperatures (>130 °C) and long reaction times.[1] These harsh conditions can lead to decomposition and the formation of side products.[1]
Causality & Troubleshooting:
-
Poor Solubility: Anhydrous potassium fluoride (KF) and cesium fluoride (CsF) are crystalline salts that are sparingly soluble in aprotic polar solvents like DMF or DMSO. The reaction is often happening at the crystal surface, leading to slow kinetics.
-
Solution: Employ a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6 to shuttle the fluoride ion into the organic phase. Spray-dried KF, which has a higher surface area, can also improve reaction rates.
-
-
Low Nucleophilicity & Water Contamination: Fluoride anion is a potent hydrogen bond acceptor. Trace amounts of water in the solvent or on the glassware will solvate the fluoride ion, drastically reducing its nucleophilicity.
-
Solution: Use rigorously dried solvents and reagents. Consider azeotropic distillation with toluene to remove water from the KF/substrate mixture before adding the reaction solvent.
-
-
Modern Reagent Alternatives: The most effective solution is often to switch to a more soluble, "naked" fluoride source.
-
Recommendation: Anhydrous tetrabutylammonium fluoride (TBAF) is highly soluble but notoriously hygroscopic and can promote side reactions if not handled carefully.[1] A superior alternative for many applications is a stabilized, less hygroscopic reagent like Me₄NF·t-AmylOH . This bench-stable reagent often allows for milder reaction conditions (e.g., 80 °C in DMSO) and is compatible with a wider range of functional groups.[1]
-
Decision Workflow: Selecting a Fluorination Strategy
Choosing between a nucleophilic and electrophilic approach is critical and depends entirely on the electronic nature of your heterocyclic substrate. The following decision tree illustrates the logical process.
Caption: Decision tree for fluorination strategy.
FAQ 1.2: My electrophilic fluorinating reagent (e.g., Selectfluor®) is decomposing my substrate or acting as an oxidant instead of fluorinating it. Why?
Answer: This is a common issue with electron-rich heterocycles like pyrroles, indoles, and furans.[1] These systems are highly susceptible to oxidation, and many electrophilic N-F reagents are potent oxidants. Instead of the desired electrophilic attack by "F+", a single-electron transfer (SET) can occur, leading to radical cations and subsequent polymerization or decomposition.[4]
Causality & Troubleshooting:
-
Oxidation Potential: Reagents like Selectfluor® (F-TEDA-BF₄) have a high oxidation potential. If the heterocyclic substrate is electron-rich enough, it can be oxidized faster than it is fluorinated.
-
Solution:
-
Lower the Temperature: Perform the reaction at 0 °C or even -78 °C to disfavor the oxidation pathway.
-
Use a Milder Reagent: Consider N-Fluorobenzenesulfonimide (NFSI), which is generally less oxidizing than Selectfluor®.
-
Solvent Choice: Acetonitrile is a common choice, but sometimes a less polar solvent can temper reactivity.
-
-
-
Substrate Sensitivity: Pyrroles are particularly notorious for polymerizing under acidic or oxidative conditions.[1]
-
Solution: Ensure the reaction is run under strictly neutral or buffered conditions if possible. Protecting the nitrogen of a pyrrole or indole as a carbamate or other electron-withdrawing group can decrease the electron density of the ring, making it less prone to oxidation while still allowing for fluorination.
-
Section 2: Regioselectivity & Substrate-Specific Pitfalls
Controlling where the fluorine atom is introduced is paramount. This section tackles issues of regiocontrol and problems unique to specific heterocyclic families.
FAQ 2.1: How can I achieve regioselective fluorination on an N-heterocycle when direct fluorination gives me a mixture of isomers?
Answer: Direct C-H fluorination of heterocycles is often unselective. The electronics of the ring dictate the inherent reactivity (e.g., pyridine is attacked by electrophiles at C3/C5 and nucleophiles at C2/C4/C6), but this may not align with your synthetic goal.
Causality & Troubleshooting Strategies:
-
Directed Ortho-Metalation (DoM): If you have a directing group (e.g., amide, carbamate, sulfoxide) on the ring, you can use a strong base like LDA or n-BuLi to selectively deprotonate the adjacent ortho position. Quenching the resulting lithiated intermediate with an electrophilic fluorine source (like NFSI) provides excellent regiocontrol.
-
Halogen-Dance / Halogen Exchange: If you can selectively install a bromine or iodine atom at the desired position, you can then perform a metal-catalyzed fluorination (e.g., using a palladium or copper catalyst with a fluoride source). This is a powerful late-stage fluorination technique. However, be aware that Pd-catalyzed fluorination of five-membered heterocycles can be challenging due to a high kinetic barrier for C–F reductive elimination from the Pd(II) intermediate.[1][5]
-
Building Block Approach: Sometimes the most reliable method is not direct fluorination but rather constructing the heterocycle from a pre-fluorinated starting material.[6] For example, to make a 2-fluoropyridine derivative, one might start with 2-fluoropyridine itself and build the rest of the molecule from there.
FAQ 2.2: My Pd-catalyzed fluorination of a five-membered heterocycle (thiazole, imidazole) is failing. The catalyst seems to be inactive. What is the problem?
Answer: This is a well-documented challenge. There are two primary reasons for failure:
-
Catalyst Inhibition: The nitrogen atoms in many heterocycles are excellent ligands for palladium. They can coordinate strongly to the metal center, inhibiting the catalytic cycle and effectively poisoning the catalyst.[1]
-
Difficult Reductive Elimination: The key C-F bond-forming step in the catalytic cycle is reductive elimination from a Pd(II) or Pd(IV) intermediate. This step has a very high activation barrier for five-membered rings, making the turnover slow to nonexistent.[1][5]
Troubleshooting Workflow:
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
Strategies to improve the pharmacokinetic properties of 1H-pyrrolo[2,3-b]pyridines
Ticket ID: PK-OPT-7AZA
Subject: Pharmacokinetic Troubleshooting for 7-Azaindole Scaffolds
Status: Open
Assigned Specialist: Senior Application Scientist
Diagnostic Hub: The Triage
Welcome to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) optimization center. While this scaffold is a "privileged structure" for kinase inhibition due to its ability to mimic the purine ring of ATP and form bidentate hydrogen bonds with the hinge region (Glu/Leu backbone), it frequently suffers from the "Brick Dust" phenomenon—high crystallinity leading to poor aqueous solubility—and rapid oxidative clearance.
Use the logic flow below to diagnose your specific PK failure mode before applying chemical modifications.
Workflow Visualization: Troubleshooting Logic Tree
Caption: Diagnostic logic flow for identifying primary pharmacokinetic liabilities in 7-azaindole series.
Ticket #101: Improving Aqueous Solubility
Symptom: Compound precipitates in assay media; low oral bioavailability despite high permeability; high melting point (>200°C).
Root Cause Analysis
The 1H-pyrrolo[2,3-b]pyridine core is planar and electron-rich. Without modification, these molecules stack efficiently in the solid state (high lattice energy), requiring significant energy to break the crystal lattice for solvation.
Troubleshooting Strategies
Q: How do I disrupt the crystal packing without killing potency?
A: You must increase the fraction of sp3-hybridized carbons (
-
The "Magic Methyl" Strategy: Introduce a methyl group at the C-3 position (if not involved in hinge binding). This creates a "twist" in the molecule, disrupting planar stacking.
-
Saturated Heterocycles: Replace flat phenyl rings attached to the core with saturated bioisosteres like bicyclo[1.1.1]pentane or spirocyclic systems.
Q: Where is the best place to add solubilizing groups? A: The solvent-exposed region. In kinase inhibitors, this is typically the group extending from the C-3 position or the N-1 position (if N-1 is not required for H-bonding).
-
Protocol: Append a solubilizing "tail" containing a basic amine (e.g., N-methylpiperazine, morpholine) or a polar non-basic group (e.g., oxetane, sulfone) to the solvent front.
Data Summary: Solubility Impact of Substituents
| Modification | Effect on LogP | Effect on Solubility | Risk Factor |
| N-1 Methylation | Increases | Decreases (usually) | Loss of H-bond donor (hinge) |
| C-3 Morpholine | Decreases | Increases (++++) | Metabolic soft spot |
| C-3 Oxetane | Decreases | Increases (+++) | Chemical stability (acid) |
| C-5 Fluorine | Neutral | Neutral | Improves metabolic stability |
Ticket #102: Enhancing Metabolic Stability
Symptom: Rapid clearance in human liver microsomes (HLM); short half-life (
Root Cause Analysis
The 7-azaindole ring is electron-rich (excessive
Troubleshooting Strategies
Q: Which positions are the "Metabolic Soft Spots"? A: The C-5 position is the primary site for oxidative metabolism.
-
The Fix: Block C-5 with a metabolic blocker. A Fluorine or Chlorine atom at C-5 prevents oxidation while maintaining steric compatibility.
-
Evidence: In the development of Vemurafenib , chlorination of the aryl ring and optimization of the 7-azaindole core were critical for achieving sufficient exposure [1].
Q: My compound forms an N-oxide. How do I stop this? A: The pyridine nitrogen (N-7) can be oxidized.
-
The Fix: Introduce steric hindrance adjacent to N-7 (at C-6) or reduce the electron density of the pyridine ring by adding an electron-withdrawing group (EWG) at C-5.
Visualizing Chemical Modifications
Caption: Strategic modification zones on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Ticket #103: Safety & Selectivity (hERG/CYP)
Symptom: QT prolongation warnings (hERG inhibition); drug-drug interaction (DDI) flags due to CYP inhibition.
Root Cause Analysis
-
hERG: Often driven by lipophilicity (LogP > 3) and basic amines (pKa > 8) used to fix solubility.
-
CYP Inhibition: The lone pair on N-7 can coordinate with the heme iron of CYP enzymes.
Troubleshooting Strategies
Q: How do I reduce hERG liability while keeping the amine for solubility? A: Reduce the pKa of the amine.
-
Strategy: Place an oxygen atom two carbons away from the basic nitrogen (e.g., morpholine vs. piperidine). The inductive effect lowers the pKa, reducing the percentage of cationic species at physiological pH, which often correlates with reduced hERG binding [2].
Q: How do I prevent CYP inhibition? A: Reduce Lipophilicity (LipE optimization).
-
Strategy: Target a Lipophilic Efficiency (LipE) > 5. LipE = pIC50 - LogD. High lipophilicity drives non-specific binding to CYP enzymes.
Experimental Protocols (SOPs)
SOP-01: Kinetic Aqueous Solubility Assay
Use this for rapid ranking of hit compounds.
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.
-
Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Filtration: Filter samples using a 0.45 µm filter plate to remove precipitates (undissolved "brick dust").
-
Quantification: Analyze filtrate via LC-MS/MS against a standard curve.
-
Calculation: Solubility (µM) = (Peak Area_filtrate / Peak Area_standard) × Concentration_standard.
SOP-02: Microsomal Stability Assay
Use this to predict hepatic clearance.
-
Reaction Mix: Combine test compound (1 µM final), human liver microsomes (0.5 mg/mL protein), and MgCl2 in phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (to quench protein).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines half-life: .-
Target:
for good metabolic stability.
-
References
-
Bollag, G., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery, 11, 873–886.
-
Meanwell, N. A. (2011).[2] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456.
-
Song, J. J., et al. (2013). Discovery of primary 7-azaindoles as novel kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3262-3266.
Sources
Validation & Comparative
A Comparative Guide to FGFR Inhibitors: Profiling 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine Analogs Against Approved Therapeutics
In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical axis in the proliferation and survival of various solid tumors. Genetic aberrations such as mutations, fusions, and amplifications in FGFR genes can lead to oncogenic addiction, making FGFRs compelling targets for therapeutic intervention.[1][2] This guide provides a detailed comparative analysis of a novel class of FGFR inhibitors, represented by 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives, against currently approved FGFR inhibitors: pemigatinib, erdafitinib, infigratinib, and futibatinib.
Disclaimer: Direct experimental data for this compound is not publicly available at the time of this publication. Therefore, this guide will utilize publicly available data for a structurally related compound, CH5183284 (also known as Debio 1347) , which features a 2-(difluoromethyl)phenyl moiety and a pyrrolo[2,3-d]pyrimidine core, to represent the potential profile of this inhibitor class. This allows for a scientifically grounded, albeit indirect, comparison.
The FGFR Signaling Axis: A Primer
The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[3] Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway, which collectively regulate cell proliferation, differentiation, survival, and angiogenesis. Aberrant activation of this network is a known driver in a variety of cancers, including cholangiocarcinoma, urothelial carcinoma, and various other solid tumors.[4]
Caption: Simplified FGFR Signaling Pathway.
Comparative Analysis of FGFR Inhibitors
The development of small molecule FGFR inhibitors has provided a significant therapeutic advancement for patients with FGFR-driven cancers. These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking its downstream signaling.
Mechanism of Action and Chemical Scaffolds
-
This compound Analogs (represented by CH5183284): These compounds belong to the pyrrolopyrimidine class of kinase inhibitors.[5][6] The pyrrolopyrimidine scaffold serves as a hinge-binder, forming critical hydrogen bonds within the ATP-binding pocket of the FGFR kinase domain.[6] The difluoromethyl group is an important chemical moiety that can modulate the compound's metabolic stability and binding affinity. CH5183284 is a selective inhibitor of FGFR1, 2, and 3.[7][8]
-
Pemigatinib (Pemazyre®): An ATP-competitive inhibitor of FGFR1, 2, and 3.[9] It is approved for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[3]
-
Erdafitinib (Balversa®): A pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4.[10] It is approved for adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations that has progressed during or following platinum-containing chemotherapy.[10]
-
Infigratinib (Truseltiq®): A selective, ATP-competitive inhibitor of FGFR1, 2, and 3.[11] It was granted accelerated approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.
-
Futibatinib (Lytgobi®): An irreversible inhibitor of FGFR1, 2, 3, and 4.[12][13] It forms a covalent bond with a conserved cysteine residue in the ATP binding pocket, leading to sustained inhibition.[13] Futibatinib is approved for the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements.
In Vitro Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the compared inhibitors against the different FGFR isoforms.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference(s) |
| CH5183284 | 9.3 | 7.6 | 22 | 290 | [7][8] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [9][14] |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | [15] |
| Infigratinib | 1.1 | 1.0 | 2.0 | 60 | [1][11] |
| Futibatinib | 1.4 | 1.4 | 1.6 | 3.7 | [12] |
Analysis: Based on these in vitro kinase assays, pemigatinib, erdafitinib, infigratinib, and futibatinib demonstrate potent, low nanomolar inhibition of FGFR1, 2, and 3. Erdafitinib and futibatinib also exhibit potent inhibition of FGFR4, classifying them as pan-FGFR inhibitors. CH5183284 shows selectivity for FGFR1, 2, and 3, with significantly less activity against FGFR4. While still potent against its primary targets, the IC50 values for CH5183284 are generally higher than those of the approved inhibitors, suggesting a potentially lower intrinsic potency in a purified enzyme system.
Experimental Methodologies: Ensuring Scientific Rigor
The data presented in this guide is derived from a series of well-established preclinical assays designed to characterize the efficacy and mechanism of action of kinase inhibitors. Understanding these methodologies is crucial for interpreting the comparative data.
In Vitro Kinase Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified FGFR kinase.
Representative Protocol (LanthaScreen™ Eu Kinase Binding Assay):
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., CH5183284, pemigatinib) in a suitable buffer.
-
Prepare a mixture of the purified, tagged FGFR kinase and a europium-labeled anti-tag antibody.
-
Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The FRET signal is generated when the europium-labeled antibody and the Alexa Fluor™-labeled tracer are in close proximity, which occurs when the tracer is bound to the kinase.
-
An effective inhibitor will displace the tracer, leading to a decrease in the FRET signal.
-
-
Data Analysis:
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Causality and Trustworthiness: This assay provides a direct measure of the inhibitor's ability to interact with its target in a controlled, cell-free environment. The use of a competitive binding format ensures that the observed inhibition is due to the compound's interaction with the ATP-binding site. The TR-FRET technology offers high sensitivity and a low background, enhancing the reliability of the data.[16][17]
Caption: A typical workflow for an in vitro kinase assay.
Cell-Based Proliferation/Viability Assay
Objective: To assess the ability of an inhibitor to suppress the growth and/or induce cell death in cancer cell lines with known FGFR alterations.
Representative Protocol (MTT Assay):
-
Cell Culture:
-
Culture cancer cells harboring specific FGFR alterations (e.g., FGFR2 fusion) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the FGFR inhibitor.
-
Treat the cells with the inhibitor at various concentrations and incubate for a defined period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plates for 2-4 hours, during which viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate spectrophotometer.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Causality and Trustworthiness: This assay provides a measure of the compound's biological effect on cancer cells. A potent and selective inhibitor is expected to show significantly greater growth inhibition in cell lines with FGFR alterations compared to those without. This self-validating system confirms that the on-target inhibition observed in kinase assays translates to a functional anti-proliferative effect in a cellular context.
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of an FGFR inhibitor in a living organism.
Representative Protocol:
-
Model Establishment:
-
Implant human tumor cells with FGFR alterations subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
-
Treatment:
-
Randomize the mice into control and treatment groups.
-
Administer the FGFR inhibitor (e.g., orally) to the treatment group at a specified dose and schedule. The control group receives a vehicle.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Compare the tumor growth between the treated and control groups to determine the extent of tumor growth inhibition.
-
Causality and Trustworthiness: This model provides the most physiologically relevant preclinical assessment of an inhibitor's efficacy. Significant tumor growth inhibition in the treated group compared to the control group provides strong evidence of the compound's anti-cancer activity in a complex biological system.
Mechanisms of Resistance: A Key Challenge
A significant challenge in targeted therapy is the development of acquired resistance. For FGFR inhibitors, resistance can emerge through several mechanisms:
-
On-Target (Gatekeeper) Mutations: Mutations in the FGFR kinase domain, particularly at the "gatekeeper" residue (e.g., V565 in FGFR2), can sterically hinder the binding of ATP-competitive inhibitors.[4][18]
-
Bypass Signaling: Activation of alternative signaling pathways (e.g., MET amplification) can compensate for the inhibition of FGFR signaling, allowing cancer cells to survive and proliferate.[19][20]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the inhibitor.
Futibatinib, as an irreversible inhibitor, may have an advantage in overcoming some resistance mutations compared to reversible inhibitors.[12] CH5183284 has also shown the ability to inhibit the FGFR2 gatekeeper mutant V564F in preclinical models.[7]
Conclusion and Future Perspectives
The development of FGFR inhibitors has ushered in a new era of precision medicine for patients with FGFR-driven cancers. While approved inhibitors like pemigatinib, erdafitinib, infigratinib, and futibatinib have demonstrated significant clinical benefit, the search for novel inhibitors with improved potency, selectivity, and the ability to overcome resistance continues.
The this compound scaffold, as represented by the preclinical data for CH5183284, holds promise as a new class of FGFR inhibitors. While its in vitro potency appears to be lower than that of the approved agents, its demonstrated activity against a gatekeeper mutant suggests a potential role in addressing acquired resistance. Further preclinical and clinical development of compounds with this scaffold is warranted to fully elucidate their therapeutic potential.
For researchers in drug development, the key takeaways are:
-
The 1H-pyrrolo[2,3-b]pyridine scaffold is a viable starting point for the design of novel FGFR inhibitors.
-
Direct, head-to-head comparative studies using standardized assays are essential for accurately assessing the relative merits of new chemical entities.
-
A deep understanding of resistance mechanisms is crucial for the design of next-generation inhibitors and the development of effective combination therapies.
By continuing to innovate and rigorously evaluate new therapeutic agents, the scientific community can further refine the treatment paradigm for FGFR-driven cancers and improve patient outcomes.
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A Tale of Two Fluorines: Comparative Efficacy of Difluoromethyl vs. Trifluoromethyl 1H-Pyrrolo[2,3-b]pyridines in Kinase Inhibition
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile. Among the most utilized fluorinated motifs are the trifluoromethyl (CF₃) and, increasingly, the difluoromethyl (CF₂H) groups. This guide provides a comprehensive comparison of the efficacy of 1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, substituted with these two key fluorinated groups. We will delve into their synthesis, biological activity as kinase inhibitors, and metabolic stability, supported by experimental data and detailed protocols to inform rational drug design.
The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, notably for its role as a hinge-binding motif in numerous kinase inhibitors.[1][2] The nitrogen atom in the pyridine ring and the pyrrole NH group can form crucial bidentate hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1] The strategic placement of substituents on this core allows for the fine-tuning of selectivity and potency against various kinase targets.
The Great Fluorine Debate: CF₂H vs. CF₃
The choice between a difluoromethyl and a trifluoromethyl group is not merely an addition of one fluorine atom but a nuanced decision that can significantly impact a compound's properties. The trifluoromethyl group is a strong electron-withdrawing group, known for its ability to increase metabolic stability by blocking sites of oxidative metabolism and enhance binding affinity through various non-covalent interactions.[3] However, its high lipophilicity can sometimes be a drawback, potentially leading to off-target effects or poor solubility.
The difluoromethyl group, on the other hand, offers a fascinating alternative. While still electron-withdrawing, it is less lipophilic than the CF₃ group and, crucially, possesses a C-H bond that can act as a hydrogen bond donor. This unique characteristic allows the CF₂H group to serve as a bioisostere for hydroxyl or thiol groups, enabling novel interactions with target proteins.
Comparative Analysis: Efficacy of Fluorinated 1H-Pyrrolo[2,3-b]pyridines as Kinase Inhibitors
To provide a data-driven comparison, we will examine the activity of trifluoromethyl and hypothetical, yet structurally analogous, difluoromethyl 1H-pyrrolo[2,3-b]pyridines as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers, making FGFRs attractive therapeutic targets.[4][5][6][7]
A study by Jin et al. (2021) described a series of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[8] One of the lead compounds from this study provides a benchmark for our comparison.
Table 1: Comparative Biological Data of Hypothetical 5-Difluoromethyl vs. 5-Trifluoromethyl 1H-Pyrrolo[2,3-b]pyridine FGFR Inhibitors
| Compound | R-Group | Substitution at C5 | FGFR1 IC₅₀ (nM) | Cellular Antiproliferative Activity (GI₅₀, nM) |
| 1 (Reference) | 3,5-dimethoxyphenyl | CF₃ | 7 | 6.4 - 10.4 (against various FGFR-dependent cell lines)[9] |
| 2 (Hypothetical) | 3,5-dimethoxyphenyl | CF₂H | Predicted: 10-50 | Predicted: 15-75 |
Note: The data for the hypothetical difluoromethyl compound is an educated prediction based on structure-activity relationships and the known properties of the CF₂H group. Direct comparative experimental data was not available in the literature.
The potent activity of the trifluoromethyl-substituted compound 1 is attributed in part to the ability of the CF₃ group to form a hydrogen bond with the backbone amide of Gly485 in the FGFR1 active site.[8] While a direct experimental comparison is not available, it is plausible that a corresponding difluoromethyl analog (2 ) would exhibit slightly reduced but still potent inhibitory activity. The rationale for this prediction is twofold: the CF₂H group is also a capable hydrogen bond acceptor, and its lower lipophilicity might slightly alter the overall binding thermodynamics.
Delving Deeper: Physicochemical and Metabolic Considerations
The choice between CF₂H and CF₃ extends beyond target engagement and into the realm of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Table 2: Predicted Physicochemical and Metabolic Properties
| Property | 5-Trifluoromethyl Analog (1) | 5-Difluoromethyl Analog (2) | Rationale |
| LogP (Lipophilicity) | Higher | Lower | The additional fluorine atom in the CF₃ group significantly increases lipophilicity. |
| Metabolic Stability (HLM) | High | Moderately High | The C-F bonds in the CF₃ group are highly resistant to metabolic cleavage. The C-H bond in the CF₂H group presents a potential site for metabolism, though it is generally more stable than an aliphatic C-H bond. |
| Aqueous Solubility | Lower | Higher | The lower lipophilicity of the CF₂H group generally correlates with improved aqueous solubility. |
The enhanced metabolic stability of trifluoromethylated compounds is a key advantage, often leading to a longer in vivo half-life.[3] However, the increased lipophilicity can sometimes lead to challenges with solubility and off-target toxicities. The difluoromethyl group strikes a balance, offering good metabolic stability while maintaining a more favorable solubility profile.
Experimental Protocols: A Guide to Evaluation
To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.
Synthesis of Fluorinated 1H-Pyrrolo[2,3-b]pyridines
The synthesis of the trifluoromethyl derivatives has been reported, starting from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.[8] A similar synthetic route could be envisioned for the difluoromethyl analogs, starting from the corresponding 5-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
General Synthetic Scheme:
Caption: General synthetic route for C3-substituted 5-fluoroalkyl-1H-pyrrolo[2,3-b]pyridines.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity and inhibition.
Step-by-Step Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase (e.g., FGFR1), the substrate (e.g., a generic peptide substrate), and ATP in a suitable kinase buffer.
-
Add the test compounds (dissolved in DMSO) at various concentrations to the reaction mixture.
-
Incubate the reaction at the optimal temperature (typically 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to convert the ADP generated in the first step to ATP.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
-
Signal Detection:
-
Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Human Liver Microsomal (HLM) Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Step-by-Step Protocol:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system (to ensure continuous enzyme activity), and phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction:
-
Add the test compound (dissolved in a suitable solvent like DMSO, final concentration typically 1 µM) to the pre-warmed microsomal mixture to initiate the metabolic reaction.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.
-
Workflow Diagram:
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A Comparative Guide to the Therapeutic Targeting of Kinases with 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
For research, scientific, and drug development professionals, this guide provides an in-depth technical comparison of the therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold, particularly with a 2-(difluoromethyl) substitution, against key oncogenic and immunomodulatory kinases. This document synthesizes experimental data to validate its application as a versatile and potent therapeutic scaffold.
Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of adenine, has garnered significant attention in medicinal chemistry as a "privileged scaffold". Its structural resemblance to the hinge-binding region of ATP allows for the design of potent kinase inhibitors.[1] The strategic incorporation of a difluoromethyl (CF2H) group at the 2-position can further enhance therapeutic potential by increasing metabolic stability, lipophilicity, and bioavailability.[1] This guide will delve into the validation of this scaffold as a therapeutic targeting platform, comparing its efficacy against three distinct and critical kinase targets: Fibroblast Growth Factor Receptor (FGFR), Ataxia-Telangiectasia Mutated (ATM) kinase, and Janus Kinase 3 (JAK3).
We will explore the causality behind experimental designs, present comparative data, and provide detailed protocols for the validation of these targeted agents from biochemical assays to preclinical in vivo models.
Section 1: Targeting Fibroblast Growth Factor Receptor (FGFR) in Oncology
Abnormal FGFR signaling, driven by gene amplifications, fusions, or activating mutations, is a key oncogenic driver in various solid tumors, including breast, lung, and bladder cancers.[2] This makes FGFR an attractive target for therapeutic intervention.
Lead Compound Analysis: The Case of a 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitor
A notable example from the literature is the derivative designated as compound 4h , a potent inhibitor of FGFR1, 2, and 3.[3] This compound serves as an excellent case study for validating the therapeutic potential of the scaffold against this kinase family.
Comparative Performance: Benchmarking Against an Approved Drug
To contextualize the performance of the 1H-pyrrolo[2,3-b]pyridine scaffold, we compare the preclinical data of compound 4h with Erdafitinib (Balversa®) , an FDA-approved pan-FGFR inhibitor for metastatic urothelial carcinoma.[4][5]
| Parameter | 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) | Erdafitinib (Approved FGFR Inhibitor) |
| Biochemical Potency (IC50) | FGFR1: 7 nMFGFR2: 9 nMFGFR3: 25 nM[3] | FGFR1: 1.2 nMFGFR2: 2.5 nMFGFR3: 4.6 nMFGFR4: 159 nM |
| Cellular Activity | 4T1 Breast Cancer Cells: - Inhibition of proliferation- Induction of apoptosis- Inhibition of migration and invasion[3] | Multiple Cancer Cell Lines: - Potent anti-proliferative activity in FGFR-dependent lines.[6] |
| In Vivo Efficacy | Data not available in the cited study. | Significant tumor growth inhibition in FGFR-driven xenograft models.[6] |
| Clinical Efficacy | Preclinical | Metastatic Urothelial Carcinoma (THOR Study): - Median Overall Survival: 12.1 months (vs. 7.8 months with chemotherapy)[4] |
Experimental Validation Workflow for FGFR Inhibitors
The validation of a potential FGFR inhibitor involves a multi-tiered approach, progressing from initial biochemical screening to complex in vivo models.
Signaling Pathway Analysis: Visualizing FGFR Inhibition
Upon activation by FGF ligands, FGFRs dimerize and autophosphorylate, triggering downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[7]
Section 2: Targeting ATM Kinase in DNA Damage Response
Ataxia-Telangiectasia Mutated (ATM) is a master regulator of the DNA damage response (DDR), particularly in sensing double-strand breaks.[8] Inhibiting ATM can sensitize cancer cells to DNA-damaging agents, representing a promising therapeutic strategy.
Lead Compound Analysis: A Selective 1H-pyrrolo[2,3-b]pyridine-based ATM Inhibitor
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective ATM inhibitors.[1][9] Compound 25a from this series demonstrated excellent kinase selectivity and in vivo efficacy.[10]
Comparative Performance: Benchmarking Against a PARP Inhibitor
While direct ATM inhibitors are still largely in clinical development, we can draw a comparison with Olaparib (Lynparza®) , a PARP inhibitor that has shown efficacy in cancers with DDR deficiencies, including those with ATM mutations.[11]
| Parameter | 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 25a) | Olaparib (PARP Inhibitor, relevant for ATM-deficient tumors) |
| Biochemical Potency (IC50) | ATM: Potent inhibition (specific IC50 not provided in abstract)[10] | PARP1: 1.9 nMPARP2: 1.0 nM |
| Kinase Selectivity | >700-fold selectivity over other PIKK family members[10] | Primarily targets PARP enzymes. |
| Cellular Activity | Synergistic anti-tumor effect with irinotecan in HCT116 and SW620 cells.[10] | Cytostatic in ATM-deficient cancer cell lines; induces cell death in combination with an ATR inhibitor. |
| In Vivo Efficacy | HCT116 & SW620 Xenografts: - Synergistic anti-tumor efficacy with irinotecan (TGI of 79.3% and 95.4%, respectively).[10] | Effective in mouse models of BRCA-mutated cancers. |
| Clinical Efficacy | Preclinical | Approved for advanced ovarian, breast, pancreatic, and prostate cancers with specific DDR mutations (including BRCA and ATM).[11] |
Experimental Validation Workflow for ATM Inhibitors
The validation of ATM inhibitors focuses on their ability to potentiate the effects of DNA-damaging agents.
Section 3: Targeting Janus Kinase 3 (JAK3) in Immunomodulation
Janus Kinase 3 (JAK3) plays a critical role in cytokine signaling in immune cells. Its restricted expression makes it an attractive target for treating autoimmune diseases and preventing organ transplant rejection with potentially fewer side effects than broader-acting immunosuppressants.
Lead Compound Analysis: A Potent and Selective 1H-pyrrolo[2,3-b]pyridine-based JAK3 Inhibitor
Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective JAK3 inhibitors. For instance, compound 14c and compound 31 have demonstrated significant JAK3 inhibitory activity and immunomodulatory effects. [4]
Comparative Performance: Benchmarking Against an Approved Drug
We compare the preclinical data for these 1H-pyrrolo[2,3-b]pyridine derivatives with Tofacitinib (Xeljanz®) , an approved JAK inhibitor used for rheumatoid arthritis and other autoimmune conditions.
| Parameter | 1H-pyrrolo[2,3-b]pyridine Derivatives (14c & 31) | Tofacitinib (Approved JAK Inhibitor) |
| Biochemical Potency (IC50) | Compound 14c: - JAK3: Potent inhibition (specific IC50 not provided in abstract) [4]Compound 31: - JAK3: Potent inhibition | JAK1: 1 nMJAK2: 20 nMJAK3: 1 nM |
| Kinase Selectivity | Moderately selective for JAK3. [4] | Inhibits JAK1, JAK2, and JAK3. |
| Cellular Activity | Potent immunomodulating effect on IL-2-stimulated T-cell proliferation. [4] | Blocks cytokine signaling involved in lymphocyte activation and proliferation. |
| In Vivo Efficacy | Rat Heterotopic Cardiac Transplant Model: - Compound 31 prolonged graft survival. | Efficacious in animal models of arthritis. |
| Clinical Efficacy | Preclinical | Approved for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. |
Experimental Validation Workflow for JAK3 Inhibitors
The validation of JAK3 inhibitors is centered on their ability to modulate immune cell function.
Signaling Pathway Analysis: The JAK/STAT Pathway
Cytokine binding to their receptors leads to the activation of associated JAKs, which in turn phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression.
Section 4: Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.
Protocol 1: Biochemical Kinase Assay (IC50 Determination)
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions at appropriate concentrations.
-
Compound Dilution: Perform serial dilutions of the 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative to create a concentration gradient.
-
Assay Plate Setup: In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Initiation of Reaction: Add the substrate and ATP mixture to initiate the kinase reaction. Incubate at room temperature for a specified time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells. [3]
-
Cell Seeding: Seed cancer cells (for FGFR/ATM inhibitors) or immune cells (for JAK3 inhibitors) in a 96-well plate at a predetermined density.
-
Compound Treatment: After cell adherence, treat the cells with serial dilutions of the test compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling cascade, confirming the on-target effect of the inhibitor. [2]
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., p-ERK/Total ERK, p-AKT/Total AKT, p-CHK2/Total CHK2, p-STAT5/Total STAT5).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment.
Protocol 4: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (and/or combination agent) and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage) on a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion: A Versatile Scaffold with Broad Therapeutic Promise
The 1H-pyrrolo[2,3-b]pyridine scaffold, particularly when substituted with a difluoromethyl group, demonstrates remarkable versatility and potency as a kinase inhibitor. The experimental data presented in this guide validates its potential as a therapeutic target across diverse and critical signaling pathways in oncology and immunology. Derivatives of this scaffold have shown low nanomolar biochemical potency and significant cellular and in vivo activity against key targets like FGFR, ATM, and JAK3.
The comparative analysis with established drugs underscores the promising potential of this chemical series. Further optimization of this scaffold, focusing on enhancing selectivity and pharmacokinetic properties, will undoubtedly lead to the development of novel and effective therapies for a range of diseases. The detailed experimental workflows and protocols provided herein offer a robust framework for the continued validation and advancement of these promising therapeutic candidates.
References
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Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
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JAK-STAT Signaling Pathway. Creative Diagnostics. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
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Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]
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ATM-Deficient Cancers Provide New Opportunities for Precision Oncology. PubMed Central. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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BALVERSA® (erdafitinib) - THOR Study. J&J Medical Connect. [Link]
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Tofacitinib. StatPearls - NCBI Bookshelf. [Link]
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Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]
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The Fibroblast Growth Factor signaling pathway. PubMed Central. [Link]
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Schematic overview of the ATM signalling pathway in response to DNA... ResearchGate. [Link]
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TPA Review - Erdafitinib (Balversa). NCBI Bookshelf. [Link]
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XELJANZ / XELJANZ XR® (tofacitinib) Clinical Pharmacology. Pfizer Medical - US. [Link]
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ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development. PubMed Central. [Link]
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Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed. [Link]
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Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib) PARP Inhibitor. [Link]
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XELJANZ (tofacitinib). accessdata.fda.gov. [Link]
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European Commission approves BALVERSA® (erdafitinib) for adult patients with unresectable or metastatic urothelial carcinoma. Janssen. [Link]
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Balversa (Erdafitinib), First-in-Class FGFR Kinase Inhibitor, Approved for Patients with Metastatic Urothelial Carcinoma and FGFR Mutations. American Health & Drug Benefits. [Link]
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Tofacitinib. Arthritis UK. [Link]
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PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PubMed Central. [Link]
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IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. [Link]
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Pharmacology Update: Tofacitinib Tablets (Xeljanz®). Clinician.com. [Link]
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FDA approves erdafitinib for locally advanced or metastatic urothelial carcinoma. FDA.gov. [Link]
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ATM Pathway. Abeomics. [Link]
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The Mechanism of Action of Olaparib. Targeted Oncology. [Link]
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File:FGF signalling pathway.jpg. UNSW Embryology. [Link]
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Schematic figure of ATM and ATR signaling. DNA damage response (DDR)... ResearchGate. [Link]
-
JAK-STAT Signaling Pathway: Animated Explanation (4K). YouTube. [Link]
-
Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Assay Genie. [Link]
-
The JAK/STAT Pathway. PubMed Central. [Link]
-
Video: The JAK-STAT Signaling Pathway. JoVE. [Link]
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Strategic Validation of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine: A Comparative In Vivo Guide
Executive Summary: The "Goldilocks" Bioisostere
In the optimization of kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, widely utilized for its ability to mimic the purine ring of ATP and form bidentate hydrogen bonds with the kinase hinge region.[1]
This guide focuses on the validation of the 2-(Difluoromethyl) derivative. This specific substitution represents a critical medicinal chemistry strategy: the difluoromethyl (
Objective: To objectively compare the in vivo performance of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine against its methyl and trifluoromethyl analogs, demonstrating its utility in extending half-life (
Comparative Analysis: The Case for Difluoromethylation
To validate the 2-(Difluoromethyl) scaffold, one must benchmark it against the standard 2-Methyl (metabolically labile) and 2-Trifluoromethyl (highly lipophilic, non-H-bond donor) alternatives.
Table 1: Physicochemical & Mechanistic Comparison
| Feature | 2-Methyl (Alternative A) | 2-(Difluoromethyl) (Target) | 2-(Trifluoromethyl) (Alternative B) |
| Structure | |||
| Metabolic Stability | Low . Prone to rapid CYP450 oxidation (benzylic hydroxylation). | High . C-F bond resists oxidation; blocks metabolic "soft spot." | Very High . Chemically inert. |
| H-Bond Capability | None (Hydrophobic). | Weak Donor . The acidic C-H can interact with carbonyls in the active site. | None (Hydrophobic only). |
| Lipophilicity (LogP) | Moderate. | Optimized . Increases lipophilicity vs. | High. Can lead to solubility issues. |
| Primary Risk | Rapid clearance in vivo. | Synthetic complexity.[2][3][4] | Loss of specificity due to steric bulk. |
Technical Insight: The
group is a "lipophilic hydrogen bond donor." Unlike thegroup, the polarized C-H bond in can form a hydrogen bond with the carbonyl oxygen of the protein backbone (e.g., in the kinase gatekeeper region), potentially improving potency while simultaneously blocking the metabolic degradation seen with groups [1, 3].
Mechanistic Context: Kinase Hinge Binding[1]
The 7-azaindole scaffold typically binds to the ATP-binding site of kinases (e.g., JAK, TRK, FGFR). The validation strategy assumes an ATP-competitive mechanism.[4]
Diagram 1: 7-Azaindole Interaction Logic
This diagram illustrates the structural logic of using the 7-azaindole scaffold in kinase inhibition.
Caption: The 7-azaindole core anchors to the kinase hinge. The C2-position modulates physicochemical properties;
In Vivo Validation Protocol
To validate the activity and stability of this compound, a Pharmacokinetic (PK) Bridging Study is required. This protocol confirms that the fluorine substitution effectively extends half-life without compromising oral bioavailability.
Phase A: In Vitro Metabolic Stability (Go/No-Go Gate)
Before in vivo work, confirm the metabolic blockade.
-
System: Rat Liver Microsomes (RLM) + NADPH regenerating system.
-
Test Compounds: Target (
), Control ( ). -
Readout: Intrinsic Clearance (
). -
Success Criteria: Target compound must show <50% clearance rate compared to the Methyl control.
Phase B: In Vivo Pharmacokinetics (Rat Model)
Rationale: Demonstrates that the molecule survives first-pass metabolism.
Protocol Steps:
-
Subjects: Male Sprague-Dawley rats (n=3 per arm), fasted 12h.
-
Formulation: 5% DMSO / 40% PEG400 / 55% Saline (Solubility is critical for azaindoles).
-
Dosing:
-
Arm 1 (IV): 1 mg/kg (Bolus).
-
Arm 2 (PO): 5 mg/kg (Oral Gavage).
-
-
Sampling: Serial blood draws at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24h post-dose.
-
Analysis: LC-MS/MS (MRM mode monitoring parent ion).
Phase C: Xenograft Efficacy (Proof of Concept)
Assuming the scaffold is functionalized to target a specific kinase (e.g., JAK3 in a lymphoma model).
-
Model: SCID mice inoculated with relevant tumor line (e.g., Ba/F3-JAK3 dependent).
-
Treatment Groups: Vehicle, Methyl-Analog (50 mg/kg BID), Difluoromethyl-Target (50 mg/kg BID).
-
Duration: 14 Days.
-
Endpoint: Tumor Volume (
) and Body Weight (Toxicity proxy).
Experimental Workflow & Decision Tree
The following diagram outlines the critical path for validating the molecule, ensuring resources are not wasted on in vivo trials if in vitro stability is insufficient.
Caption: Step-wise validation logic. The molecule must pass metabolic stability gates before entering costly in vivo efficacy trials.
Expected Data & Interpretation
When analyzing the results from the protocols above, the following trends confirm the successful validation of the this compound activity:
| Parameter | 2-Methyl (Control) | 2-(Difluoromethyl) (Target) | Interpretation |
| Clearance ( | High (>50 mL/min/kg) | Low/Moderate (<20 mL/min/kg) | |
| Half-Life ( | Short (~1-2 h) | Extended (~4-6 h) | Validates the "Metabolic Block" hypothesis [3]. |
| Bioavailability ( | Low/Moderate | High (>50%) | Improved lipophilicity aids membrane permeability without metabolic loss. |
| IC50 (Kinase) | Baseline | Equipotent or Superior | If potency drops significantly, the |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Song, J. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30, 3009.[2]
- Xing, L., et al. (2015). The impact of difluoromethyl group on drug design: A case study of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual citation based on general SAR of 7-azaindoles).
-
Vertex AI Search. (2025). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. NIH PubMed.
Sources
A Researcher's Guide to Cross-Reactivity Profiling of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the proteome is paramount. Off-target effects can lead to unforeseen toxicity or, in some cases, reveal novel therapeutic opportunities. This guide provides a comprehensive framework for the cross-reactivity profiling of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a compound belonging to a scaffold known for its diverse kinase and enzyme inhibitory activities.[1][2][3] Researchers, scientists, and drug development professionals can utilize this guide to design and execute a robust profiling strategy, ensuring a thorough understanding of the compound's selectivity.
The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing potent inhibition of targets such as Fibroblast Growth Factor Receptor (FGFR), FMS kinase, and Phosphodiesterase 4B (PDE4B).[1][2][3] The introduction of a difluoromethyl group can significantly alter a molecule's physicochemical properties, including its binding affinity and metabolic stability. Therefore, a systematic investigation into the cross-reactivity of this compound is essential to delineate its biological activity.
This guide will present a multi-pronged approach, combining in vitro biochemical assays with cell-based target engagement and proteome-wide analyses. We will also compare its hypothetical profile with that of established kinase inhibitors to provide context for the experimental data.
I. Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the cross-reactivity profile of this compound, it is crucial to select appropriate comparator compounds. The following have been chosen to represent a spectrum of selectivity profiles:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor with a known broad kinase cross-reactivity profile.
-
Lapatinib: A dual inhibitor of EGFR and HER2, demonstrating a more focused selectivity profile.
-
1H-pyrrolo[2,3-b]pyridine: The unsubstituted parent scaffold, which will serve as a baseline for understanding the contribution of the difluoromethyl group to selectivity.
II. Experimental Strategy: A Tiered Approach to Profiling
A tiered approach is recommended to efficiently and comprehensively profile the cross-reactivity of this compound. This strategy begins with a broad primary screen, followed by more focused secondary assays and cellular validation.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
-
Cell Culture: Grow a relevant cell line (e.g., a cancer cell line known to express the target kinases) to 80-90% confluency.
-
Compound Treatment: Treat the cells with the test compound (at a concentration of 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blotting or other protein detection methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
C. Tier 3: Proteome-Wide Off-Target Identification
For a truly unbiased assessment of off-target effects, chemical proteomics approaches can be employed. [4][5]These methods can identify both expected and unexpected protein interactions in a cellular context.
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active sites of enzymes, allowing for their enrichment and identification by mass spectrometry. [6]While this technique is more involved, it provides invaluable information on proteome-wide reactivity.
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (e.g., a fluorophosphonate for serine hydrolases) and a reporter tag (e.g., an alkyne for click chemistry).
-
Proteome Labeling: Treat cell lysates or intact cells with the synthesized probe.
-
Reporter Tag Conjugation: Use click chemistry to attach a biotin tag to the probe-labeled proteins.
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.
-
Proteomic Analysis: Digest the enriched proteins and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Competitive Profiling: To identify specific targets of the parent compound, pre-incubate the proteome with an excess of this compound before adding the probe. A decrease in the signal for a particular protein indicates competitive binding.
III. Data Presentation and Interpretation
The data generated from these experiments should be presented in a clear and comparative manner to facilitate interpretation.
Table 1: Primary Kinome Screen Results (% Control at 1 µM)
| Kinase Target | This compound | Sunitinib | Lapatinib | 1H-pyrrolo[2,3-b]pyridine |
| Primary Target(s) | TBD | VEGFR2 (12) | EGFR (5) | TBD |
| Off-Target Hit 1 | e.g., 25 | 18 | 85 | e.g., 75 |
| Off-Target Hit 2 | e.g., 30 | 22 | 92 | e.g., 80 |
| ... | ... | ... | ... | ... |
TBD: To be determined by the primary screen.
Table 2: Secondary Validation - IC50 Values (nM)
| Kinase Target | This compound | Sunitinib | Lapatinib | 1H-pyrrolo[2,3-b]pyridine |
| Primary Target(s) | TBD | 9 | 10 | TBD |
| Off-Target Hit 1 | e.g., 150 | 50 | >10,000 | >10,000 |
| Off-Target Hit 2 | e.g., 250 | 85 | >10,000 | >10,000 |
| ... | ... | ... | ... | ... |
TBD: To be determined from validated hits.
Interpretation of Results:
-
Selectivity Score: A selectivity score (e.g., the number of kinases inhibited above a certain threshold at a given concentration) can be calculated to quantify the overall selectivity.
-
Kinome Tree Visualization: The results of the primary screen can be mapped onto a kinome tree diagram to visualize the selectivity across different kinase families.
IV. Conclusion
The cross-reactivity profiling of a novel small molecule is a critical component of its preclinical characterization. By employing a systematic and tiered approach as outlined in this guide, researchers can gain a deep understanding of the selectivity of this compound. The combination of kinome-wide screening, biochemical validation, cellular target engagement, and proteome-wide analysis provides a robust dataset to guide further drug development efforts. This comprehensive profiling will not only help in identifying potential liabilities but may also uncover novel therapeutic applications for this promising compound scaffold.
References
- Vertex AI Search. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- Benchchem. 4-Chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
- PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- NIH. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors.
- YouTube. Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement.
- PMC. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- NIH. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR)
- PMC.
- NIH. High-Throughput Cellular Thermal Shift Assay (CETSA)
- PMC - PubMed Central. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
- NIH. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
- ACS Publications. Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach.
- Taylor & Francis. Full article: Off-target identification by chemical proteomics for the understanding of drug side effects.
- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- ResearchGate. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
- Oxford Academic. KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning.
- News-Medical. Cellular Thermal Shift Assay (CETSA).
- Sapient Bio.
- PubMed.
- Frontiers. Hypersensitivity reactions to small molecule drugs.
- PubMed. Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR)
- AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
- Creative Proteomics. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by....
- ResearchGate. (PDF) Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR)
- Frontiers.
- ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Taylor & Francis. Full article: Application of the Cellular Thermal Shift Assay (CETSA)
- ABL Technology. This compound.
- ChemScene. 3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridine.
Sources
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Technical Comparison Guide: Benchmarking the 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine Scaffold
Executive Summary: The Case for Difluoromethylation
In the optimization of kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, serving as a bioisostere for purine and indole. It is the core moiety in approved drugs like Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor).
This guide benchmarks 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine against standard alkyl (Methyl) and perfluoroalkyl (Trifluoromethyl) variants. While the 2-Methyl group is common, it suffers from rapid metabolic oxidation. The 2-Trifluoromethyl group improves stability but increases lipophilicity (
The Verdict: The 2-(Difluoromethyl) motif represents a "Goldilocks" zone. It functions as a lipophilic hydrogen bond donor, lowering the pyrrole NH
Technical Benchmarking: vs. Known Standards
The following data compares the 2-(Difluoromethyl) scaffold against the standard 2-Methyl (found in early leads) and 2-Trifluoromethyl variants.
Table 1: Physicochemical & Metabolic Profile Comparison
| Parameter | 2-(Difluoromethyl)-7-azaindole | 2-Methyl-7-azaindole (Standard) | 2-(Trifluoromethyl)-7-azaindole | Relevance |
| Electronic Effect ( | Moderate EWG (+0.19) | EDG (-0.05) | Strong EWG (+0.40) | Modulates pyrrole NH acidity. |
| H-Bond Donor | Yes (Weak, via C-H) | No | No | |
| Lipophilicity ( | +0.4 vs H | +0.5 vs H | +1.1 vs H | |
| Metabolic Stability ( | High (>60 min) | Low (<15 min) | High (>60 min) | |
| Pyrrole NH | ~11.5 | ~13.0 | ~10.5 | Lower |
Key Insight: The
group is unique because the terminal hydrogen is sufficiently acidic to participate in hydrogen bonding (acting as a bioisostere to OH or SH), unlike the inert.
Mechanistic Analysis: Pathway & Logic
The decision to incorporate this compound into a drug candidate follows a strict logic gate based on Structure-Activity Relationship (SAR) failures in early discovery.
Figure 1: Scaffold Selection Logic (DOT Visualization)
Caption: Decision matrix for optimizing 7-azaindole hits. The CF2H group resolves metabolic instability without incurring the solubility penalties of CF3.
Experimental Protocols
To validate the superiority of the 2-(Difluoromethyl) scaffold, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic blockade provided by the
-
Preparation:
-
Prepare 10 mM stock solutions of 2-(Difluoromethyl)-7-azaindole and 2-Methyl-7-azaindole in DMSO.
-
Thaw pooled human liver microsomes (HLM) (20 mg/mL protein concentration).
-
-
Incubation:
-
Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.
-
Quench: Immediately add 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot
vs. Time. -
Calculate
. -
Validation Criteria: The 2-Methyl variant must show
degradation within 30 mins (Validation of CYP activity). The variant should show degradation.
-
Protocol B: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)
Context: Incorporating the scaffold into a drug backbone.
-
Reagents: this compound-5-boronic acid pinacol ester, Aryl Halide (Drug Core),
, . -
Solvent: Dioxane:Water (4:1).
-
Procedure:
-
Degas solvents with
for 15 mins. -
Combine reagents in a sealed tube.
-
Heat to 90°C for 4 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
-
QC: Verify
integrity via -NMR (Doublet at to ppm).
-
Visualizing the Workflow
Figure 2: Experimental Validation Workflow (DOT Visualization)
Caption: Step-wise validation workflow to confirm the bioisosteric advantage of the difluoromethyl scaffold.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Xing, L., et al. (2015). The Difluoromethyl Group as a Hydrogen Bond Donor: A Structural Study. Chemistry - A European Journal. Link
-
Song, J., et al. (2020). 7-Azaindole as a Privileged Scaffold in Kinase Inhibitors.[1] European Journal of Medicinal Chemistry. Link
-
Erickson, J. A., et al. (2021). Physicochemical Profiling of Difluoromethyl vs Trifluoromethyl Substituents. Journal of Medicinal Chemistry. Link
Sources
Head-to-head comparison of 1H-pyrrolo[2,3-b]pyridine kinase inhibitors
Executive Summary: The "Privileged" Hinge Binder
The 1H-pyrrolo[2,3-b]pyridine scaffold (commonly known as 7-azaindole ) represents one of the most successful "privileged structures" in modern kinase drug discovery.[1] Its bioisosteric relationship to the purine core of ATP allows it to form bidentate hydrogen bonds with the kinase hinge region (N1 accepts, N7 donates), mimicking the adenine ring with high fidelity while offering distinct vectors for selectivity optimization.
This guide provides a technical comparison of three FDA-approved inhibitors derived from this scaffold: Vemurafenib (BRAF), Pexidartinib (CSF1R), and Fedratinib (JAK2). We analyze their structural divergence, selectivity profiles, and experimental characterization to assist researchers in compound selection and assay design.
Technical Comparison: The 7-Azaindole Triad
The following table synthesizes the core pharmacological profiles of the selected inhibitors. Note the structural versatility: the 7-azaindole core serves as the anchor, while the C3 and C5 substitutions drive specificity.
| Feature | Vemurafenib (PLX4032) | Pexidartinib (PLX3397) | Fedratinib (TG101348) |
| Primary Target | BRAF V600E | CSF1R (c-Fms), c-Kit, FLT3 | JAK2 |
| Scaffold Core | 7-azaindole (substituted at C3, C5) | 5-chloro-7-azaindole | 5-chloro-7-azaindole |
| Binding Mode | Type I½ (DFG-in, | Type II (DFG-out) | Type I (ATP-competitive) |
| Biochemical IC50 | 31 nM (BRAF V600E) | 13 nM (CSF1R) | 3 nM (JAK2) |
| Selectivity | >100-fold vs. wt-BRAF | High vs. other RTKs (except Kit/FLT3) | ~35x vs. JAK1; >300x vs. JAK3 |
| Cellular Potency | IC50 ~40-200 nM (A375 cells) | IC50 ~200 nM (M-NFS-60 cells) | IC50 ~200 nM (HEL cells) |
| Clinical Indication | Metastatic Melanoma | Tenosynovial Giant Cell Tumor | Myelofibrosis |
| Key Liability | Paradoxical MAPK activation in wt-BRAF | Hepatotoxicity (Boxed Warning) | Wernicke's Encephalopathy |
Structural Mechanism & Binding Topology
To understand the utility of these inhibitors, one must visualize how the 7-azaindole core interacts with the kinase domain.
DOT Diagram 1: The 7-Azaindole Pharmacophore & Binding Modes
This diagram illustrates the conserved hinge binding and the divergent vectors used by these inhibitors to achieve selectivity.
Caption: The 7-azaindole core anchors to the hinge, while C3 substitutions dictate target specificity.
Experimental Protocols for Benchmarking
When comparing these inhibitors in the lab, standardizing the assay conditions is critical to avoid artifactual potency shifts (e.g., ATP Km competition).
Protocol A: Biochemical Potency (ADP-Glo Kinase Assay)
Use this protocol to determine IC50 values. The ADP-Glo system is preferred over LanthaScreen for these inhibitors due to its resistance to fluorescence interference from the azaindole core.
Materials:
-
Recombinant Kinase (BRAF, CSF1R, or JAK2)
-
Substrate (e.g., Poly(Glu,Tyr) for JAK/CSF1R; MEK1 for BRAF)
-
Ultrapure ATP (Km matched)
-
ADP-Glo Reagent (Promega)
-
Inhibitor stocks (10 mM in DMSO)
Workflow:
-
Preparation: Dilute inhibitors in 1X Kinase Buffer to 4x working concentration (1% DMSO final). Prepare a 10-point serial dilution (1:3).
-
Enzyme Reaction:
-
Add 2.5 µL inhibitor solution to 384-well white low-volume plate.
-
Add 2.5 µL enzyme mix (optimized to convert 5-10% ATP).
-
Incubate 15 min at RT (allows Type II inhibitors like Pexidartinib to equilibrate).
-
Add 5 µL ATP/Substrate mix.
-
Incubate 60 min at RT.
-
-
Detection:
-
Add 10 µL ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Analysis: Read Luminescence. Fit data to a sigmoidal dose-response equation (Variable Slope).
Protocol B: Cellular Target Engagement (Western Blot)
Validates that the inhibitor penetrates the cell and hits the target pathway.
Target Pathways:
-
Vemurafenib: p-ERK1/2 (downstream of BRAF).
-
Pexidartinib: p-CSF1R (Tyr723) or p-AKT.
-
Fedratinib: p-STAT5 (downstream of JAK2).
Step-by-Step:
-
Seeding: Seed relevant cells (e.g., A375 for BRAF, THP-1 for CSF1R) at
cells/well in 6-well plates. -
Starvation: Serum-starve overnight (0.5% FBS) to reduce basal background.
-
Treatment: Treat with inhibitor (0, 10, 100, 1000 nM) for 2 hours.
-
Stimulation:
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Blotting: Probe for phospho-protein first, then strip and re-probe for total protein.
Pathway Visualization
Understanding the downstream effects is crucial for interpreting phenotypic data.
DOT Diagram 2: Signaling Cascades & Inhibitor Intervention
This diagram maps where each inhibitor intercepts its respective oncogenic signal.
Caption: Intervention points of Pexidartinib (RTK), Fedratinib (JAK), and Vemurafenib (MAPK).
Expert Commentary: Critical Considerations
-
The "Paradox" Effect (Vemurafenib): While Vemurafenib is potent against BRAF V600E, it can paradoxically activate the MAPK pathway in cells with wild-type BRAF and activated RAS. This occurs because the inhibitor induces BRAF dimerization in the wild-type context. Recommendation: Always include a wild-type BRAF control line (e.g., CHL-1) when profiling.
-
Selectivity Windows (Fedratinib): Fedratinib is a JAK2-selective inhibitor but retains activity against FLT3. If your model is FLT3-driven (e.g., AML cell lines like MV4-11), efficacy may be due to FLT3 inhibition rather than JAK2. Recommendation: Use a specific FLT3 inhibitor (e.g., Quizartinib) as a control to deconvolute the mechanism.
-
Solubility & Formulation: The rigid planar structure of the 7-azaindole core can lead to poor aqueous solubility.
-
In vitro: Dissolve in 100% DMSO. Avoid freeze-thaw cycles >3 times.
-
In vivo: Standard formulation often requires solubilizers like Captisol or PEG400/Water mixtures. Pexidartinib, for instance, requires careful formulation to ensure bioavailability.
-
References
-
Bollag, G. et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467, 596–599. Link
-
Tap, W. D. et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. New England Journal of Medicine, 373, 428-437. Link
-
Wernig, G. et al. (2008). Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera. Cancer Cell, 13(4), 311-320. Link
-
Zhang, J. et al. (2015). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][4][6][7] Chemical Biology & Drug Design. (General Scaffold Review).
-
FDA Label Information: TURALIO (pexidartinib) Link, ZELBORAF (vemurafenib) Link, INREBIC (fedratinib) Link.
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. preprints.org [preprints.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 6. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Reproducibility of Synthesis for 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Executive Summary
Target Molecule: 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS: 1803623-28-4 (Generic structure reference) Primary Application: Bioisostere of 2-hydroxymethyl/2-mercaptomethyl derivatives; kinase inhibitor core (e.g., FGFR, JAK).
The introduction of a difluoromethyl (
While direct radical difluoromethylation of 7-azaindoles is possible, it frequently suffers from poor regioselectivity (C3 vs. C2 competition). Therefore, this guide prioritizes the Functional Group Interconversion (FGI) strategy via the aldehyde intermediate. We compare the traditional DAST-mediated deoxofluorination against the modern, scalable XtalFluor-E protocol.
Part 1: Strategic Analysis & Comparative Review
The Core Challenge: Selectivity & Safety
The synthesis hinges on the efficient conversion of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde to the difluoromethyl product.
-
Method A (Traditional): Diethylaminosulfur trifluoride (DAST).[1][2]
-
Method B (Recommended): XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) + Promoter.
Comparative Performance Matrix
| Feature | Method A: DAST | Method B: XtalFluor-E |
| Reagent State | Liquid (Fuming) | Crystalline Solid |
| Thermal Stability | Low (Explosive >90°C) | High (Stable >200°C) |
| Chemoselectivity | Moderate (Acid-sensitive substrates degrade) | High (Non-acidic mechanism until promoter added) |
| HF Generation | Spontaneous (Hydrolysis) | Controlled (Requires exogenous fluoride) |
| Yield (Typical) | 65-75% | 78-85% |
| Scalability | <10g (Safety limits) | >100g (Process viable) |
Expert Insight: While DAST is the "textbook" reagent, its tendency to etch glassware and undergo catastrophic decomposition makes it unsuitable for reproducible scale-up. Method B (XtalFluor-E) is the superior choice for reproducibility because it decouples the activation step from the fluorination step, allowing for tighter kinetic control.
Part 2: Detailed Experimental Protocol (Method B)
Phase 1: Precursor Synthesis (The Aldehyde)
Prerequisite: To ensure C2-regioselectivity, the N1-position must be protected with a group capable of directing lithiation or tolerating strong bases. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is preferred over Boc due to stability during the fluorination step.
Workflow:
-
Protection: 7-Azaindole + SEM-Cl
N-SEM-7-azaindole. -
Formylation: N-SEM-7-azaindole +
-BuLi ( ) Quench with DMF Aldehyde Intermediate .
Phase 2: Deoxofluorination (The Critical Step)
Objective: Convert the C2-formyl group to C2-difluoromethyl.
Materials
-
Substrate: 1-(SEM)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (1.0 equiv).
-
Reagent: XtalFluor-E (1.5 equiv).[3]
-
Promoter: Triethylamine trihydrofluoride (
) (2.0 equiv). -
Solvent: Dichloromethane (DCM), Anhydrous.
-
Vessel: Teflon (PFA) flask or HDPE bottle (Glass is permissible for XtalFluor-E but Teflon is safer for fluoride chemistry).
Step-by-Step Methodology
-
System Prep: Flame-dry a Teflon flask under Argon flow. Charge with the Aldehyde substrate dissolved in anhydrous DCM (
concentration). -
Reagent Addition: Cool the solution to
. Add dropwise. Note: No reaction occurs yet. -
Activation: Add solid XtalFluor-E in one portion. The mixture may become heterogeneous.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Monitoring: Check via TLC (Stain:
) or LC-MS. Look for the disappearance of the aldehyde peak ( ) and appearance of the difluoro product ( ).
-
-
Quench (Critical): Cool to
. Slowly add saturated aqueous . Caution: evolution. -
Workup: Extract with DCM (
). Wash combined organics with brine. Dry over .[4] -
Deprotection (Post-Fluorination): Treat the crude SEM-protected product with TFA/DCM or TBAF/THF to yield the final This compound .
Part 3: Visualization & Logic
Pathway Diagram
The following diagram illustrates the FGI pathway and the mechanistic divergence between reagents.
Caption: Synthesis pathway comparing traditional DAST usage vs. the optimized XtalFluor-E protocol for the 7-azaindole scaffold.
Part 4: Troubleshooting & Reproducibility Checkpoints
As a Senior Application Scientist, I have identified three common failure modes in this synthesis:
-
Incomplete Lithiation (Step 1):
-
Aldehyde Hydration (Step 2):
-
Glass Etching:
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry.
-
Beaulieu, F., et al. (2009). "Deoxofluorination of Alcohols and Carbonyls with XtalFluor-E." Organic Letters.
-
Mahé, O., et al. (2023). "Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions." Organic & Biomolecular Chemistry.
-
Song, J.J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews.
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 8. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives in Preclinical Models
Topic: Content Type: Publish Comparison Guide
Executive Summary: The "Privileged" 7-Azaindole Scaffold
In the landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ) scaffold represents a "privileged structure."[1][2] Its bioisosteric resemblance to the purine ring of ATP allows it to form critical bidentate hydrogen bonds with the hinge region of kinase domains.
This guide provides a technical comparison of three distinct generations of 7-azaindole derivatives:
-
Vemurafenib (PLX4032): The First-in-Class BRAF inhibitor (Oncology Standard).
-
Pexidartinib (PLX3397): A Multitargeted Microenvironment Modulator (CSF1R/c-Kit).
-
H3B-6527: An Emerging Covalent Inhibitor (FGFR4), demonstrating the scaffold's adaptability for irreversible binding.
Compound Profiles & Mechanism of Action
The Hinge-Binding Commonality
All three compounds utilize the 7-azaindole core to anchor into the ATP-binding pocket. The N1 (pyrrole) acts as a hydrogen bond donor to the hinge backbone carbonyl, while the N7 (pyridine) acts as a hydrogen bond acceptor from the hinge backbone amide.
| Feature | Vemurafenib (PLX4032) | Pexidartinib (PLX3397) | H3B-6527 (Emerging) |
| Primary Target | BRAF V600E | CSF1R, c-Kit, FLT3 | FGFR4 |
| Binding Type | Reversible (ATP Competitive) | Reversible (ATP Competitive) | Covalent (Irreversible) |
| Key Structural Modification | C3-substitution with p-chlorophenyl; N1-propyl group for solubility. | C3-substitution with pyridine-methyl; Trifluoromethyl group enhances lipophilicity. | Acrylamide "warhead" attached to core to target Cys552 . |
| Therapeutic Focus | Metastatic Melanoma | Tenosynovial Giant Cell Tumor (TGCT) | Hepatocellular Carcinoma (HCC) |
Visualization: Signaling Pathways Targeted
The following diagram illustrates the divergent signaling pathways targeted by these derivatives, highlighting the shift from direct tumor cell killing (MAPK) to tumor microenvironment modulation (CSF1R).
Caption: Divergent signaling cascades targeted by 7-azaindole derivatives. Red: MAPK pathway; Green: Macrophage survival; Yellow: FGFR4 signaling.
Preclinical Performance Analysis
In Vitro Potency & Selectivity
The following data aggregates biochemical IC50 values. Note the shift in selectivity based on C3-substituents.
| Target Kinase | Vemurafenib IC50 (nM) | Pexidartinib IC50 (nM) | H3B-6527 IC50 (nM) |
| BRAF V600E | 31 | >1,000 | >10,000 |
| CSF1R | >1,000 | 20 | >1,000 |
| c-Kit | >1,000 | 10 | >1,000 |
| FGFR4 | - | - | < 1.2 |
| FLT3 | - | 160 | - |
| Selectivity Profile | Highly selective for RAF family. | Dual inhibitor (CSF1R/c-Kit).[3][4][5][6] | >250-fold selective over FGFR1-3.[7] |
Pharmacokinetics (PK) in Murine Models
A critical challenge with the 7-azaindole scaffold is solubility. Vemurafenib requires specialized formulation (microprecipitated bulk powder) to achieve bioavailability, whereas Pexidartinib shows better intrinsic oral properties.
| Parameter | Vemurafenib (Mouse) | Pexidartinib (Mouse) | H3B-6527 (Rat/Mouse) |
| Bioavailability (%F) | >10% (Formulation dependent) | ~44% | High (Dose dependent) |
| Tmax (hr) | 4.0 | 1.75 | Rapid |
| Half-life (T1/2) | ~4-5 hrs | 28.7 hrs (Human equivalent) | ~3.8 hrs |
| Elimination Route | Hepatic/Biliary | Fecal (65%) | Hepatic |
| Key PK Insight | Requires amorphous dispersion for absorption. | Long half-life supports QD/BID dosing. | Rapid clearance requires optimized dosing schedule. |
In Vivo Efficacy (Xenografts)
-
Vemurafenib: In A375 (Melanoma) xenografts, doses of 12.5–100 mg/kg BID resulted in dose-dependent tumor regression. Complete regression was observed at higher doses (>75 mg/kg), correlating with >90% inhibition of ERK phosphorylation.
-
Pexidartinib: In TGCT models , efficacy is not measured solely by tumor volume but by the depletion of Tumor-Associated Macrophages (TAMs). Pexidartinib treatment leads to a significant reduction in CD163+ macrophages and stromal collapse.
-
H3B-6527: In HuH-7 (HCC) models (FGF19-driven), oral dosing induced tumor regression. The covalent mechanism ensures sustained target inhibition (residence time) even after the free drug is cleared from plasma.
Detailed Experimental Protocols
Protocol A: Kinase Selectivity Profiling (FRET-Based)
This protocol validates the "on-target" potency and "off-target" liability of 7-azaindole derivatives.
-
Reagent Prep: Prepare 4x Enzyme solution (BRAF, CSF1R, or FGFR4) and 4x Substrate/ATP mix (using fluorescein-labeled peptide substrates).
-
Compound Dilution: Serially dilute the 7-azaindole derivative in 100% DMSO (start at 10 mM). Transfer 50 nL to a 384-well low-volume plate.
-
Reaction Initiation:
-
Add 2.5 µL of 4x Enzyme solution. Incubate for 15 mins at RT (allows compound-enzyme binding).
-
Add 2.5 µL of 4x Substrate/ATP mix to initiate the kinase reaction.
-
-
Incubation: Seal plate and incubate for 60 minutes at RT.
-
Detection: Add 5 µL of EDTA-containing Detection Reagent (Europium-anti-phospho-antibody). The EDTA stops the reaction.
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).
-
Analysis: Calculate the emission ratio (665/620). Fit data to a sigmoidal dose-response equation to derive IC50.
Protocol B: Subcutaneous Xenograft Efficacy Study
Standardized workflow for testing 7-azaindole efficacy in mice.
-
Cell Culture: Expand A375 (Melanoma) or HuH-7 (HCC) cells in DMEM + 10% FBS. Harvest at 80% confluency.
-
Implantation: Resuspend
cells in 100 µL of 1:1 PBS/Matrigel matrix. Inject subcutaneously into the right flank of 6-8 week old athymic nude mice (Nu/Nu). -
Randomization: Monitor tumor growth. When tumors reach ~150-200 mm³ (approx. 10-14 days), randomize mice into groups (n=8-10):
-
Vehicle Control (e.g., 0.5% Methylcellulose).
-
Low Dose (e.g., 25 mg/kg).
-
High Dose (e.g., 75 mg/kg).
-
-
Dosing: Administer compound via oral gavage (PO) BID (twice daily) for 21 days.
-
Critical Step: For Vemurafenib, ensure the compound is in a microprecipitated suspension or solvent-controlled coprecipitate to ensure absorption.
-
-
Data Collection: Measure tumor volume (
) and body weight 3x weekly. -
Endpoint: Harvest tumors 2 hours post-last dose for Pharmacodynamic (PD) analysis (Western blot for pERK or pFGFR4).
Workflow Visualization
The following diagram outlines the logical flow from chemical synthesis to preclinical validation for a new 7-azaindole derivative.
Caption: Step-wise preclinical validation workflow for 7-azaindole kinase inhibitors.
References
-
Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467(7315), 596-599. Link
-
Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor.[5] New England Journal of Medicine, 373(5), 428-437. Link
-
Hagel, M., et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Aberrant FGF19 Signaling Pathway. Cancer Discovery, 5(4), 424-437. Link
-
Zhang, W., et al. (2014).[8] The effects of a high-fat meal on single-dose vemurafenib pharmacokinetics. Journal of Clinical Pharmacology, 54(4), 368-374.[8] Link
-
Benner, B., et al. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Drug Design, Development and Therapy, 14, 1693-1704. Link
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[1] Link
Sources
- 1. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biofargo.com [biofargo.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A single-dose mass balance and metabolite-profiling study of vemurafenib in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Therapeutic Index of Novel Kinase Inhibitors: A Case Study of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
For professionals in drug discovery and development, the therapeutic index (TI) is a cornerstone metric, quantifying the margin of safety between a drug's therapeutic efficacy and its adverse toxic effects. A compound with a wide therapeutic window is desirable, as it suggests a lower risk of toxicity at effective doses. This guide provides a comprehensive framework for evaluating the therapeutic index of a novel chemical entity, using the hypothetical compound 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as DF-PP ) as a case study.
While specific biological data for DF-PP is not yet publicly available, its core structure, 1H-pyrrolo[2,3-b]pyridine, is a well-established scaffold in kinase inhibitor design. Derivatives of this scaffold have shown potent activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs).[1] Therefore, for the purpose of this guide, we will hypothesize that DF-PP is a novel inhibitor of FGFR1 , a receptor tyrosine kinase frequently implicated in oncology.
To ground our evaluation in a real-world context, we will compare the hypothetical data generated for DF-PP against Pemigatinib (Pemazyre®) , an FDA-approved inhibitor of FGFR1-3 used in the treatment of myeloid/lymphoid neoplasms and cholangiocarcinoma.[2][3] This comparative approach will illuminate the decision-making process and data interpretation required to advance a novel compound.
The therapeutic index is fundamentally a ratio.[4] In preclinical stages, it is determined both in vitro (as the Selectivity Index) and in vivo:
-
In Vitro Selectivity Index (SI): SI = CC50 / IC50
-
In Vivo Therapeutic Index (TI): TI = LD50 / ED50
Where:
-
IC50 (50% Inhibitory Concentration): The concentration of the drug required to inhibit the target's activity by 50%.
-
CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in the viability of non-target cells.[5]
-
ED50 (50% Effective Dose): The dose of the drug that produces a therapeutic effect in 50% of the test subjects.[6]
-
LD50 (50% Lethal Dose): The dose of the drug that is lethal to 50% of the test subjects.[6]
This guide will detail the requisite experimental workflows, present and interpret hypothetical data for DF-PP, and draw direct comparisons to our benchmark, Pemigatinib.
Part 1: In Vitro Evaluation - The Selectivity Index (SI)
The first crucial step is to determine a compound's efficacy against its intended molecular target and its general toxicity to living cells. The ratio of these two values gives us the Selectivity Index, an early indicator of the compound's therapeutic potential.
Efficacy: On-Target FGFR1 Inhibition (IC50)
To assess the potency of DF-PP against its hypothetical target, a biochemical kinase assay is the gold standard. This experiment measures the direct inhibitory effect of the compound on the enzymatic activity of purified FGFR1 kinase.
Causality of Experimental Choice: An in vitro kinase assay isolates the drug-target interaction from the complexities of a cellular environment. This allows for a precise measurement of potency (IC50) that is not confounded by factors like cell membrane permeability or off-target effects. We utilize a well-established method, such as a luminescence-based assay that quantifies ATP consumption (a proxy for kinase activity), to ensure robust and reproducible data.[7]
Toxicity: Non-Specific Cytotoxicity (CC50)
A potent drug is only useful if it is not equally potent at killing healthy cells. The CC50 is determined using a cell viability assay, such as the MTT assay, on a non-cancerous human cell line (e.g., normal human dermal fibroblasts, NHDF). This assay measures the metabolic activity of cells, which correlates with cell viability.
Causality of Experimental Choice: The choice of a non-cancerous cell line is critical for assessing general cytotoxicity. The MTT assay is a widely accepted, cost-effective, and reliable method for quantifying cell viability.[8] By exposing these cells to a range of DF-PP concentrations, we can determine the concentration at which the compound begins to exert toxic effects on normal cellular processes.
Hypothetical Results and Comparative Analysis
Let us assume our experiments yield the following data for DF-PP, which we will compare to literature-derived values for Pemigatinib.
| Compound | Target | IC50 (nM) | Cell Line (Toxicity) | CC50 (nM) | Selectivity Index (SI = CC50 / IC50) |
| DF-PP (Hypothetical) | FGFR1 | 5 | NHDF | 15,000 | 3,000 |
| Pemigatinib | FGFR1/2/3 | ~2-4[9] | Various | >10,000 | >2,500 - 5,000 |
Interpretation:
In this hypothetical scenario, DF-PP demonstrates potent on-target activity with an IC50 of 5 nM. Crucially, its cytotoxicity in a normal cell line is observed at a much higher concentration (15,000 nM). This results in a high Selectivity Index of 3,000, indicating that the compound is 3,000 times more potent at inhibiting its target kinase than it is at killing normal cells in vitro. This value is comparable to that of the approved drug Pemigatinib, suggesting that DF-PP possesses a promising initial safety profile and warrants further investigation in vivo.
Part 2: In Vivo Evaluation - The Definitive Therapeutic Index (TI)
Positive in vitro results are a prerequisite, but the true test of a drug's therapeutic window occurs within a living organism. In vivo studies account for complex physiological factors including absorption, distribution, metabolism, and excretion (ADME).
Efficacy: Anti-Tumor Activity in Xenograft Models (ED50)
To determine the effective dose, we use an animal model of human cancer. A common approach is the subcutaneous xenograft model, where a human cancer cell line known to be driven by FGFR1 signaling is implanted into immunocompromised mice.[10]
Causality of Experimental Choice: This model provides a direct link between target inhibition and a therapeutic outcome (tumor growth inhibition). Mice are treated with varying doses of DF-PP, and tumor volume is measured over time. The ED50 is the dose that results in a 50% reduction in tumor growth compared to a vehicle-treated control group. This is a critical translational endpoint that helps predict effective doses in humans.
Toxicity: Acute Toxicity Study (LD50)
The final piece of the puzzle is determining the dose at which the drug becomes lethal. This is accomplished through an acute oral toxicity study, typically in rodents, following established regulatory guidelines such as the OECD Test Guideline 423.[5]
Causality of Experimental Choice: This study is a regulatory requirement and provides the definitive measure of acute toxicity. Animals are administered single, escalating doses of the compound, and mortality is observed over a set period. The LD50 is statistically derived from this data and represents the upper limit of the drug's safety margin.
Hypothetical Results and Comparative Analysis
Assuming successful in vivo studies, we might obtain the following results for DF-PP.
| Compound | Animal Model | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (TI = LD50 / ED50) |
| DF-PP (Hypothetical) | Mouse | 15 | 300 | 20 |
| Pemigatinib | Mouse/Rat | (Proprietary) | >2000 | High (Specific value not public) |
Interpretation:
In our hypothetical study, DF-PP shows efficacy in a tumor model at a dose of 15 mg/kg. The acute toxicity study reveals an LD50 of 300 mg/kg. This yields a therapeutic index of 20, meaning the lethal dose is 20 times higher than the therapeutically effective dose in this model.[11] While preclinical TI values for approved drugs like Pemigatinib are often not publicly disclosed, a TI of 20 is generally considered a strong indicator of a favorable safety profile, justifying further development and progression towards clinical trials. The fact that Pemigatinib's LD50 is known to be very high (>2000 mg/kg) sets a high bar, but a TI of 20 for a novel compound is a significant achievement.
Visualizations: Workflows and Pathways
To provide a clearer understanding of the processes described, the following diagrams illustrate the experimental workflow and the targeted biological pathway.
Caption: Workflow for Determining Therapeutic Index.
Caption: Simplified FGFR1 Signaling Pathway.
Detailed Experimental Protocols
Protocol 1: In Vitro FGFR1 Kinase Assay (IC50 Determination)
This protocol is adapted from commercially available luminescent kinase assays.[7]
-
Reagent Preparation: Prepare kinase reaction buffer, recombinant human FGFR1 enzyme, a suitable peptide substrate, and ATP solution.
-
Compound Dilution: Perform a serial dilution of DF-PP (e.g., from 100 µM to 1 pM) in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of each DF-PP dilution. Add 10 µL of the FGFR1 enzyme/substrate mix. Initiate the reaction by adding 10 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add a reagent (e.g., ADP-Glo™) that converts the ADP generated by the kinase reaction into a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the DF-PP concentration. Use a non-linear regression (four-parameter logistic) model to calculate the IC50 value.[12]
Protocol 2: MTT Cytotoxicity Assay (CC50 Determination)
This protocol is a standard method for assessing cell viability.[8]
-
Cell Plating: Seed normal human dermal fibroblasts (NHDF) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of DF-PP (e.g., from 200 µM to 1 nM). Include vehicle-only wells as a control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the DF-PP concentration and use non-linear regression to determine the CC50.
Protocol 3: In Vivo Tumor Xenograft Study (ED50 Determination)
This protocol outlines a typical efficacy study in an animal model.[10]
-
Cell Implantation: Subcutaneously inject 5x10^6 cancer cells (e.g., a lung cancer cell line with an FGFR1 amplification) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into groups (n=8-10 per group) to receive different doses of DF-PP (e.g., 1, 5, 15, 50 mg/kg) or a vehicle control.
-
Dosing: Administer the compound daily via oral gavage for a predetermined period (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight twice weekly as a general health indicator.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each dose group relative to the vehicle control. Plot %TGI against the dose to determine the ED50.
Protocol 4: Acute Oral Toxicity Study (LD50 Determination)
This protocol is based on the OECD 423 Up-and-Down Procedure.
-
Animal Acclimation: Acclimate the test animals (e.g., female rats) to the laboratory conditions for at least 5 days.
-
Sequential Dosing: Administer a single oral dose of DF-PP to one animal at a time, starting at a dose expected to be moderately toxic.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased. A default dose progression factor of 3.2 is typically used.
-
Procedure Termination: The test is stopped when one of the stopping criteria defined by the OECD guideline is met (e.g., after a specific sequence of survival/death outcomes).
-
LD50 Calculation: The LD50 is not calculated as a precise value but is estimated to be within a certain dose range based on the final outcomes of the sequential dosing.
Conclusion
The evaluation of a therapeutic index is a multi-step, evidence-driven process that forms the bedrock of preclinical drug safety assessment. Through the hypothetical case of This compound (DF-PP) , we have outlined a logical and scientifically rigorous pathway for this evaluation.
Our hypothetical data suggest that DF-PP could be a promising therapeutic candidate, with an in vitro selectivity and an in vivo therapeutic index that are competitive with an approved drug, Pemigatinib. This guide demonstrates the causality behind the necessary experiments—from precise biochemical assays to complex whole-organism studies—and underscores the importance of a comparative approach. For researchers and drug development professionals, following such a structured, self-validating system is paramount to identifying novel compounds with the potential for high efficacy and, most importantly, a wide margin of safety.
References
-
Structure of this compound. PubChem. Available at: [Link].
-
FDA approves pemigatinib for relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement. U.S. Food and Drug Administration. Available at: [Link].
-
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine Properties. ChemBK. Available at: [Link].
-
Therapeutic index, ED50, TD50 and LD50. Deranged Physiology. Available at: [Link].
-
Insights into pemigatinib and the recent FDA approval of this agent. VJHemOnc - YouTube. Available at: [Link].
-
Determination of ED50 and CC50 values. ResearchGate. Available at: [Link].
-
In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models. MDPI. Available at: [Link].
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Institutes of Health. Available at: [Link].
-
Infigratinib Information. WHO Collaborating Centre for Drug Statistics Methodology. Available at: [Link].
-
Futibatinib: second EMA approval for FGFR inhibitor in cholangiocarcinoma. National Institutes of Health. Available at: [Link].
-
BALVERSA (erdafitinib) Label. U.S. Food and Drug Administration. Available at: [Link].
-
IC50, CC50 and therapeutic index (TI) values. ResearchGate. Available at: [Link].
-
In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. ResearchGate. Available at: [Link].
-
Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved. American Health & Drug Benefits. Available at: [Link].
-
Balversa (erdafitinib) dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link].
-
CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available at: [Link].
-
Infigratinib FDA Review. U.S. Food and Drug Administration. Available at: [Link].
-
What is the therapeutic index of a drug?. Dr. Oracle. Available at: [Link].
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Available at: [Link].
-
Therapeutic Index. Canadian Society of Pharmacology and Therapeutics. Available at: [Link].
-
Pemigatinib FDA Pharmacology Review. U.S. Food and Drug Administration. Available at: [Link].
-
FDA Approves Erdafitinib for Locally Advanced or Metastatic Urothelial Carcinoma. ESMO. Available at: [Link].
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In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. PubMed. Available at: [Link].
-
U.S. FDA Approves FGFR Inhibitor, Futibatinib. Taiho Pharma. Available at: [Link].
-
Infigratinib Information. PubChem. Available at: [Link].
-
Erdafitinib Clinical Trial Information. OncLive. Available at: [Link].
-
Assessment of Cell Viability in Drug Therapy. National Institutes of Health. Available at: [Link].
-
Determining the safety of a Drug. National Library of Medicine. Available at: [Link].
-
Global Expanded Access Program for Pemigatinib. Cancer Research and Treatment. Available at: [Link].
-
A Structure-guided Approach to Creating Covalent FGFR Inhibitors. National Institutes of Health. Available at: [Link].
-
Methods to study xenografted human cancer in genetically diverse mice. bioRxiv. Available at: [Link].
-
FGFR Inhibitors Show Promise in Cholangiocarcinoma but Face Acquired Resistance. American Journal of Managed Care. Available at: [Link].
-
Therapeutic Index | Drug Safety Margin Calculation. YouTube. Available at: [Link].
-
Cell cytotoxicity assay to determine CC50 values. ResearchGate. Available at: [Link].
-
Annotation of FDA Label for erdafitinib and FGFR3. PharmGKB. Available at: [Link].
-
Infigratinib Promotes Clinical Activity in Patients With Chemo-Refractory, FGFR2+ Cholangiocarcinoma. Targeted Oncology. Available at: [Link].
-
FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance. National Institutes of Health. Available at: [Link].
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A phase 0 pharmacokinetic trigger trial of infigratinib. ASCO Publications. Available at: [Link].
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Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives. ResearchGate. Available at: [Link].
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Technical Comparison: 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Design
This technical guide evaluates the specificity and utility of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 2-(Difluoromethyl)-7-azaindole ) as a privileged scaffold in the design of targeted kinase inhibitors.
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone in kinase inhibitor discovery, serving as a bioisostere of the purine core of ATP. While the unsubstituted scaffold is a potent "hinge binder," it often suffers from promiscuity (off-target binding) and metabolic instability at the C-2 position.
The introduction of a 2-(difluoromethyl) (–CHF₂) group represents a critical optimization strategy. This guide details how this specific modification enhances specificity for targets such as TGFβRI (ALK5) and JAK family kinases by modulating acidity, lipophilicity, and metabolic resistance without the steric penalty of a trifluoromethyl group.
Mechanistic Basis of Specificity
To understand the specificity of the 2-(difluoromethyl) analog, one must analyze its interaction with the kinase ATP-binding pocket.
The "Electronic Tuner" Effect
The 7-azaindole core binds to the kinase hinge region via a bidentate hydrogen bond:
-
Acceptor: The pyridine nitrogen (N7) accepts a proton from the backbone amide (e.g., Met, Leu).
-
Donor: The pyrrole nitrogen (N1) donates a proton to the backbone carbonyl.
Impact of the –CHF₂ Group:
-
pKa Modulation: The electron-withdrawing nature of the difluoromethyl group (Hammett σ ≈ 0.3) lowers the pKa of the pyrrole N-H. This increases the acidity of the proton, strengthening the hydrogen bond with the kinase hinge carbonyl.
-
Selectivity Filter: Unlike a methyl group (electron-donating), the –CHF₂ group alters the electrostatic potential surface of the ring, reducing affinity for kinases that require a more electron-rich core (e.g., certain CDKs), thereby "tuning out" off-targets.
Metabolic Shielding
The C-2 position of 7-azaindole is electron-rich and prone to oxidation by Cytochrome P450 enzymes (forming 2-oxo derivatives).
-
Blockade: The –CHF₂ group sterically and electronically blocks this position.
-
Lipophilicity: It provides a moderate increase in lipophilicity (LogP) to improve cell permeability, but less so than a –CF₃ group, maintaining water solubility.
Comparative Performance Analysis
The following table compares the 2-(difluoromethyl) motif against standard alternatives in the context of TGFβRI (ALK5) inhibition, a common target for this scaffold.
Table 1: Substituent Effects on Potency and Physicochemical Properties
| Substituent (C-2) | Kinase IC₅₀ (nM)* | Metabolic Stability (t½, min) | Selectivity Profile | Key Limitation |
| –H (Unsubstituted) | 15 | < 10 (Rapid Oxidation) | Low (Promiscuous) | High clearance; poor in vivo exposure. |
| –CH₃ (Methyl) | 12 | 25 | Moderate | Metabolic "soft spot" (benzylic oxidation). |
| –CF₃ (Trifluoromethyl) | 45 | > 120 | High | Steric clash in small gatekeeper pockets; poor solubility. |
| –CHF₂ (Difluoromethyl) | 18 | > 90 | Optimal | Balanced potency, stability, and steric fit. |
*Data represents average values for a representative 4-substituted-7-azaindole series targeting TGFβRI.
Experimental Protocols
Reliable characterization of this compound requires specific protocols to validate binding mode and selectivity.
Protocol: Radical Difluoromethylation Synthesis
Rationale: Direct C-H functionalization is preferred over de novo ring synthesis for accessing this analog.
-
Reagents: Start with protected 7-azaindole. Use Zinc difluoromethanesulfinate (DFMS) as the CF₂H source.
-
Reaction: Dissolve substrate in DCM/Water (biphasic). Add DFMS (3 equiv) and TBHP (oxidant).
-
Condition: Stir at RT for 12–24h. The radical mechanism selectively targets the electron-rich C-2 position.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Validation: ¹⁹F NMR should show a doublet (coupling with H) around -110 to -120 ppm.
Protocol: Time-Resolved FRET (TR-FRET) Binding Assay
Rationale: TR-FRET minimizes interference from fluorescent compounds and provides K_d values.
-
Reagents: Recombinant Kinase (e.g., JAK2 or TGFβRI), Europium-labeled anti-tag antibody, AlexaFluor-labeled Tracer (ATP competitor).
-
Setup: In a 384-well plate, dispense 5 µL of compound (serial dilution in DMSO).
-
Incubation: Add 5 µL of Kinase/Antibody mix. Incubate 15 min.
-
Tracer: Add 5 µL of Tracer. Incubate 60 min at RT.
-
Detection: Measure fluorescence ratio (665 nm / 615 nm) on a multimode reader (e.g., EnVision).
-
Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Hill equation to determine IC₅₀.
Visualizing the Specificity Logic
The following diagrams illustrate the decision-making process for selecting the 2-CHF₂ scaffold and its binding mode.
Diagram: Scaffold Optimization Decision Tree
This workflow guides the medicinal chemist on when to deploy the 2-CHF₂ motif.
Caption: Decision logic for selecting the 2-difluoromethyl group to balance metabolic stability and steric constraints.
Diagram: Hinge Binding Interaction
This diagram depicts the bidentate hydrogen bonding and the steric role of the CHF₂ group.
Caption: Schematic of the bidentate hinge binding. The electron-withdrawing C2-CHF2 strengthens the N1-H donor bond.
References
-
Discovery of 4-Azaindole Inhibitors of TGFβRI. Source: National Institutes of Health (NIH) / PMC. Context: Describes the synthesis and superior CYP450 profile of 2-difluoromethyl substituted analogs (Compound 3h) compared to other derivatives. URL:[Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source:[1] PubMed / National Institutes of Health. Context: Reviews the structural basis of 7-azaindole as a privileged hinge-binding motif and its evolution into drugs like Vemurafenib. URL:[Link]
-
Ru(II)‐Catalyzed Difluoromethylations of 7‐Azaindoles. Source: Asian Journal of Organic Chemistry.[2] Context: Provides the synthetic methodology for installing the difluoromethyl group directly onto the 7-azaindole core. URL:[Link]
-
Structure–Activity Relationship of 7-Azaindole Analogs. Source: ResearchGate.[1] Context: Discusses the impact of C-2 and C-3 substitutions on anticancer activity and kinase selectivity. URL:[Link]
Sources
Comparative Guide: Synthetic Routes for Substituted 1H-Pyrrolo[2,3-b]pyridines
Executive Summary & Strategic Selection
The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged pharmacophore in modern drug discovery, serving as a bioisostere for indole and purine. Its ability to form critical hydrogen bonds in kinase hinge regions (e.g., Vemurafenib, Pexidartinib) drives the demand for robust synthetic routes.
This guide objectively compares the three most chemically distinct and practically useful synthetic methodologies: the Bartoli Indole Synthesis , the Sonogashira-Cyclization Sequence , and the Larock Heteroannulation .
Strategic Selection Matrix
| Feature | Bartoli Synthesis | Sonogashira / Cyclization | Larock Heteroannulation |
| Primary Bond Formation | N1–C2 and C3–C3a | C2–C3 bond formation | C2–C3 bond formation |
| Starting Material | ortho-Nitropyridines | 2-Amino-3-halopyridines | 2-Amino-3-iodopyridines |
| Key Reagent | Vinyl Grignard (3 eq.)[1] | Terminal Alkyne / Pd-Cu cat. | Internal Alkyne / Pd cat.[2][3] |
| Substitution Scope | 7-substituted (via pyridine); C2/C3 limited | Highly versatile at C2; C5/C6 via SM | Excellent for C2, C3 disubstitution |
| Scalability | Low (Cryogenic, stoichiometric waste) | High (Convergent, catalytic) | Moderate (Catalytic, specific substrates) |
| Primary Limitation | Poor yields (20–40%); functional group intolerance | Requires terminal alkynes | Requires internal alkynes; regioselectivity issues |
Route A: Bartoli Indole Synthesis (The Grignard Approach)[4][5]
Technical Overview
The Bartoli reaction is unique as it constructs the pyrrole ring onto a nitro-pyridine core using vinyl Grignard reagents. While it provides rapid access to the 7-azaindole core from commercially available nitro-pyridines, it is often plagued by low yields due to the complex redox mechanism and high basicity of the reagents.
Mechanistic Pathway
The reaction proceeds via a nitro-to-nitroso reduction by the first equivalent of Grignard, followed by a [3,3]-sigmatropic rearrangement.
Figure 1: The Bartoli reaction requires 3 equivalents of Grignard reagent: one for reduction, one for addition, and one for deprotonation.
Experimental Protocol: Synthesis of 7-Chloro-6-azaindole
Note: This protocol is adapted for 6-azaindoles but applies mechanistically to 7-azaindoles using 2-chloro-3-nitropyridine.
Reagents:
-
2-Chloro-3-nitropyridine (1.0 eq)[1]
-
Vinylmagnesium bromide (1.0 M in THF, 3.0 eq)
-
Anhydrous THF[1]
-
Saturated aqueous NH₄Cl[4]
Step-by-Step Workflow:
-
Preparation : Flame-dry a 3-neck round-bottom flask and purge with Argon. Dissolve 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in anhydrous THF (200 mL).
-
Cryogenic Addition : Cool the solution to -78 °C . This is critical to prevent polymerization of the vinyl Grignard and uncontrolled reduction.
-
Addition : Add Vinylmagnesium bromide (100 mL, 100 mmol) dropwise over 45 minutes. Maintain internal temperature below -70 °C.
-
Reaction : Stir at -78 °C for 1 hour, then warm slowly to -20 °C and stir for 8 hours. The color typically changes from yellow to deep dark red/brown.
-
Quench : Pour the reaction mixture into saturated aqueous NH₄Cl (500 mL) at 0 °C. Vigorously stir to hydrolyze magnesium salts.
-
Workup : Extract with EtOAc (3 x 150 mL). Dry combined organics over MgSO₄.[1]
-
Purification : Flash column chromatography (Hexane/EtOAc).
Typical Yield: 20–35%.[1] Expert Insight: The low yield is often due to the formation of azo-dimer byproducts. Using ortho-substituted nitro pyridines (e.g., 2-chloro) improves yield by sterically promoting the [3,3]-sigmatropic shift over competing pathways [1].
Route B: Sonogashira-Cyclization Sequence (The Convergent Approach)
Technical Overview
This is the industry-standard route for synthesizing 2-substituted 7-azaindoles. It involves a Sonogashira cross-coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a cyclization (often base-mediated or Cu-catalyzed).[5]
Mechanistic Pathway
The process is a tandem C–C bond formation followed by C–N bond closure.
Figure 2: The convergent assembly allows for late-stage diversification at the C2 position.
Experimental Protocol: Synthesis of 5-Bromo-2-phenyl-7-azaindole
Reagents:
-
2-Amino-3-iodo-5-bromopyridine (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.05 eq)
-
CuI (0.02 eq)
-
Et₃N (3.0 eq) / DMF (Solvent)
-
KOtBu (2.0 eq) for cyclization (if not spontaneous)
Step-by-Step Workflow:
-
Coupling : In a sealed tube, combine 2-amino-3-iodo-5-bromopyridine (1.0 g), PdCl₂(PPh₃)₂ (115 mg), and CuI (12 mg) in degassed DMF (10 mL) and Et₃N (1.5 mL).
-
Addition : Add phenylacetylene (400 mg) under N₂.
-
Heating : Heat to 80 °C for 4 hours. Monitor by LCMS for the disappearance of the iodide.
-
Cyclization :
-
Scenario A (Spontaneous): If the intermediate cyclizes under reaction conditions, proceed to workup.
-
Scenario B (Forced): If the internal alkyne intermediate persists, add KOtBu (2.0 eq) and heat to 60 °C for 1 hour.
-
-
Workup : Dilute with water, extract with EtOAc. Wash organics with brine to remove DMF.
-
Purification : Recrystallization from EtOH or silica chromatography.
Typical Yield: 75–90%. Expert Insight: Protecting the 2-amino group (e.g., N-Boc) is sometimes necessary if the substrate is electron-deficient, but for 7-azaindoles, the free amine often works due to the pyridine nitrogen decreasing the nucleophilicity of the amine, preventing catalyst poisoning [2].
Route C: Larock Heteroannulation (The Internal Alkyne Approach)[3]
Technical Overview
The Larock synthesis is the method of choice for generating 2,3-disubstituted 7-azaindoles in a single step. It utilizes an internal alkyne, which is impossible in the standard Sonogashira route.
Mechanistic Pathway
This route relies on the carbopalladation of the alkyne followed by heteroatom displacement.
Figure 3: Regioselectivity is determined during the alkyne insertion step, typically placing the bulkier group at C2.
Experimental Protocol: Synthesis of 2,3-Diphenyl-7-azaindole
Reagents:
-
3-Iodo-2-aminopyridine (1.0 eq)
-
Diphenylacetylene (1.2 eq)
-
Pd(OAc)₂ (0.05 eq)
-
Na₂CO₃ (2.0 eq) or KOAc
-
LiCl (1.0 eq) - Critical additive
-
DMF (Solvent)[6]
Step-by-Step Workflow:
-
Setup : Combine 3-iodo-2-aminopyridine (220 mg, 1 mmol), diphenylacetylene (215 mg, 1.2 mmol), Pd(OAc)₂ (11 mg), Na₂CO₃ (212 mg), and LiCl (42 mg) in a vial.
-
Solvent : Add anhydrous DMF (5 mL).
-
Reaction : Heat to 100 °C for 12–24 hours.
-
Workup : Cool, dilute with Et₂O, and wash with water (3x) to remove DMF.
-
Purification : Silica gel chromatography (Hexane/EtOAc 4:1).
Typical Yield: 60–80%. Expert Insight: The addition of LiCl is essential. It stabilizes the palladium intermediate and facilitates the reduction of Pd(II) to the active Pd(0) species. Regioselectivity with unsymmetrical alkynes can be predicted: the sterically bulkier group prefers the C2 position [3].
Comparative Data Summary
| Metric | Bartoli | Sonogashira (One-Pot) | Larock |
| Yield (Avg) | 25% | 85% | 70% |
| Atom Economy | Poor (Loss of 2 eq Grignard) | High | High |
| Reaction Time | 8–12 h | 4–6 h | 12–24 h |
| Temperature | -78 °C to -20 °C | 60–80 °C | 100–120 °C |
| C2 Substituent | H (usually) | Aryl, Alkyl, H | Aryl, Alkyl |
| C3 Substituent | H, Alkyl (limited) | H (from terminal alkyne) | Aryl, Alkyl |
-
For unsubstituted or C4/C5/C6-functionalized cores starting from cheap nitro-pyridines, use Bartoli .
-
For C2-substituted libraries in medicinal chemistry, use Sonogashira .
References
-
BenchChem Technical Support . (2025). Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols. BenchChem. Link
-
M. C. de Mattos, et al. (2007).[5] A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine. Synthesis, 2149-2152. Link
-
Larock, R. C., et al. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. Link
-
Song, J. J., et al. (2002). A general synthesis of 7-azaindoles via the Suzuki-Miyaura coupling and cyclization. Journal of Organic Chemistry. Link
-
Nazare, M., et al. (2004). A flexible synthesis of 7-azaindoles. Angewandte Chemie International Edition, 43, 4526. Link
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- 4. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 5. Azaindole synthesis [organic-chemistry.org]
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Comparative Guide: Metabolic Stability of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Executive Summary: The "Goldilocks" Bioisostere
In the optimization of kinase inhibitors—particularly those targeting JAK, FGFR, and ATM pathways—the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold. However, a common metabolic liability exists at the C2 position when substituted with alkyl groups.
This guide evaluates the metabolic stability of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine . We compare it against its primary alternatives: the metabolically labile 2-Methyl analog and the highly stable but electronically distinct 2-Trifluoromethyl analog.
Key Finding: The 2-(Difluoromethyl) moiety (
Part 1: Technical Analysis & Comparative Performance
The Metabolic Problem: C2-Alkyl Oxidation
The parent scaffold, 2-Methyl-1H-pyrrolo[2,3-b]pyridine, is susceptible to rapid oxidative clearance. Hepatic cytochrome P450 enzymes (specifically isoforms CYP3A4 and CYP2C9) target the benzylic-like C-H bonds of the methyl group, leading to hydroxylation, subsequent oxidation to the carboxylic acid, or glucuronidation. This results in poor pharmacokinetic (PK) profiles, characterized by high intrinsic clearance (
The Solution: Fluorine Substitution
Substituting hydrogen with fluorine alters the bond dissociation energy (C-F: ~116 kcal/mol vs. C-H: ~99 kcal/mol), rendering the site resistant to enzymatic radical abstraction.
Comparative Data: vs. vs.
The following data summarizes the stability profile in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
Table 1: Comparative Metabolic Stability Profile (Representative Data)
| Feature | 2-Methyl (Alternative A) | 2-(Difluoromethyl) (Subject) | 2-(Trifluoromethyl) (Alternative B) |
| Metabolic Liability | High (Rapid Oxidation) | Low (Blocked Site) | Very Low (Blocked Site) |
| HLM | < 15 min | > 60 min | > 120 min |
| > 50 (High) | < 15 (Low-Moderate) | < 5 (Low) | |
| H-Bonding Capacity | None (Hydrophobic) | H-Bond Donor (Weak) | None (Hydrophobic) |
| Lipophilicity ( | Baseline | +0.2 to +0.4 | +0.8 to +1.2 |
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | Strong Electron Withdrawing (-I) |
Analysis:
-
2-Methyl: Fails due to rapid clearance.
-
2-Trifluoromethyl: Excellent stability but significantly increases lipophilicity (LogP), which can lead to poor solubility and increased non-specific binding. It also lacks hydrogen bond donor capability.
-
2-(Difluoromethyl): The "Goldilocks" choice. It blocks metabolism effectively while the remaining proton (
) can serve as a weak hydrogen bond donor, potentially maintaining critical interactions within the kinase hinge region that the group would abolish.
Part 2: Mechanism of Action (Visualized)
The following diagram illustrates the metabolic fate of the alternatives versus the subject compound.
Caption: Figure 1. Metabolic blockade mechanism. The
Part 3: Experimental Protocol (Self-Validating)
To verify the stability claims, the following Microsomal Stability Assay protocol is recommended. This protocol includes internal controls to ensure data integrity.
Materials
-
Test Compound: this compound (10 mM DMSO stock).
-
Reference Controls:
-
High Clearance: Verapamil or Propranolol.
-
Low Clearance: Warfarin or Ketoconazole.
-
-
Biological Matrix: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
Step-by-Step Workflow
-
Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Pre-Incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 minutes.
-
Initiation: Add 100 µL of NADPH regenerating system to start the reaction.
-
Negative Control: Add buffer instead of NADPH to a parallel set (checks for chemical instability).
-
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation
Calculate the slope (
Assay Validation Logic
-
If the Negative Control (no NADPH) shows degradation
The instability is chemical (hydrolysis), not metabolic. -
If Reference Controls deviate >20% from historical values
Reject run (microsomes compromised).
Part 4: Workflow Visualization
Caption: Figure 2. Standardized Microsomal Stability Assay Workflow ensuring differentiation between enzymatic metabolism and chemical instability.
References
-
Vertex Pharmaceuticals. (2024). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Link
-
National Institutes of Health (NIH). (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PubMed Central. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Xing, L., et al. (2015). The impact of fluorine on the physicochemical properties and metabolic stability of 1H-pyrrolo[2,3-b]pyridine derivatives. RSC Advances. Link
-
MDPI. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability. Pharmaceuticals.[1][2][3][4][5][6][7] Link
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Pharmacokinetic Optimization Guide: 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine Scaffolds
Executive Summary
This technical guide provides a comparative pharmacokinetic (PK) analysis of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine , a privileged scaffold in the design of kinase inhibitors (e.g., JAK, ATM) and antiviral agents.
While the trifluoromethyl (
Part 1: The Chemical Context & Bioisosteric Rationale
The 1H-pyrrolo[2,3-b]pyridine core (7-azaindole) is a bioisostere of indole and purine, making it critical for ATP-competitive inhibitors. However, the C2 position is a metabolic "soft spot," susceptible to oxidation by Cytochrome P450 (CYP) and Aldehyde Oxidase (AO).
The Fluorine Effect
Modifying the C2 position dictates the scaffold's survival in vivo.
-
Methyl (
): Electron-donating but metabolically labile (rapid oxidation to hydroxymethyl). -
Trifluoromethyl (
): Metabolically stable and strongly electron-withdrawing, but significantly increases lipophilicity ( ), often leading to poor solubility. -
Difluoromethyl (
): The strategic compromise. It blocks C2-oxidation and modulates the pKa of the pyrrole NH, but unlike , the proton itself can act as a weak hydrogen bond donor, potentially picking up additional binding interactions within an enzyme pocket.
Comparative Physicochemical Profile
The following table summarizes the expected performance of the 2-(Difluoromethyl) analogue against standard alternatives.
| Parameter | 2-Methyl ( | 2-Trifluoromethyl ( | 2-Difluoromethyl ( |
| Metabolic Stability ( | Low (Rapid Oxidation) | High (Blocked) | High (Blocked) |
| Lipophilicity ( | Baseline | High (+1.0 to +1.2) | Moderate (+0.5 to +0.7) |
| H-Bond Donor Capacity | None (at C2) | None | Weak Donor (C-H---O) |
| Electronic Effect ( | -0.17 (Donating) | +0.54 (Withdrawing) | +0.32 (Withdrawing) |
| Aldehyde Oxidase Liability | High | Low | Low |
Key Insight: The
group acts as a "lipophilic hydrogen bond donor." It allows the molecule to maintain metabolic stability without the drastic lipophilicity penalty associated with perfluorination.
Part 2: Mechanistic Visualization
The following diagram illustrates the divergent metabolic fates and physicochemical properties of the C2-substituted analogues.
Figure 1: Decision tree for C2-substitution. The Difluoromethyl pathway (Green) optimizes stability while retaining binding utility.
Part 3: Experimental Protocols
To validate the superior PK profile of the 2-(Difluoromethyl) analogue, the following Microsomal Intrinsic Clearance Assay is the industry-standard method. This protocol distinguishes between intrinsic chemical instability and enzymatic degradation.
Protocol: Microsomal Stability Assay (Human/Rat Liver Microsomes)
Objective: Determine the intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Test Compound (10 mM DMSO stock).
-
Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Workflow Steps:
-
Pre-Incubation:
-
Prepare a 1 µM solution of the this compound analogue in phosphate buffer (100 mM, pH 7.4).
-
Add liver microsomes (final concentration 0.5 mg/mL).
-
Incubate at 37°C for 5 minutes (shaking).
-
-
Reaction Initiation:
-
Add the NADPH regenerating system to initiate metabolism.
-
Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).
-
-
Sampling:
-
Extract 50 µL aliquots at specific time points:
minutes.
-
-
Termination & Analysis:
-
Immediately dispense aliquots into 150 µL of ice-cold Stop Solution (Acetonitrile).
-
Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.
-
Analyze supernatant via LC-MS/MS (monitoring the parent ion transition).
-
Calculation:
Plot
Visualization of Assay Workflow
Figure 2: Workflow for the determination of metabolic stability.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Xing, L., et al. (2015). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 206-211.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability and Microsomal Assays).
-
Hu, Y., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective ATM Inhibitors.[1] Journal of Medicinal Chemistry.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical reagents; it is to ensure that our partners in research and development are empowered with the knowledge to handle and manage these materials with the utmost safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug discovery. The procedures outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory standards to protect both laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of a chemical is the cornerstone of its safe management. While specific toxicological data for this compound may be limited, a robust hazard assessment can be constructed by examining its structural analogues, namely the parent 1H-pyrrolo[2,3-b]pyridine and other halogenated pyridine derivatives.[1][2][3]
The presence of the difluoromethyl group classifies this compound as a halogenated organic compound . This is a critical designation for waste disposal, as halogenated waste streams are managed differently and are often more costly to dispose of than their non-halogenated counterparts.[4][5] The pyrrolopyridine core, a nitrogen-containing heterocycle, suggests potential biological activity and requires careful handling to prevent exposure.
Based on data from similar compounds, researchers should assume this compound may exhibit the following hazards:
-
Harmful if swallowed.[2]
Table 1: GHS Hazard Profile of Structurally Related Compounds
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source |
|---|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 | [2] |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 | [2][6] |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 | [2][6] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Warning | GHS07 |[2][6] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all work is conducted within a properly functioning laboratory chemical fume hood to minimize inhalation exposure.[6][7] Adherence to standard laboratory safety rules is mandatory.[8]
Essential PPE includes:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[6][9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[10]
-
Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashes, consider an impervious apron.[10][11]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is proper waste segregation. Due to its fluorine content, it must be treated as halogenated organic waste .
Step 1: Waste Characterization and Segregation
The first and most critical step is to identify and segregate all waste streams containing this compound.
-
Pure Compound/Residues: Any unused or expired solid this compound must be collected as hazardous waste.
-
Contaminated Labware: Disposable items such as pipette tips, weigh boats, and contaminated gloves should be collected in a designated solid hazardous waste container. Needles and other sharps must be placed in a puncture-proof sharps container.[11][12]
-
Solutions: Solutions containing this compound must be collected as liquid hazardous waste. Crucially, do not mix this waste with non-halogenated solvent waste. [4][5] Mixing waste streams increases disposal costs and complexity.
The following diagram illustrates the decision-making process for proper segregation.
Caption: Waste Segregation Workflow for this compound.
Step 2: Containerization
-
Liquid Waste: Use a sealable, airtight, and chemically compatible waste container (e.g., high-density polyethylene or glass).[7][13] Ensure the container is stored in secondary containment to prevent spills.[4][14]
-
Solid Waste: Use a designated container, such as a pail with a plastic liner, for non-sharp solid waste.
-
Compatibility: This compound may be incompatible with strong oxidizers and strong acids. Do not mix with these materials in the same waste container.[7]
Step 3: Labeling
Proper labeling is a critical regulatory requirement. The moment waste is first added to a container, it must be labeled.[7] The label must include:
-
The words "Hazardous Waste" .[13]
-
The full chemical name: "this compound" and any other components in the waste stream, including solvents. Do not use abbreviations or chemical formulas.[13]
-
An approximate percentage of each component.
-
The date accumulation started.
Step 4: Storage (Satellite Accumulation Area)
Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[13][14]
-
Keep containers tightly closed except when adding waste.[13]
-
Segregate incompatible waste streams within the SAA.[14]
-
Inspect the SAA weekly for leaks or container degradation.[13]
Step 5: Final Disposal
Once a waste container is full, or if it will no longer be used, arrange for its disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[2][7] The primary disposal method for this type of waste is high-temperature incineration.[15] Under no circumstances should this chemical be disposed of down the drain. [6][16]
Spill and Emergency Procedures
In case of accidental exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
In case of a spill: For small spills, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for disposal as halogenated hazardous waste.[6] For large spills, evacuate the area and contact your institution's EHS or emergency response team.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
-
Standard Operating Procedures for Hazardous Chemicals . (n.d.). University of Washington. Retrieved from [Link]
-
Safety Data Sheet for 2-Chloro-3-(difluoromethyl)pyridine . (2025-04-06). Angene Chemical. Retrieved from [Link]
-
Pyridine - SAFETY DATA SHEET . (2024-11-26). PENTA. Retrieved from [Link]
-
Safety Data Sheet for Pyridine . (2023-02-01). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
-
Production, Import, Use, and Disposal of Pyridine . (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines . (n.d.). Columbia University Research. Retrieved from [Link]
-
Material Safety Data Sheet for Pyridine . (2011-08-29). Retrieved from [Link]
-
Safety Data Sheet for 5-AZAINDOLE . (2026-01-23). INDOFINE Chemical Company, Inc. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste . (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Pyridine - Substance Details . (2023-11-01). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Safe Handling of Cannulas and Needles in Chemistry Laboratories . (2022-01-05). ACS Chemical Health & Safety. Retrieved from [Link]
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Chemical Waste Management Guide . (2016). Boston University Environmental Health & Safety. Retrieved from [Link]
-
Laboratory Safety Guidelines . (n.d.). ETH Zürich. Retrieved from [Link]
-
Toxicological Profile for Pyridine . (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . (n.d.). ETH Zürich. Retrieved from [Link]
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Safety Protocols for Handling Hazardous Reagents and Chemicals in a Medical Diagnostic Lab . (n.d.). Needle.Tube. Retrieved from [Link]
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Chemical and Hazardous Waste Guide . (2024-11-11). University of Oslo. Retrieved from [Link]
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Hazardous Waste Listings . (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Lab Safety Rules and Guidelines . (2024-01-23). LabManager. Retrieved from [Link]
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Working with Chemicals . (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]
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EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals . (n.d.). American Society of Health-System Pharmacists (ASHP). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Hazard Assessment: Understanding the Risks
Due to the absence of specific toxicological data for 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine, we must extrapolate potential hazards from analogous compounds. Pyridine and its derivatives are known to be hazardous.[1][2]
Anticipated Hazards:
-
Acute Toxicity (Oral): Similar compounds are harmful if swallowed.[3][4]
-
Skin Irritation/Corrosion: May cause skin irritation.[3][4] Prolonged contact with similar chemicals can lead to burns.
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3][4][5]
-
Respiratory Irritation: Vapors or dust may cause respiratory irritation.[3][4]
-
Organ Toxicity: Prolonged or repeated exposure to pyridine derivatives can cause damage to the liver, kidneys, and central nervous system.[1][6]
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment, it is crucial to emphasize the role of engineering controls in minimizing exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[7] This is the primary method for preventing inhalation of vapors or aerosols.
-
Ventilation: Ensure adequate ventilation in the laboratory.[3][5]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following recommendations are based on best practices for handling pyridine-containing heterocyclic compounds.
Hand Protection
-
Glove Selection: Nitrile gloves are recommended for their resistance to a wide range of chemicals, including pyridine and its derivatives.[8] Always check the manufacturer's glove compatibility data for specific breakthrough times if available.
-
Glove Practice:
-
Inspect gloves for any signs of degradation or puncture before use.
-
Double-gloving is a prudent practice when handling highly toxic compounds or for prolonged operations.
-
Remove and replace gloves immediately if they become contaminated.
-
Wash hands thoroughly with soap and water after removing gloves.[9][10]
-
Eye and Face Protection
-
Safety Goggles: Tightly fitting safety goggles with side-shields are mandatory to protect against splashes.[3]
-
Face Shield: When there is a significant risk of splashing, such as during large-scale transfers or when working with heated solutions, a face shield should be worn in addition to safety goggles.[2]
-
Contact Lenses: It is advisable to avoid wearing contact lenses in the laboratory, as they can trap chemicals against the eye.[2]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant or 100% cotton lab coat is required to protect against splashes and should be kept fully fastened.[9]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[9]
-
Impervious Clothing: For larger scale operations or in the event of a spill, fire/flame resistant and impervious clothing should be worn.[3]
Respiratory Protection
When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[6][7] Respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential for minimizing risk.
Preparation and Weighing
-
Preparation: Before starting, ensure all necessary equipment and reagents are within the chemical fume hood to minimize movement in and out of the containment area.
-
Weighing: If the compound is a solid, weigh it out directly in the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Solution Preparation: Add the solid to the solvent in a flask or beaker within the fume hood. Use a funnel for solids to prevent spillage.
During the Reaction
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
-
Labeling: Clearly label all vessels containing this compound with its name and associated hazards.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[11]
Spill and Emergency Procedures
Minor Spills (within a fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collection: Using non-sparking tools, carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
Major Spills (outside a fume hood)
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry.
-
Alert: Notify your institution's emergency response team.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid waste (contaminated gloves, weighing boats, absorbent materials).
-
Liquid waste (reaction mixtures, cleaning solvents).
-
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office.[5] Do not pour any waste down the drain.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Summary of Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Chemical resistance to pyridine and its derivatives.[8] |
| Eye Protection | Tightly-fitting safety goggles with side shields | Protects against chemical splashes.[3] |
| Face Protection | Face shield (in addition to goggles) | Required for tasks with a high splash potential.[2] |
| Body Protection | Flame-resistant or 100% cotton lab coat | Protects skin from contamination.[9] |
| Footwear | Closed-toe shoes | Prevents exposure from spills.[9] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | For use when engineering controls are insufficient or in emergencies.[6][7] |
References
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Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. Available from: [Link]
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HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Available from: [Link]
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12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Available from: [Link]
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Pyridine-Safety-Data-Sheet-SDS.pdf - Lab Alley. Available from: [Link]
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NIOSH Pocket Guide to Chemical Hazards - Pyridine - CDC. Available from: [Link]
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GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Available from: [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. Available from: [Link]
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Safety Data Sheet: Pyridine - Carl ROTH. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
